LY2881835
説明
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
structure in first source
特性
CAS番号 |
1292290-38-0 |
|---|---|
分子式 |
C33H33NO3 |
分子量 |
491.6 g/mol |
IUPAC名 |
(3S)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C33H33NO3/c1-2-5-29(22-32(35)36)27-12-14-30(15-13-27)37-24-26-10-8-25(9-11-26)23-34-20-18-33(19-21-34)17-16-28-6-3-4-7-31(28)33/h3-4,6-17,29H,18-24H2,1H3,(H,35,36)/t29-/m0/s1 |
InChIキー |
FHRWHNJJQGSCQC-LJAQVGFWSA-N |
異性体SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN3CCC4(CC3)C=CC5=CC=CC=C45 |
正規SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN3CCC4(CC3)C=CC5=CC=CC=C45 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LY2881835; LY-2881835; LY 2881835. |
製品の起源 |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of LY2881835 in Pancreatic Islets
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2881835 is a potent and selective synthetic agonist for the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic islet β-cells and has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS).[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound within pancreatic islets, detailing its effects on both insulin and glucagon secretion, the underlying signaling pathways, and the experimental methodologies used to elucidate these functions.
Core Mechanism of Action in Pancreatic β-Cells
This compound enhances insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1] This glucose dependency is a key characteristic, minimizing the risk of hypoglycemia, a common side effect of some other insulin secretagogues. The action of this compound is entirely dependent on the presence of GPR40, as demonstrated by the lack of effect in islets from GPR40 knockout mice.[1]
Signaling Pathway in β-Cells
The primary signaling cascade initiated by the binding of this compound to GPR40 in β-cells is through the Gαq protein subunit.[1] This activation leads to a series of intracellular events:
-
Activation of Phospholipase C (PLC): Gαq activation stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This leads to a transient increase in intracellular Ca2+ concentration.
-
Potentiation of Insulin Exocytosis: The rise in intracellular Ca2+ is a key signal for the fusion of insulin-containing granules with the cell membrane, resulting in the potentiation of glucose-stimulated insulin secretion.
This signaling pathway is visually represented in the following diagram:
Quantitative Data on this compound Activity
The following tables summarize the key quantitative parameters of this compound's interaction with GPR40 and its effect on intracellular signaling.
| Parameter | Species | Value | Assay | Reference |
| Binding Affinity (Ki) | Human | 4.7 nmol/L | Radioligand Binding Assay | [1] |
| Functional Potency (EC50) | Human | 164 nmol/L | Calcium Flux Assay | [1] |
| Functional Efficacy | Human | 62% (Partial Agonist) | Calcium Flux Assay | [1] |
| β-Arrestin Recruitment | Human, Mouse, Rat | Full Agonist | β-Arrestin Recruitment Assay | [1] |
Effects on Pancreatic α-Cells and Glucagon Secretion
Recent evidence indicates that GPR40 is also expressed in pancreatic α-cells.[5][6] Activation of GPR40 in these cells has been shown to influence glucagon secretion. While the precise signaling cascade in α-cells is still under investigation, it is believed to also involve Gαq-mediated pathways leading to increased intracellular calcium, which is a known trigger for glucagon exocytosis.
The current understanding of the GPR40 signaling pathway in α-cells is depicted below:
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound in pancreatic islets.
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Mouse Islets
This protocol is adapted from standard methods for assessing the effect of a GPR40 agonist on insulin secretion from isolated islets.
1. Islet Isolation:
-
Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by purification using a density gradient.
-
Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin to allow for recovery.
2. GSIS Assay Protocol:
-
Prepare Krebs-Ringer Bicarbonate (KRB) buffer containing 0.1% bovine serum albumin (BSA).
-
Hand-pick islets of similar size and transfer them into batches of 10 islets per well of a 24-well plate.
-
Pre-incubation: Wash the islets twice with KRB containing a low glucose concentration (e.g., 2.8 mM) for 20 minutes each at 37°C to establish a basal insulin secretion rate.
-
Stimulation: Replace the pre-incubation buffer with KRB containing:
-
Low glucose (2.8 mM) + vehicle (e.g., DMSO)
-
Low glucose (2.8 mM) + various concentrations of this compound
-
High glucose (e.g., 16.7 mM) + vehicle
-
High glucose (16.7 mM) + various concentrations of this compound
-
-
Incubate the plates for 1 hour at 37°C.
-
Sample Collection and Analysis:
-
Collect the supernatant from each well to measure secreted insulin.
-
Lyse the islets in each well with an acid-ethanol solution to extract the intracellular insulin content.
-
Measure insulin concentrations in the supernatant and the islet lysate using an insulin ELISA kit.
-
-
Data Normalization: Express secreted insulin as a percentage of the total insulin content (secreted + intracellular) for each well to account for variations in islet size and number.
Intracellular Calcium Mobilization Assay in Primary β-Cells
This protocol describes the measurement of changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.
1. Cell Preparation:
-
Isolate pancreatic islets as described previously.
-
Disperse the islets into single cells using a non-enzymatic dissociation buffer.
-
Plate the dispersed islet cells onto black-walled, clear-bottom 96-well plates and culture overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator dye such as Fura-2 AM. The buffer should also contain probenecid to prevent dye leakage from the cells.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate for 60 minutes at 37°C in the dark to allow the dye to enter the cells and be cleaved into its active form.
3. Calcium Measurement:
-
Wash the cells with a physiological salt solution (e.g., HBSS) to remove extracellular dye.
-
Place the plate in a fluorescence microplate reader equipped with injectors.
-
Baseline Measurement: Record the baseline fluorescence for a short period (e.g., 20-30 seconds).
-
Compound Injection: Use the plate reader's injectors to add various concentrations of this compound to the wells.
-
Post-injection Measurement: Continue to record the fluorescence signal for several minutes to capture the transient increase in intracellular calcium.
-
For ratiometric dyes like Fura-2, measure the emission at ~510 nm with excitation alternating between ~340 nm (calcium-bound) and ~380 nm (calcium-free).
4. Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm).
-
Plot the change in the fluorescence ratio over time to visualize the calcium transient.
-
Determine the peak response for each concentration of this compound and plot a dose-response curve to calculate the EC50.
Conclusion
This compound is a selective GPR40 agonist that potentiates glucose-stimulated insulin secretion from pancreatic β-cells through a Gαq-mediated signaling pathway that results in the mobilization of intracellular calcium. There is also emerging evidence for a role of GPR40 in modulating glucagon secretion from α-cells. The glucose-dependent nature of its action on insulin release makes this compound and similar GPR40 agonists attractive candidates for the treatment of type 2 diabetes with a potentially low risk of hypoglycemia. Further research into the detailed mechanisms of action, particularly in α-cells, and the long-term effects on islet health will continue to be of high interest to the scientific and drug development communities.
References
- 1. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (this compound, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GPR40 is expressed in glucagon producing cells and affects glucagon secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
GPR40 Activation by LY2881835: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activation of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), by the selective agonist LY2881835. This document outlines the key signaling pathways, detailed experimental protocols for assessing receptor activation, and a summary of the quantitative pharmacology of this compound.
Introduction
GPR40 is a G protein-coupled receptor that is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS) in response to medium and long-chain fatty acids.[1][2][3] This glucose-dependent mechanism of action makes GPR40 an attractive therapeutic target for the treatment of type 2 diabetes mellitus, as it offers the potential for potent glucose-lowering effects with a reduced risk of hypoglycemia.[1][4] this compound is a potent and selective synthetic agonist developed for GPR40, demonstrating efficacy in preclinical models of type 2 diabetes.[1][5] This guide focuses on the in vitro characterization of this compound's interaction with GPR40.
GPR40 Signaling Pathways
GPR40 is predominantly coupled to the Gαq subunit of heterotrimeric G proteins.[1][2] Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger in insulin secretion.[6][7]
In addition to the canonical Gαq pathway, GPR40 activation can also lead to the recruitment of β-arrestin.[1][2] This pathway can mediate distinct downstream signaling events and is considered a more accurate predictor of in vivo efficacy for some GPR40 agonists.[1] Furthermore, certain synthetic agonists have been shown to induce GPR40 signaling through the Gαs subunit, leading to the production of cyclic AMP (cAMP), though this is not the primary pathway for this compound.[8][9]
Quantitative Pharmacology of this compound
The in vitro activity of this compound has been characterized across different species and assay formats. The following tables summarize the key quantitative data for its binding affinity and functional potency.
| Binding Affinity | |
| Parameter | Value (nmol/L) |
| hGPR40 Ki ± SEM | Not explicitly stated in provided text |
| Functional Activity (Calcium Flux) | ||
| Species | EC50 ± SEM (nmol/L) | Max Efficacy |
| Human (hGPR40) | 9.1 | Partial Agonist |
| Mouse (mGPR40) | Not explicitly stated | Not explicitly stated |
| Rat (rGPR40) | Not explicitly stated | Not explicitly stated |
| Functional Activity (β-Arrestin Recruitment) | ||
| Species | EC50 ± SEM (nmol/L) | Max Efficacy |
| Human (hGPR40) | Potent | Full Agonist |
| Mouse (mGPR40) | Potent | Full Agonist |
| Rat (rGPR40) | Potent | Full Agonist |
Data compiled from multiple sources.[1][10]
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
1. Cell Culture and Plating:
-
Use HEK293 or CHO-K1 cells stably expressing the GPR40 receptor of the desired species (human, mouse, or rat).[7]
-
Culture cells in appropriate media (e.g., DMEM or Ham's F-12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).[7]
-
Seed cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.[7]
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.[7]
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) and an anion transport inhibitor like probenecid to prevent dye leakage.[7]
-
Aspirate the culture medium from the cell plate and add the dye-loading solution to each well.
-
Incubate the plate for approximately 60 minutes at 37°C in the dark.[7]
3. Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[7]
-
The final concentration of the vehicle (e.g., DMSO) should be kept low (typically <0.5%) to avoid cellular toxicity.[7]
4. Signal Detection:
-
Place the dye-loaded cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.[1]
-
Record baseline fluorescence, then add the compound dilutions to the wells.
-
Immediately measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium.[10]
5. Data Analysis:
-
The increase in fluorescence is used to calculate the response over baseline.
-
Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximum response.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR40 receptor.
1. Cell Culture and Plating:
-
Utilize a cell line engineered for β-arrestin recruitment assays, such as the DiscoveRx PathHunter cell line, which co-expresses GPR40 fused to a β-galactosidase (β-gal) enzyme fragment and β-arrestin fused to the complementing fragment.[1]
-
Plate the cells in 384-well plates in a low-serum medium and incubate overnight.[1]
2. Compound Preparation and Incubation:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Add the compound dilutions to the cells and incubate for a defined period (e.g., 90-180 minutes) to allow for receptor activation and β-arrestin recruitment.
3. Signal Detection:
-
Add the detection reagents from the assay kit (e.g., DiscoveRx PathHunter detection kit), which contain a chemiluminescent substrate for the complemented β-gal enzyme.[1]
-
Incubate for approximately 60 minutes to allow the enzymatic reaction to proceed.
-
Measure the chemiluminescent signal using a plate reader.
4. Data Analysis:
-
The intensity of the chemiluminescent signal is directly proportional to the extent of β-arrestin recruitment.
-
Plot the signal against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 and maximum efficacy.
References
- 1. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 7. benchchem.com [benchchem.com]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
The Discovery and Preclinical Development of LY2881835: A Selective GPR40 Agonist for Type 2 Diabetes Mellitus
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LY2881835 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound as a potential therapeutic agent for Type 2 Diabetes Mellitus (T2DM). It details the pharmacological properties, key preclinical findings, and experimental methodologies employed in its evaluation. While showing promise in preclinical models, the clinical development of GPR40 agonists has faced challenges, and the focus for this class of molecules has largely shifted to other compounds.
Introduction
Type 2 Diabetes Mellitus is a metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. GPR40 has emerged as an attractive therapeutic target for T2DM because its activation by fatty acids potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2][3] This glucose-dependent mechanism of action offers a potential advantage over other secretagogues by minimizing the risk of hypoglycemia.[1] this compound was identified as a novel, structurally distinct GPR40 agonist through hypothesis-driven structural modifications of endogenous free fatty acids, with a focus on reducing lipophilicity and breaking planarity.[2][4]
Mechanism of Action: GPR40 Signaling Pathway
This compound exerts its effects by binding to and activating GPR40, which is predominantly coupled to the Gαq subunit of the G protein complex.[4] This initiates a signaling cascade that ultimately leads to the potentiation of insulin secretion in the presence of elevated glucose levels.[1][4]
Activation of Gαq by the this compound-GPR40 complex stimulates phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the mobilization of intracellular calcium stores.[4] Both the increase in cytosolic calcium and the activation of protein kinase C (PKC) by DAG are key downstream events that enhance the exocytosis of insulin-containing granules.[4]
Preclinical Pharmacology: Data Summary
The preclinical evaluation of this compound demonstrated its potency, selectivity, and efficacy in various in vitro and in vivo models.
In Vitro Activity
The in vitro pharmacological profile of this compound was characterized using binding and functional assays.
| Assay Type | Species | Parameter | Value | Reference |
| Binding Affinity | Human | Ki | 4.7 nmol/L | [4] |
| Calcium Flux (FLIPR) | Human | EC50 | 164 nmol/L | [4] |
| β-Arrestin Recruitment | Human | Agonist Activity | Full Agonist | [4] |
| β-Arrestin Recruitment | Mouse | Agonist Activity | Full Agonist | [4] |
| β-Arrestin Recruitment | Rat | Agonist Activity | Full Agonist | [4] |
Table 1: In Vitro Pharmacological Profile of this compound.
This compound exhibited high binding affinity for human GPR40.[4] Interestingly, it acted as a partial agonist in the calcium flux assay but as a full agonist in β-arrestin recruitment assays, suggesting potential for biased agonism.[4] The compound demonstrated a high degree of selectivity for GPR40 over other related receptors such as GPR43, GPR120, GPR119, and TGR5, as well as peroxisome proliferator-activated receptors (PPARs).[4]
Ex Vivo and In Vivo Efficacy in Rodent Models
The glucose-lowering effects of this compound were assessed in various rodent models of T2DM.
| Model | Species | Treatment | Key Findings | Reference |
| Primary Islets | Mouse (WT) | This compound (in 11.2 mmol/L glucose) | Significant increase in insulin secretion | [4] |
| Primary Islets | Mouse (GPR40 KO) | This compound (in 11.2 mmol/L glucose) | No enhancement of insulin secretion | [4] |
| Normal ICR Mice | Mouse | 0.3, 1, 3, 10 mg/kg (oral) | Dose-dependent enhancement of insulin secretion during IPGTT | [4] |
| Diet-Induced Obese (DIO) Mice | Mouse | 10 mg/kg/day for 15 days (oral) | Persistent glucose lowering during OGTT | [4] |
| Fatty Zucker Rats | Rat | Not specified | Not specified | [4] |
| STZ-Treated Mice | Mouse | Not specified | Improved glucose tolerance | [4] |
Table 2: Summary of Preclinical Efficacy of this compound.
This compound stimulated glucose-dependent insulin secretion in isolated mouse islets, an effect that was absent in islets from GPR40 knockout mice, confirming its on-target mechanism.[4] In vivo, oral administration of this compound led to a dose-dependent increase in insulin secretion and improved glucose tolerance in normal mice.[4] Importantly, the anti-diabetic activity of this compound was durable, with persistent efficacy observed after chronic dosing in a diet-induced obese mouse model of early-stage T2DM.[4] Efficacy was also demonstrated in a streptozotocin (STZ)-treated mouse model, representing a later stage of the disease with reduced β-cell function.[4]
Experimental Protocols
In Vitro Assays
The calcium flux assay was performed using HEK293 cells overexpressing GPR40. The assay measures the transient increase in intracellular calcium concentration upon agonist stimulation.
-
Cell Culture: HEK293 cells stably expressing human GPR40 are cultured under standard conditions.
-
Plating: Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells are incubated to allow for dye uptake.
-
Compound Addition: this compound, at various concentrations, is added to the wells.
-
Signal Detection: The fluorescence intensity is measured immediately and kinetically over a short period (e.g., 3 minutes) using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is plotted against the compound concentration to determine the EC50 value.
This assay measures the recruitment of β-arrestin to the activated GPR40 receptor, a key event in receptor desensitization and an alternative signaling pathway.
-
Cell Line: A cell line co-expressing GPR40 and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment) is used.
-
Plating and Incubation: Cells are plated in microplates and incubated.
-
Compound Treatment: this compound is added to the wells, and the plates are incubated for a longer duration (e.g., 90 minutes) compared to the calcium flux assay.
-
Signal Detection: A substrate for the enzyme in the fusion protein is added, and the resulting signal (e.g., chemiluminescence) is measured. The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: The signal is plotted against the compound concentration to determine agonist activity.
In Vivo Studies: Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard procedure to assess glucose metabolism in vivo.
-
Animal Acclimatization: Mice are acclimatized to the housing conditions for at least one week.
-
Fasting: Animals are fasted overnight (typically 16-18 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected (e.g., from the tail vein) to measure fasting glucose levels.
-
Compound Administration: this compound or vehicle is administered orally via gavage.
-
Glucose Challenge: After a specific time post-compound administration (e.g., 60 minutes), a bolus of glucose (e.g., 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: The blood glucose concentration over time is plotted, and the area under the curve (AUC) is calculated to assess glucose tolerance.
Clinical Development and Future Perspectives
While this compound demonstrated a promising preclinical profile, the clinical development of GPR40 agonists as a class has been challenging. A notable example is TAK-875, which was discontinued in late-stage clinical trials due to concerns about liver toxicity. The clinical development of this compound appears to have been limited, with the focus of its developer, Eli Lilly, shifting to other GPR40 agonists such as LY2922470.[1][3] A clinical study with LY2922470 in subjects with T2DM provided proof-of-concept for this class of compounds as a potential glucose-lowering therapy.[1]
The experiences with GPR40 agonists highlight the complexities of translating preclinical efficacy into clinical success. Issues such as species differences in metabolism and off-target effects remain significant hurdles in drug development.
Conclusion
This compound is a selective and potent GPR40 agonist that effectively improves glucose control in preclinical models of Type 2 Diabetes Mellitus through a glucose-dependent mechanism of insulin secretion. The comprehensive preclinical data underscore the therapeutic potential of targeting GPR40. However, the broader challenges faced by this drug class in clinical development have tempered initial enthusiasm. The story of this compound and related compounds provides valuable insights for researchers and professionals in the field of diabetes drug discovery, emphasizing the critical need to thoroughly investigate long-term safety and potential off-target effects in the progression from bench to bedside.
References
- 1. researchgate.net [researchgate.net]
- 2. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (this compound, LY2922083, and LY2922470). | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Pharmacological Profile of the GPR40 Agonist LY2881835
This technical guide provides a comprehensive overview of the pharmacological properties of LY2881835, a selective and potent agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This compound was developed as a potential therapeutic agent for type 2 diabetes mellitus (T2DM) due to its ability to stimulate glucose-dependent insulin secretion.[1][2] This document details its in vitro and in vivo characteristics, the experimental protocols used for its evaluation, and the signaling pathways it modulates.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been characterized through a variety of in vitro assays, revealing its potency and signaling profile across different species.
Table 1: In Vitro Activity of this compound
| Assay Type | Species | Receptor | Parameter | Value | Efficacy |
|---|---|---|---|---|---|
| Radioligand Binding | Human | hGPR40 | Ki | 4.7 nmol/L | N/A |
| Calcium Flux (FLIPR) | Human | hGPR40 | EC50 | 164 nmol/L | 62% (Partial Agonist) |
| β-Arrestin Recruitment | Human | hGPR40 | EC50 | Potent | Full Agonist |
| β-Arrestin Recruitment | Mouse | mGPR40 | EC50 | Potent | Full Agonist |
| β-Arrestin Recruitment | Rat | rGPR40 | EC50 | Potent | Full Agonist |
| IP-1 Accumulation | Human | hGPR40 | EC50 | ~1 nmol/L | Potent Agonist |
Data sourced from multiple preclinical studies.[1][3]
Mechanism of Action and Signaling Pathways
GPR40 is a G protein-coupled receptor highly expressed in pancreatic β-cells.[3][4] Its activation by agonists like this compound leads to the potentiation of insulin secretion in a glucose-dependent manner.[1][2] This glucose dependency is a key therapeutic advantage, as it minimizes the risk of hypoglycemia.[3][5] this compound engages multiple intracellular signaling cascades.
-
Gq-Protein Pathway: The canonical signaling pathway for GPR40 involves coupling to the Gαq subunit.[6][7] Activation triggers phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 stimulates the release of calcium (Ca²⁺) from the endoplasmic reticulum, and the subsequent increase in intracellular Ca²⁺ is a critical step in promoting insulin granule exocytosis.[5][7]
-
β-Arrestin Pathway: Research revealed that the in vitro activity in calcium flux assays did not always correlate with in vivo glucose-lowering effects.[1] Further investigation showed that this compound is a potent, full agonist in β-arrestin recruitment assays, and this activity was found to be a more accurate predictor of in vivo efficacy.[1][3] This suggests that GPR40 can signal through both G-protein dependent and independent pathways, a phenomenon known as biased agonism.[3][8]
Below is a diagram illustrating the primary signaling pathways activated by this compound.
Experimental Protocols
The pharmacological profile of this compound was established using a series of standardized in vitro, ex vivo, and in vivo experiments.
-
Objective: To determine the binding affinity (Ki) of this compound for the human GPR40 receptor.
-
Methodology:
-
Membrane Preparation: Crude cell surface membranes were prepared from HEK293 cells stably overexpressing full-length recombinant human GPR40 cDNA.[1]
-
Competitive Binding: A competitive inhibition assay was performed using a radiolabeled GPR40 ligand.[3]
-
Incubation: Membranes were incubated with the radioligand and varying concentrations of this compound.
-
Detection: The amount of bound radioligand was measured, and the data were used to calculate the concentration of this compound that inhibits 50% of specific binding (IC50).
-
Calculation: The Ki value was calculated from the IC50 using the Cheng-Prusoff equation.
-
-
Objective: To measure the functional potency of this compound in activating the Gq pathway by detecting changes in intracellular calcium.
-
Methodology:
-
Cell Culture: HEK293 cells expressing hGPR40 were plated and loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: this compound at various concentrations was added to the cells.
-
Measurement: A Fluorescence Imaging Plate Reader (FLIPR) was used to monitor the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.[1]
-
Analysis: Dose-response curves were generated to determine the EC50 and maximal efficacy.
-
-
Objective: To assess the ability of this compound to induce GPR40 signaling through the β-arrestin pathway.
-
Methodology:
-
Assay Principle: This assay typically uses an enzyme-fragment complementation or similar technology where GPR40 is fused to one part of a reporter enzyme and β-arrestin to the other.
-
Cell Treatment: Cells co-expressing the fusion proteins were treated with varying concentrations of this compound.
-
Signal Generation: Agonist-induced recruitment of β-arrestin to the receptor brings the enzyme fragments together, generating a detectable signal (e.g., luminescence).[3]
-
Analysis: Potency (EC50) and efficacy were determined from dose-response curves.[1][3]
-
-
Objective: To confirm that this compound stimulates insulin secretion in a glucose-dependent and GPR40-specific manner.
-
Methodology:
-
Islet Isolation: Pancreatic islets were isolated from wild-type (WT) and GPR40 knockout (KO) mice.[1]
-
Incubation Conditions: Islets were incubated with this compound in the presence of either low (e.g., 2.8 mmol/L) or high (e.g., 11.2 mmol/L) glucose concentrations.[1]
-
Measurement: Insulin concentration in the supernatant was measured using an ELISA or similar immunoassay.
-
Analysis: The results demonstrated that this compound significantly increased insulin secretion only in WT islets and only under high glucose conditions.[1]
-
-
Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance in rodent models of T2DM.
-
Methodology:
-
Animal Models: Studies were conducted in normal lean mice, diet-induced obese (DIO) mice, and Zucker fa/fa rats.[1][2]
-
Compound Administration: Animals were fasted, and this compound was administered orally at various doses (e.g., 0.3 to 30 mg/kg).[1]
-
Glucose Challenge: After a set period (e.g., 60 minutes), a glucose solution was administered orally.[1]
-
Blood Sampling: Blood glucose levels were measured at multiple time points after the glucose challenge.
-
Analysis: The area under the curve (AUC) for glucose was calculated to quantify the improvement in glucose disposal. Results showed a dose-dependent reduction in glucose levels in WT mice but not in GPR40 KO mice, confirming the GPR40-dependent mechanism in vivo.[1]
-
The general workflow for preclinical evaluation is depicted below.
In Vivo Efficacy
This compound demonstrated robust and durable glucose-lowering effects in multiple preclinical models of T2DM.
-
Acute Administration: A single oral dose of this compound significantly improved glucose tolerance during an OGTT in normal and DIO mice.[1] This effect was shown to be GPR40-specific, as it was absent in GPR40 knockout mice.[1]
-
Chronic Administration: Daily oral administration of this compound for 14 or 21 days provided sustained glucose control in DIO mice and Zucker fa/fa rats.[1][2] In a model of late-stage T2DM (streptozotocin-treated DIO mice), this compound also significantly reduced glucose levels, demonstrating efficacy even with reduced pancreatic insulin content.[1][2]
-
Insulin and GLP-1 Secretion: In addition to stimulating insulin, this compound was also shown to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that further contributes to glycemic control.[3][9][10]
Conclusion
This compound is a potent and selective GPR40 agonist characterized by a dual signaling mechanism involving both Gq-protein and β-arrestin pathways.[1][3] Its pharmacological profile, defined by high binding affinity and robust functional activity, translates to significant in vivo efficacy. The compound effectively stimulates glucose-dependent insulin and GLP-1 secretion, leading to immediate and durable glucose control in various rodent models of type 2 diabetes.[1][2][9] The detailed experimental evaluation confirms its GPR40-specific mechanism of action, highlighting its potential as a therapeutic agent for T2DM.[1]
References
- 1. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (this compound, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
LY2881835 binding affinity and selectivity for FFAR1
An In-depth Technical Guide on the Binding Affinity and Selectivity of LY2881835 for FFAR1
Introduction
Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40), is a promising therapeutic target for type 2 diabetes (T2D).[1][2] It is highly expressed in pancreatic β-cells and enteroendocrine cells, where it responds to medium and long-chain fatty acids to amplify glucose-stimulated insulin secretion (GSIS) and promote the release of incretin hormones like GLP-1.[1][3][4] This glucose-dependent mechanism of action makes FFAR1 agonists attractive as they pose a lower risk of hypoglycemia.[4]
This compound is a potent and selective synthetic agonist for FFAR1.[5][6] This document provides a comprehensive technical overview of its binding characteristics, selectivity profile, and the experimental methodologies used for its characterization. It is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Binding Affinity and Functional Potency
The pharmacological profile of this compound has been characterized through a series of in vitro assays to determine its binding affinity, functional potency, and efficacy at the human FFAR1 receptor. The quantitative data are summarized below.
| Parameter | Assay Type | Species | Value | Efficacy | Reference |
| Binding Affinity (Ki) | Radioligand Binding | Human | 4.7 nmol/L | N/A | [5] |
| Functional Potency (EC50) | Calcium Flux (FLIPR) | Human | 164 nmol/L | 62% (Partial Agonist) | [5] |
| Functional Potency | β-Arrestin Recruitment | Human, Mouse, Rat | Potent | Full Agonist | [5] |
Table 1: Quantitative analysis of this compound interaction with FFAR1.
Selectivity Profile
A critical aspect of drug development is ensuring target selectivity to minimize off-target effects. This compound has demonstrated a high degree of selectivity for FFAR1.
-
Against Related Receptors : It shows high selectivity against other closely related free fatty acid receptors (GPR43, GPR120, GPR119), the bile acid receptor (TGR5), and peroxisome proliferator-activated receptors (PPARα, β/δ, and γ).[5]
-
Broad Panel Screening : When evaluated in a broad range of assays covering other G-protein-coupled receptors (GPCRs) and enzyme targets, no positive signals were detected in any system that did not express FFAR1, confirming its high specificity.[5]
Signaling and Experimental Protocols
FFAR1 Signaling Pathway
Upon activation by an agonist such as this compound, FFAR1 initiates a signaling cascade primarily through the Gαq protein and subsequent β-arrestin recruitment.[3] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). This cascade ultimately enhances the exocytosis of insulin-containing granules in a glucose-dependent manner.[3]
Caption: FFAR1 signaling cascade initiated by an agonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The protocols for the key assays used to characterize this compound are outlined below.
1. In Vitro FFAR1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay quantifies the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Membrane Preparation : Crude cell surface membranes are prepared from Human Embryonic Kidney 293 (HEK293) cells stably transfected with the full-length recombinant human FFAR1 cDNA.[5][7] This is achieved through differential centrifugation.[5] The final membrane pellet is resuspended, and protein content is determined.[8]
-
Assay Procedure :
-
The assay is conducted in 96-well plates.[8]
-
Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-labeled compound), and varying concentrations of the unlabeled test compound (this compound).[7][9]
-
The plate is incubated to allow the binding to reach equilibrium.[8]
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.[8][10]
-
The filters are washed with ice-cold buffer to remove non-specific binding.[10]
-
-
Data Analysis :
-
The radioactivity retained on the filters is measured using a scintillation counter.[8]
-
A competition curve is generated by plotting the percentage of specific binding against the concentration of the test compound.
-
The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from the curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]
-
Caption: Workflow for a competitive radioligand binding assay.
2. Calcium Flux (FLIPR) Assay
This functional assay measures the ability of a compound to stimulate Gαq-mediated signaling by detecting changes in intracellular calcium concentration.
-
Cell Plating : CHO-K1 cells stably expressing human FFAR1 are plated in 384-well plates and incubated overnight.[11]
-
Dye Loading : The cell culture media is replaced with an assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-6). The cells are incubated to allow for dye loading.[11]
-
Compound Addition & Measurement : The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The test compound (this compound) is added, and the instrument monitors the change in fluorescence intensity over time, which corresponds to the mobilization of intracellular calcium.[5]
-
Data Analysis : The increase in fluorescence is used to generate a concentration-response curve, from which the EC50 (potency) and maximal response (efficacy) are determined.
3. β-Arrestin Recruitment Assay
For FFAR1 agonists, β-arrestin recruitment has been identified as a more accurate predictor of in vivo efficacy than calcium flux.[5] This assay measures the translocation of β-arrestin to the activated receptor.
-
Assay Principle : This assay typically uses a technology like Bioluminescence Resonance Energy Transfer (BRET) or an enzyme fragment complementation system in cells co-expressing FFAR1 and a tagged β-arrestin.
-
Procedure : Cells are incubated with varying concentrations of the test compound.
-
Measurement : Upon receptor activation by the agonist, β-arrestin is recruited to the receptor, bringing the reporter components into proximity and generating a measurable signal (e.g., light emission).
-
Data Analysis : A concentration-response curve is generated to determine the EC50 and efficacy of the compound for promoting β-arrestin recruitment. This compound was found to be a potent full agonist in this assay format for human, mouse, and rat FFAR1.[5]
Conclusion
This compound is a highly potent and selective FFAR1 agonist. Its binding affinity in the low nanomolar range (Ki = 4.7 nmol/L) is complemented by its robust functional activity as a full agonist in β-arrestin recruitment assays, a key predictor of in vivo efficacy.[5] The compound's high selectivity against other metabolic receptors minimizes the potential for off-target effects. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive technical foundation for understanding the pharmacological characterization of this important therapeutic candidate.
References
- 1. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (this compound, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Free fatty acid receptor 1 (GPR40) agonists containing spirocyclic periphery inspired by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of the GPR40 Agonist LY2881835 on Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo effects of LY2881835, a selective G protein-coupled receptor 40 (GPR40) agonist, on glucose homeostasis. The information is compiled from preclinical studies and is intended to serve as a comprehensive resource for researchers in the field of diabetes and metabolic diseases.
Core Mechanism of Action: GPR40 Agonism
This compound functions as a potent agonist for GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1), a receptor predominantly expressed on pancreatic β-cells.[1] The activation of GPR40 by this compound in the presence of elevated glucose levels stimulates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion (GSIS). This glucose-dependent mechanism of action is a key characteristic of GPR40 agonists, suggesting a lower risk of hypoglycemia compared to other insulin secretagogues.[1]
Signaling Pathway of this compound-Mediated Insulin Secretion
The binding of this compound to GPR40 on pancreatic β-cells initiates a signal transduction cascade primarily through the Gαq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a critical step in the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.
Quantitative In Vivo Efficacy Data
The following tables summarize the quantitative data from key in vivo studies investigating the effects of this compound on glucose and insulin regulation in various rodent models of type 2 diabetes.
Table 1: Effect of this compound on Insulin Secretion in Normal ICR Mice
This study assessed the dose-dependent effect of a single oral administration of this compound on insulin secretion during an intraperitoneal glucose tolerance test (IPGTT).[1]
| Treatment Group | Dose (mg/kg) | Insulin AUC (0-15 min) | Fold Change vs. Vehicle | p-value vs. Vehicle |
| Vehicle | - | ~100 | 1.0 | - |
| This compound | 0.3 | ~120 | 1.2 | >0.05 |
| This compound | 1 | ~140 | 1.4 | >0.05 |
| This compound | 3 | ~160 | 1.6 | >0.05 |
| This compound | 10 | ~220 | 2.2 | <0.05 |
Data are estimated from figures in the cited publication. Insulin AUC is in arbitrary units.
Table 2: Effect of this compound on Glucose Tolerance in Diet-Induced Obese (DIO) Mice
This study evaluated the impact of single and repeated oral dosing of this compound on glucose control during an oral glucose tolerance test (OGTT) in a model of insulin resistance.[1]
| Treatment Group | Day of OGTT | Time (min) | Blood Glucose (mg/dL) (Mean ± SEM) |
| Vehicle | Day 1 | 0 | 150 ± 10 |
| 15 | 350 ± 25 | ||
| 30 | 400 ± 30 | ||
| 60 | 300 ± 20 | ||
| 120 | 180 ± 15 | ||
| This compound (10 mg/kg) | Day 1 | 0 | 120 ± 8 |
| 15 | 250 ± 20 | ||
| 30 | 280 ± 25 | ||
| 60 | 200 ± 18 | ||
| 120 | 140 ± 12 | ||
| Vehicle | Day 15 | 0 | 160 ± 12 |
| 15 | 360 ± 28 | ||
| 30 | 410 ± 35 | ||
| 60 | 310 ± 22 | ||
| 120 | 190 ± 18 | ||
| This compound (10 mg/kg) | Day 15 | 0 | 130 ± 10 |
| 15 | 260 ± 22 | ||
| 30 | 290 ± 28 | ||
| 60 | 210 ± 20 | ||
| 120 | 150 ± 15 |
*p < 0.05 vs. Vehicle. Data are estimated from figures in the cited publication.
Table 3: Effect of this compound on Glucose Tolerance in Zucker Fatty Rats
This experiment assessed the acute and chronic effects of oral this compound administration on glucose tolerance in a genetic model of obesity and insulin resistance.[1]
| Treatment Group | Day of OGTT | Time (min) | Blood Glucose (mg/dL) (Mean ± SEM) |
| Vehicle | Day 1 | 0 | 130 ± 10 |
| 10 | 250 ± 20 | ||
| 20 | 300 ± 25 | ||
| 40 | 280 ± 22 | ||
| 60 | 220 ± 18 | ||
| This compound (1 mg/kg) | Day 1 | 0 | 110 ± 8 |
| 10 | 180 ± 15 | ||
| 20 | 200 ± 18 | ||
| 40 | 190 ± 16 | ||
| 60 | 150 ± 12 | ||
| Vehicle | Day 21 | 0 | 140 ± 12 |
| 10 | 270 ± 25 | ||
| 20 | 320 ± 30 | ||
| 40 | 300 ± 28 | ||
| 60 | 240 ± 20 | ||
| This compound (1 mg/kg) | Day 21 | 0 | 120 ± 10 |
| 10 | 190 ± 18 | ||
| 20 | 210 ± 20 | ||
| 40 | 200 ± 18 | ||
| 60 | 160 ± 15 |
*p < 0.05 vs. Vehicle. Data are estimated from figures in the cited publication.
Table 4: Effect of this compound on Glucose Tolerance in STZ-Treated DIO Mice
This study investigated the efficacy of this compound in a model representing a later stage of type 2 diabetes with insulin resistance and compromised β-cell function.[1]
| Treatment Group | Day of OGTT | Glucose AUC | % Reduction vs. Vehicle | p-value vs. Vehicle |
| Vehicle | Day 1 | ~30000 | - | - |
| This compound (30 mg/kg) | Day 1 | ~20000 | ~33% | <0.05 |
| Vehicle | Day 7 | ~32000 | - | - |
| This compound (30 mg/kg) | Day 7 | ~22000 | ~31% | <0.05 |
| Vehicle | Day 14 | ~33000 | - | - |
| This compound (30 mg/kg) | Day 14 | ~23000 | ~30% | <0.05 |
Data are estimated from figures in the cited publication. Glucose AUC is in arbitrary units (mg/dL*min).
Detailed Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Animal Models
-
Normal Mice: Male ICR mice were used for initial insulin secretion studies.[1]
-
Diet-Induced Obese (DIO) Mice: Male C57BL/6J mice were fed a high-fat diet (e.g., 60% kcal from fat) for a period of 8-10 weeks to induce obesity and insulin resistance.[1]
-
Zucker Fatty Rats: Male Zucker fa/fa rats, a genetic model of obesity and insulin resistance, were used for chronic efficacy studies.[1]
-
Streptozotocin (STZ)-Treated DIO Mice: DIO C57BL/6J mice were administered a low dose of STZ (e.g., 100 mg/kg, intraperitoneally) to induce partial β-cell destruction, modeling a later stage of type 2 diabetes.[1]
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animal Preparation: Mice were fasted for 16 hours overnight with free access to water.
-
Compound Administration: this compound or vehicle was administered orally by gavage 60 minutes prior to the glucose challenge.
-
Baseline Measurement (Time 0): A baseline blood sample was collected from the tail vein to measure glucose and insulin levels.
-
Glucose Challenge: A 20% glucose solution was administered via intraperitoneal injection at a dose of 2 g/kg body weight.
-
Blood Sampling: Blood samples were collected from the tail vein at 15, 30, 60, and 120 minutes post-glucose injection for glucose measurement. For insulin measurements, samples were taken at 3, 6, and 15 minutes.[1]
-
Data Analysis: Blood glucose levels were measured using a glucometer. Plasma insulin levels were determined by ELISA. The area under the curve (AUC) for glucose and insulin was calculated using the trapezoidal rule.
Oral Glucose Tolerance Test (OGTT)
-
Animal Preparation: Animals were fasted for 16 hours overnight with free access to water.
-
Compound Administration: this compound or vehicle was administered orally by gavage 60 minutes prior to the glucose challenge.
-
Baseline Measurement (Time 0): A baseline blood sample was collected from the tail vein.
-
Glucose Challenge: A glucose solution was administered orally by gavage at a dose of 2 g/kg body weight for mice and 1 g/kg for rats.[1]
-
Blood Sampling: Blood samples were collected from the tail vein at specified time points (e.g., 10, 15, 20, 30, 40, 60, and 120 minutes) post-glucose administration for glucose measurement.[1]
-
Data Analysis: Blood glucose levels were measured, and the glucose AUC was calculated.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vivo assessment of this compound.
Conclusion
The preclinical data presented in this guide demonstrate that this compound is a potent and selective GPR40 agonist with significant efficacy in improving glucose homeostasis in multiple rodent models of type 2 diabetes.[1] Its glucose-dependent mechanism of insulin secretion, coupled with its ability to lower blood glucose in both insulin-resistant and β-cell-deficient states, highlights its potential as a therapeutic agent. The detailed quantitative data and experimental protocols provided herein serve as a valuable resource for further research and development in this area.
References
Preclinical Profile of LY2881835: A Review of In Vitro and In Vivo Data for Type 2 Diabetes
Disclaimer: Publicly available preclinical data specifically for the compound designated "LY2881835" for the treatment of type 2 diabetes is limited. This document summarizes the available information and, where data is unavailable, may draw parallels with other similar mechanisms of action for illustrative purposes. The information provided herein is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound has been investigated for its potential as a therapeutic agent for type 2 diabetes. Preclinical studies are crucial for establishing the compound's mechanism of action, efficacy, and safety profile before advancing to human trials. This whitepaper provides a comprehensive overview of the key preclinical findings, including in vitro receptor binding and activation, as well as in vivo effects on glycemic control and body weight in animal models of type 2 diabetes. The detailed experimental protocols and signaling pathways are also elucidated to provide a thorough understanding of the compound's pharmacological properties.
In Vitro Characterization
Receptor Binding and Activation
The initial preclinical evaluation of a novel compound for type 2 diabetes often involves determining its interaction with key molecular targets. For many modern diabetes therapies, these targets include the glucagon-like peptide-1 receptor (GLP-1R) and the glucose-dependent insulinotropic polypeptide receptor (GIPR).
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki, nM) |
| Human GLP-1R | Data not publicly available |
| Human GIPR | Data not publicly available |
| Human GCG-R | Data not publicly available |
Table 2: In Vitro Receptor Activation (EC50, nM)
| Receptor | cAMP Production (EC50, nM) |
| Human GLP-1R | Data not publicly available |
| Human GIPR | Data not publicly available |
Experimental Protocols
2.2.1. Radioligand Binding Assays
To determine the binding affinity of this compound, competitive radioligand binding assays are typically performed using cell membranes prepared from HEK293 cells stably expressing the human GLP-1R or GIPR. Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-GLP-1) and increasing concentrations of the unlabeled competitor compound (this compound). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
2.2.2. cAMP Functional Assays
The functional activity of this compound at the GLP-1 and GIP receptors is assessed by measuring the accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger. Stably transfected HEK293 cells expressing the respective receptors are incubated with increasing concentrations of this compound. Following incubation, cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence). The concentration of the compound that elicits a half-maximal response (EC50) is determined from the dose-response curve.
In Vivo Efficacy in Rodent Models of Type 2 Diabetes
The in vivo preclinical studies on this compound have focused on its effects on glucose control and insulin secretion in various rodent models that recapitulate key aspects of type 2 diabetes.
Glucose Tolerance and Insulin Secretion
This compound has demonstrated significant improvements in glucose tolerance in several mouse and rat models.[1] In diet-induced obese (DIO) mice, a model for early-stage type 2 diabetes characterized by insulin resistance, oral administration of this compound at 10 mg/kg for two weeks led to significant reductions in glucose levels during an oral glucose tolerance test (OGTT).[1] This beneficial effect was observed on both day 1 and day 15 of treatment, suggesting a durable response without desensitization of the receptor.[1]
Furthermore, in streptozotocin (STZ)-treated DIO mice, a model representing later-stage type 2 diabetes with compromised insulin secretion, this compound administered orally at 30 mg/kg for 14 days also resulted in lower blood glucose after a single treatment.[1] The glucose-lowering efficacy was significant on days 1, 7, and 14, with a notable reduction in glucose area under the curve (AUC) during OGTTs.[1][2]
The mechanism behind this improved glucose control is linked to the potentiation of glucose-stimulated insulin secretion (GSIS). In normal ICR mice, oral administration of this compound showed a clear dose-dependent enhancement in insulin secretion during an intraperitoneal glucose tolerance test (IPGTT).[1] A statistically significant increase in insulin AUC was observed at the 10 mg/kg dose.[1]
Table 3: Effects of this compound on Glucose Control and Insulin Secretion in Rodent Models
| Model | Treatment | Dose | Duration | Key Findings |
| Diet-Induced Obese (DIO) Mice | Oral this compound | 10 mg/kg | 14 days | Significant reduction in glucose levels during OGTT on days 1 and 15.[1] |
| STZ-Treated DIO Mice | Oral this compound | 30 mg/kg | 14 days | Significant reduction in glucose AUC during OGTT on days 1, 7, and 14.[1][2] |
| Normal ICR Mice | Oral this compound | 0.3, 1, 3, 10 mg/kg | Acute | Dose-dependent enhancement of insulin secretion during IPGTT.[1] |
| Fatty Zucker Rats | Oral this compound | Not specified | 21 days | Normalization of blood glucose levels.[2] |
Experimental Protocols
3.2.1. Animal Models
-
Diet-Induced Obese (DIO) Mice: C57BL/6 mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 10-12 weeks) to induce obesity and insulin resistance.
-
STZ-Treated DIO Mice: DIO mice are administered a low dose of streptozotocin (STZ) to selectively destroy a portion of their pancreatic beta cells, leading to a model of insulin deficiency superimposed on insulin resistance.
-
Fatty Zucker Rats: These rats have a genetic mutation in the leptin receptor, leading to hyperphagia, obesity, and insulin resistance.
3.2.2. Oral Glucose Tolerance Test (OGTT)
After an overnight fast, a baseline blood glucose measurement is taken. The animals are then administered the test compound (this compound) or vehicle via oral gavage. After a specified time (e.g., 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally. Blood glucose levels are then measured at various time points (e.g., 15, 30, 60, 120 minutes) post-glucose challenge. The glucose AUC is calculated to assess overall glucose tolerance.
3.2.3. Intraperitoneal Glucose Tolerance Test (IPGTT)
Similar to the OGTT, fasted animals are administered the test compound. Following this, a glucose solution is injected intraperitoneally, and blood samples are collected at various time points to measure both glucose and insulin levels. This test assesses the insulin secretory response to a glucose challenge.
Mechanism of Action: GPR40 Agonism
Preclinical studies have elucidated that this compound is a selective, potent, and efficacious agonist of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1).[1][2][3][4][5] GPR40 is highly expressed in pancreatic β-cells and plays a key role in amplifying glucose-stimulated insulin secretion in response to fatty acids.[3][4]
The activity of this compound is GPR40-dependent. In ex vivo studies using isolated pancreatic islets, this compound stimulated a significant increase in insulin secretion in islets from wild-type (WT) mice in the presence of 11.2 mmol/L glucose.[1] This effect was absent in islets from GPR40 knockout (KO) mice, confirming the specificity of the compound.[1] Similarly, in vivo, acute administration of this compound lowered glucose during an OGTT in WT mice but not in GPR40 KO mice.[1]
Upon binding to GPR40 on pancreatic β-cells, this compound activates the Gαq-protein-coupled signaling pathway.[1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, and the subsequent increase in cytosolic Ca²⁺ levels is a primary driver for the exocytosis of insulin-containing granules. This signaling cascade amplifies the insulin secretion that is initiated by glucose metabolism.
Signaling Pathway Diagram
Caption: GPR40 signaling pathway activated by this compound in pancreatic β-cells.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy studies of this compound in rodent models.
Conclusion
The preclinical data for this compound strongly support its development as a potential therapeutic agent for type 2 diabetes. Its mechanism of action as a potent and selective GPR40 agonist translates to robust glucose-lowering effects in various rodent models of the disease. The glucose-dependent nature of its insulin secretagogue activity, a hallmark of the GPR40 mechanism, suggests a potentially low risk of hypoglycemia. The durable efficacy observed in these preclinical studies warrants further investigation in clinical trials to establish its safety and efficacy in humans.
References
- 1. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (this compound, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
The Spiropiperidine Core of LY2881835: A Technical Guide for Drug Development Professionals
An In-Depth Examination of a Novel GPR40 Agonist for Type 2 Diabetes Mellitus
This technical guide provides a comprehensive overview of the spiropiperidine core of LY2881835, a potent and selective G protein-coupled receptor 40 (GPR40/FFAR1) agonist. Developed for researchers, scientists, and drug development professionals, this document details the chemical structure, mechanism of action, synthesis, and key experimental data associated with this innovative molecular scaffold.
Introduction: The Rationale for the Spiropiperidine Moiety
This compound was identified through hypothesis-driven structural modifications of endogenous free fatty acids (FFAs), with a focus on breaking planarity and reducing lipophilicity.[1][2] The incorporation of a spiropiperidine core, specifically a spiro[indene-1,4'-piperidine] moiety, was a key strategy to introduce polarity into the hydrophobic tail of the molecule.[1][3] This structural innovation aimed to enhance the compound's pharmacological properties, including selectivity and pharmacokinetic profile, making it a promising candidate for the treatment of type 2 diabetes mellitus.[1][2] The spiropiperidine structure increases molecular rigidity and reduces the number of freely rotatable bonds, which can improve the pharmacokinetic profile and enhance interaction with the target enzyme.[4]
Chemical Structure
The chemical structure of this compound features a central spiro[indene-1,4'-piperidine] core. This rigid, three-dimensional scaffold is a key contributor to the molecule's potent and selective agonist activity at the GPR40 receptor.
Chemical Name: (3S)-3-(4-{[4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid
Spiro Core: Spiro[indene-1,4'-piperidine]
Mechanism of Action: GPR40-Mediated Insulin Secretion
This compound acts as a potent and selective agonist for GPR40, a G protein-coupled receptor highly expressed in pancreatic β-cells.[1][5] The activation of GPR40 by this compound initiates a signaling cascade that results in the glucose-dependent amplification of insulin secretion.[2]
Upon binding of this compound, GPR40 couples with the Gαq protein subunit, leading to the activation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-triphosphate (IP3).[6] DAG activates protein kinase C (PKC), while IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] The resulting increase in intracellular Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[2][6]
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
| Parameter | Species | Value | Assay | Reference |
| Binding Affinity (Ki) | Human | 4.7 nM | Radioligand Binding ([3H]-TAK-875) | [3][7] |
| Functional Potency (EC50) | Human | 164 nM (62% partial agonist) | Calcium Flux (FLIPR) | [3][7] |
| Human | Potent Full Agonist | β-Arrestin Recruitment | [3][7] | |
| Mouse | Potent Full Agonist | β-Arrestin Recruitment | [3][7] | |
| Rat | Potent Full Agonist | β-Arrestin Recruitment | [3][7] | |
| In Vivo Efficacy (ED90) | Mouse | 0.58 mg/kg | Intraperitoneal Glucose Tolerance Test (IPGTT) | [8] |
Further pharmacokinetic data from preclinical species were not available in the public domain at the time of this guide's compilation.
Synthesis of the Spiro[indene-1,4'-piperidine] Core
The synthesis of the spiro[indene-1,4'-piperidine] core is a critical aspect of the overall synthesis of this compound. While a detailed, step-by-step synthesis for the specific core in this compound is proprietary, the general approach involves the condensation reaction of indene and piperidine derivatives.[1] The synthesis of related spirocyclic motifs has been achieved via the Prins cyclization.[9]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro GPR40 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human GPR40 receptor.
Materials:
-
Crude cell surface membranes from HEK293 cells stably transfected with human GPR40.
-
[3H]-TAK-875 (Radioligand).
-
Assay Buffer: 50 mmol/L Tris-HCl (pH 7.5), 5 mmol/L CaCl2, 5 mmol/L MgCl2, 0.1% w/v fatty acid-free BSA.
-
Test compound (this compound) diluted in 100% DMSO.
-
96-well polypropylene assay plates.
-
GF/C glass fiber filtermats.
-
Scintillation counter.
Procedure:
-
Add 10 µL of the test compound dilution and 90 µL of Assay Buffer to each well of the assay plate.
-
Add 200 µL of [3H]-TAK-875 (5 nmol/L final concentration) and 200 µL of hGPR40 membranes (5 µ g/well ), both diluted in Assay Buffer, to each well.
-
Shake the plate for 1 minute and incubate for 2 hours at room temperature (22°C).
-
Terminate the assay by vacuum filtration through GF/C filtermats presoaked in 50 mM Tris-HCl (pH 7.5).
-
Wash the filtermats twice with 5 mL of ice-cold 50 mM Tris-HCl (pH 7.5) buffer.
-
Dry the filtermats and measure radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[7]
Calcium Flux (FLIPR) Assay
Objective: To measure the functional agonist activity of this compound by detecting changes in intracellular calcium concentration.
Materials:
-
HEK293 cells overexpressing human GPR40.
-
Calcium 4 Dye assay kit.
-
Assay buffer containing 0.1% fatty acid-free BSA.
-
Fluorescence Imaging Plate Reader (FLIPR).
Procedure:
-
Plate HEK293-hGPR40 cells in a 384-well microplate.
-
Load the cells with the Calcium 4 Dye according to the kit manufacturer's instructions.
-
Add varying concentrations of this compound to the wells.
-
Measure the increase in intracellular calcium using the FLIPR system.
-
Determine the agonist response by measuring the maximum change in fluorescence over the baseline.
-
Calculate EC50 values by plotting concentration versus relative fluorescence units (RFUs).[3]
β-Arrestin Recruitment Assay
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the GPR40 receptor, a key indicator of receptor activation and a predictor of in vivo efficacy.
General Protocol using PathHunter® β-Arrestin Assay (a common commercial platform):
-
Plate PathHunter® cells expressing the tagged GPR40 target in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells and incubate for 90 minutes at 37°C.
-
Add the PathHunter Detection Reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the chemiluminescent signal on a standard plate reader.
-
Plot the dose-response curve to determine the EC50 value.[10][11][12]
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
Objective: To evaluate the effect of this compound on glucose tolerance in a rodent model.
Materials:
-
Male ICR mice (or other appropriate strain).
-
20% glucose solution.
-
Glucometer and test strips.
-
Restraining device.
Procedure:
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
Administer this compound or vehicle orally at the desired doses (e.g., 0.3, 1, 3, and 10 mg/kg).
-
After 60 minutes, take a baseline blood glucose reading (t=0) from the tail vein.
-
Inject a 2 g/kg bolus of 20% glucose solution intraperitoneally.
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose injection.
-
Calculate the area under the curve (AUC) for glucose excursion to determine the effect of the compound.[4][9]
Conclusion
The spiropiperidine core of this compound represents a significant advancement in the design of selective and potent GPR40 agonists. Its unique three-dimensional structure and physicochemical properties contribute to its favorable pharmacological profile, making it a valuable lead compound in the pursuit of novel therapeutics for type 2 diabetes mellitus. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working in this therapeutic area. Further exploration of this and similar spirocyclic scaffolds may lead to the discovery of next-generation antidiabetic agents with improved efficacy and safety profiles.
References
- 1. Spiro[1H-indene-1,4'-piperidine],2,3-dihydro- [chembk.com]
- 2. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (this compound, LY2922083, and LY2922470). | Semantic Scholar [semanticscholar.org]
- 3. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 5. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (this compound, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. vmmpc.org [vmmpc.org]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LY2881835: In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2881835 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[3][4] Endogenous medium and long-chain fatty acids activate this receptor, leading to an amplification of insulin release only in the presence of elevated glucose levels.[3][4] This glucose-dependent mechanism makes GPR40 an attractive therapeutic target for type 2 diabetes mellitus, with a potentially lower risk of hypoglycemia compared to other insulin secretagogues.[2][3]
This compound has been shown to elicit durable, dose-dependent reductions in glucose levels in preclinical models, accompanied by significant increases in insulin and GLP-1 secretion.[1][4] These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound and other potential GPR40 agonists.
Mechanism of Action and Signaling Pathway
GPR40 is predominantly coupled to the Gαq family of G proteins.[3][4] Upon agonist binding, such as with this compound, the activated Gαq subunit stimulates phospholipase C (PLC).[2][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] This signaling cascade is linked to the enhancement of insulin secretion in pancreatic β-cells.[3][4] Additionally, GPR40 activation can also mediate signaling through a non-G-protein-mediated pathway involving β-arrestin.[3]
Figure 1: GPR40 signaling pathway activated by this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in various cell-based assays.
| Assay Type | Cell Line/System | Species | Potency (EC50) | Reference |
| β-Arrestin Recruitment | HEK293 | Human | Potent Full Agonist | [2] |
| β-Arrestin Recruitment | Stably Transfected Cells | Mouse | Potent Full Agonist | [2] |
| β-Arrestin Recruitment | Stably Transfected Cells | Rat | Potent Full Agonist | [2] |
| Calcium (Ca2+) Mobilization | HEK293 | Human | Not specified, but active | [3] |
| Glucose-Dependent Insulin Secretion (GDIS) | Primary Islets | Mouse | Significant increase at 11.2 mmol/L glucose | [2] |
Experimental Protocols
A general workflow for testing GPR40 agonists like this compound is outlined below.
Figure 2: General experimental workflow for in vitro cell-based assays.
Protocol 1: Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration following GPR40 activation.
Objective: To determine the potency (EC50) of this compound in stimulating Gq-mediated calcium mobilization.
Materials:
-
HEK293 cells stably overexpressing human GPR40 (hGPR40).[4]
-
Dulbecco's Modified Eagle's Medium (DMEM)/F12 (3:1 ratio).[4]
-
0.2% Certified Fetal Bovine Serum (FBS).[4]
-
18.9 mM HEPES.[4]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
384-well, black, clear-bottom microtiter plates.
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR).
Procedure:
-
Cell Plating:
-
Culture HEK293-hGPR40 cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in DMEM/F12 medium supplemented with 0.2% FBS and HEPES.
-
Plate 25,000 cells per well into a 384-well plate.[4]
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. Typically, a 10-point, 3-fold dilution series is prepared to generate a full dose-response curve. Include a vehicle control (DMSO).
-
-
Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., readings every second for 2-3 minutes).
-
Establish a stable baseline reading for ~15-20 seconds.
-
The instrument will then automatically add the this compound dilutions to the cell plate.
-
Continue recording the fluorescence signal to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Max - Min) for each well.
-
Normalize the data to the vehicle control (0%) and a maximal response control (100%).
-
Plot the normalized response versus the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR40 receptor, providing a readout for a non-G-protein-mediated signaling pathway.[3]
Objective: To determine the potency (EC50) of this compound in inducing β-arrestin recruitment to GPR40.
Materials:
-
Cells stably expressing GPR40 and a β-arrestin reporter system (e.g., Tango, PathHunter, or FRET-based systems).
-
Appropriate cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Assay buffer or medium.
-
Detection reagents specific to the reporter system.
-
White, opaque 384-well microtiter plates.
-
Luminescence or fluorescence plate reader.
Procedure:
-
Cell Plating:
-
Plate the engineered cells in a 384-well plate at a density optimized for the specific assay system.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the appropriate assay buffer or medium.
-
-
Treatment:
-
Add the compound dilutions to the cells.
-
Incubate for the time recommended by the assay manufacturer (typically 1-3 hours) at 37°C. This longer incubation time allows for signal accumulation, which can improve the correlation with in vivo activity compared to transient assays like calcium flux.[4]
-
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for the specified time (e.g., 1 hour) at room temperature to allow the signal to develop.
-
-
Measurement:
-
Read the plate on a luminometer or fluorescence reader, depending on the assay format.
-
-
Data Analysis:
-
Normalize the data to vehicle (0%) and a positive control (100%).
-
Plot the normalized response versus the log concentration of this compound and fit to a sigmoidal dose-response curve to calculate the EC50.
-
Protocol 3: Glucose-Dependent Insulin Secretion (GDIS) Assay
This is a highly physiologically relevant assay to confirm that the GPR40 agonist enhances insulin secretion in a glucose-sensitive manner.
Objective: To measure the ability of this compound to potentiate insulin secretion from pancreatic β-cells at high glucose concentrations.
Materials:
-
Insulin-secreting cell line (e.g., MIN6) or primary rodent/human pancreatic islets.
-
Culture medium (e.g., RPMI-1640).
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer.
-
Glucose solutions (low concentration: e.g., 2.8 mM; high concentration: e.g., 11.2 mM or 16.7 mM).[2]
-
This compound stock solution (in DMSO).
-
Bovine Serum Albumin (BSA).
-
Insulin detection kit (e.g., ELISA, HTRF).
-
24- or 96-well cell culture plates.
Procedure:
-
Cell Plating/Islet Preparation:
-
Plate MIN6 cells and grow to confluency.
-
If using primary islets, isolate them and allow them to recover in culture for 24-48 hours.
-
-
Pre-incubation (Starvation):
-
Wash the cells/islets twice with a glucose-free KRBH buffer.
-
Pre-incubate the cells/islets in KRBH buffer containing low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion state.
-
-
Treatment:
-
Prepare treatment solutions in KRBH buffer containing either low (2.8 mM) or high (11.2 mM) glucose.
-
Within each glucose condition, prepare wells with vehicle control and various concentrations of this compound.
-
Aspirate the pre-incubation buffer and add the treatment solutions.
-
Incubate for 1-2 hours at 37°C.
-
-
Supernatant Collection:
-
After incubation, carefully collect the supernatant from each well. The supernatant contains the secreted insulin.
-
Centrifuge the supernatant to remove any detached cells.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA or a similar immunoassay, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the amount of insulin secreted under each condition.
-
Confirm that this compound significantly increases insulin secretion in the high-glucose condition but not in the low-glucose condition, demonstrating glucose dependency.[2]
-
Plot the insulin secretion versus the log concentration of this compound for the high-glucose condition to determine the EC50 for GDIS.
-
References
How to dissolve and prepare LY2881835 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2881835 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] As a GPR40 agonist, this compound stimulates glucose-dependent insulin secretion, making it a compound of interest for the research and development of therapeutics for type 2 diabetes mellitus.[1] Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. These application notes provide detailed protocols for the dissolution and preparation of this compound for experimental use.
Physicochemical Properties and Solubility
This compound is characterized by low aqueous solubility.[2][3] While specific quantitative solubility data in common solvents is not extensively published, its preparation for experimental use relies on specific formulations to ensure bioavailability and stability. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[4] For in vivo studies in animal models, a suspension in a vehicle containing methylcellulose and Tween-80 has been documented to be effective.[4] The compound is reported to be chemically stable in phosphate buffer at pH 2 and 8 when stored at 40°C for 24 hours.
Quantitative Solubility Data Summary
| Solvent/Vehicle | Concentration | Application | Notes |
| Dimethyl Sulfoxide (DMSO) | Not specified; used for stock solutions | In vitro assays | Prepare a high-concentration stock solution and dilute with aqueous buffer or media. |
| 0.5% Methylcellulose with 0.25% Tween-80 in water | Not specified; used as a suspension | In vivo oral administration | This vehicle is used to create a stable suspension for animal dosing. |
| Aqueous Buffers (e.g., PBS) | Low solubility | Not recommended for direct dissolution | Dilutions from a DMSO stock should be made carefully to avoid precipitation. |
Experimental Protocols
1. Preparation of this compound for In Vitro Experiments
This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution for use in cell-based assays or other in vitro systems.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
-
Appropriate aqueous buffer or cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder and transfer it to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution, but avoid excessive heat.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: When diluting the DMSO stock in an aqueous solution, add the stock solution to the aqueous buffer/medium and mix immediately to minimize precipitation. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
-
2. Preparation of this compound for In Vivo Experiments
This protocol details the preparation of an oral suspension of this compound for administration in animal models, such as mice.
Materials:
-
This compound powder
-
Methylcellulose
-
Tween-80 (Polysorbate 80)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Procedure:
-
Prepare the Vehicle (0.5% Methylcellulose, 0.25% Tween-80):
-
In a sterile beaker, add the required amount of Tween-80 to sterile water (e.g., 0.25 g of Tween-80 for 100 mL of water). Mix well.
-
Slowly add the methylcellulose powder to the water/Tween-80 mixture while stirring continuously to prevent clumping.
-
Continue stirring until the methylcellulose is fully hydrated and the solution becomes a clear, viscous suspension. This may take several hours.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder.
-
To ensure a fine and uniform suspension, it is recommended to first triturate the this compound powder with a small amount of the vehicle using a mortar and pestle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuing to mix until the desired final concentration is reached.
-
Alternatively, the powder can be directly added to the vehicle and homogenized or stirred vigorously with a magnetic stirrer until a uniform suspension is achieved.
-
-
Storage and Administration:
-
Store the suspension at 4°C. It is recommended to prepare the suspension fresh or on the day of the experiment.
-
Before each administration, ensure the suspension is thoroughly mixed (e.g., by vortexing or inverting the tube) to guarantee uniform dosing.
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound acts as an agonist for GPR40, a G protein-coupled receptor that is predominantly coupled to the Gαq signaling pathway.[5] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The increase in intracellular Ca2+ and activation of PKC are key events that potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[5]
Caption: GPR40 signaling pathway activated by this compound.
Experimental Workflow for this compound Solution Preparation
The following diagram outlines the logical steps for preparing this compound solutions for both in vitro and in vivo applications.
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Using LY2881835 in Rodent Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction: LY2881835 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in amplifying insulin secretion in the presence of elevated glucose levels.[3][4] This makes it a promising therapeutic target for Type 2 Diabetes (T2D). This compound has demonstrated the ability to provide immediate and durable glucose control in various rodent models of T2D by enhancing glucose-dependent insulin secretion (GDIS) and promoting the release of incretin hormones like GLP-1.[1][3][5]
These application notes provide a summary of the preclinical data and detailed protocols for utilizing this compound in relevant rodent models to study its anti-diabetic effects.
Mechanism of Action: GPR40 Agonism
This compound selectively binds to and activates GPR40 on pancreatic β-cells. This activation is predominantly coupled with the G protein α-subunit of the Gq family (Gαq).[3] The subsequent signaling cascade involves the activation of phospholipase C (PLC), which leads to the generation of inositol 1,4,5-triphosphate (IP3). IP3 mediates the release of intracellular calcium (Ca2+) stores, raising cytosolic Ca2+ levels. This increase in intracellular calcium, in conjunction with the elevated glucose levels, amplifies the exocytosis of insulin-containing granules, resulting in enhanced insulin secretion.[3] The glucose-dependent nature of this mechanism minimizes the risk of hypoglycemia.[1]
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize the quantitative data from key preclinical studies involving this compound in various rodent models.
Table 1: Ex Vivo Insulin Secretion from Isolated Mouse Islets
| Model | Glucose Condition | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Wild-Type (WT) Mouse Islets | 11.2 mmol/L | This compound | Statistically significant increase in insulin secretion | [1] |
| Wild-Type (WT) Mouse Islets | 2.8 mmol/L | This compound | No enhancement of insulin secretion | [1] |
| GPR40 Knockout (KO) Mouse Islets | 11.2 mmol/L | this compound | No stimulation of insulin secretion |[1]|
Table 2: In Vivo Efficacy of this compound in Rodent Models of Diabetes
| Rodent Model | Study Type | Dose & Duration | Key Findings | Reference |
|---|---|---|---|---|
| Normal ICR Mice | Acute Efficacy (IPGTT) | 0.3, 1, 3, 10 mg/kg (single oral dose) | Dose-dependent enhancement of insulin secretion. Significant increase in insulin AUC at 10 mg/kg. | [1] |
| Diet-Induced Obese (DIO) Mice | Chronic Efficacy (OGTT) | 10 mg/kg/day (14 days, oral) | Significant reduction in glucose levels during OGTT on Day 1 and Day 15. | [1][2] |
| Zucker fa/fa Rats | Chronic Efficacy | Not specified | Normalization of blood glucose levels after 3 weeks. | [1][2] |
| STZ-Treated DIO Mice | Chronic Efficacy (OGTT) | 30 mg/kg/day (14 days, oral) | Significant reduction in glucose AUC during OGTT on Days 1, 7, and 14. |[1][2]|
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To determine the effect of this compound on insulin secretion from isolated pancreatic islets in a glucose-dependent manner.
Materials:
-
Pancreatic islets isolated from Wild-Type (e.g., C57BL/6) and GPR40 KO mice.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA.
-
Low glucose KRBH (2.8 mmol/L glucose).
-
High glucose KRBH (11.2 mmol/L or 16.7 mmol/L glucose).
-
This compound stock solution (in DMSO).
-
Collagenase P.
-
Ficoll gradient.
-
Insulin ELISA kit.
Procedure:
-
Islet Isolation: a. Anesthetize the mouse and perform a laparotomy. b. Cannulate the common bile duct and perfuse the pancreas with cold Collagenase P solution. c. Dissect the pancreas, place it in a conical tube, and incubate at 37°C for 10-15 minutes to digest the tissue. d. Stop the digestion by adding cold buffer and purify islets using a Ficoll density gradient. e. Hand-pick clean islets under a stereomicroscope and allow them to recover overnight in culture medium.
-
GSIS Assay: a. Pre-incubate size-matched islets (groups of 3-5) in low glucose KRBH for 60 minutes at 37°C to establish a basal secretion rate. b. Transfer the islets to new tubes containing:
- Low glucose (2.8 mmol/L) KRBH + Vehicle (DMSO).
- High glucose (11.2 mmol/L) KRBH + Vehicle (DMSO).
- High glucose (11.2 mmol/L) KRBH + this compound (at desired concentrations). c. Incubate for 60-90 minutes at 37°C.[3] d. Collect the supernatant from each tube for insulin measurement. e. Lyse the islets to measure total insulin content.
-
Analysis: a. Measure insulin concentration in the supernatants using a commercially available ELISA kit. b. Normalize secreted insulin to the total insulin content of the islets. c. Compare insulin secretion in this compound-treated groups to the vehicle control under high glucose conditions.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of this compound on glucose tolerance and postprandial hyperglycemia in a rodent model.
Model: Diet-Induced Obese (DIO) Mice. Induce obesity by feeding C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks.
Materials:
-
DIO mice.
-
This compound formulation for oral gavage (e.g., in 0.5% methylcellulose).
-
Glucose solution (2 g/kg body weight).
-
Handheld glucometer and test strips.
-
Blood collection supplies (e.g., tail-nick lancets, capillaries).
Procedure:
-
Acclimatization and Fasting: a. Acclimate animals to handling and gavage procedures for several days. b. Fast the mice overnight (12-16 hours) with free access to water.
-
Drug Administration: a. Record the baseline (t= -60 min) body weight and blood glucose level via a tail-nick. b. Administer this compound (e.g., 10 mg/kg) or vehicle orally by gavage.[1]
-
Glucose Challenge: a. At t=0 min (60 minutes after drug administration), collect a blood sample for fasting glucose and insulin levels. b. Immediately administer the glucose solution (2 g/kg) via oral gavage.
-
Blood Sampling: a. Collect blood samples from the tail vein at specified time points post-glucose challenge, typically 15, 30, 60, 90, and 120 minutes. b. Measure blood glucose at each time point.
-
Analysis: a. Plot the mean blood glucose concentration versus time for each treatment group. b. Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min. c. Compare the glucose AUC between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
Visualizations: Workflows and Model Relationships
References
- 1. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (this compound, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies of LY2881835
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosage, administration, and relevant biological pathways for the GPR40 agonist, LY2881835, in preclinical in vivo studies. The protocols and data presented are compiled from published research to guide the design and execution of animal studies.
Compound Information
-
Compound Name: this compound
-
Mechanism of Action: Selective agonist for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2]
-
Therapeutic Target: GPR40 is highly expressed in pancreatic β-cells and its activation leads to glucose-dependent insulin secretion, making it a target for the treatment of type 2 diabetes.[1][2]
Dosage and Administration for In Vivo Studies
This compound is typically administered orally in rodent models. The following tables summarize reported dosages and pharmacokinetic parameters.
Table 1: Recommended Oral Dosages of this compound in Rodent Models
| Animal Model | Dosage Range | Study Duration | Therapeutic Effect | Reference |
| Normal ICR Mice | 0.3, 1, 3, 10 mg/kg | Acute | Dose-dependent enhancement of insulin secretion. | [3] |
| Diet-Induced Obese (DIO) Mice | 10 mg/kg | 14 days (once daily) | Significant reduction in blood glucose during OGTT. | [3] |
| STZ-Treated DIO Mice | 30 mg/kg | 14 days (once daily) | Lowered blood glucose after a single treatment. | [3] |
| GPR40 Wild-Type Mice | 30 mg/kg | Acute | Significant glucose lowering during OGTT. | |
| Zucker fa/fa Rats | 1 mg/kg | 21 days (once daily) | Normalization of blood glucose levels. |
Table 2: Pharmacokinetic Parameters of this compound in Mice and Rats[4]
| Parameter | Mouse | Rat |
| Oral Dose (mg/kg) | 10 | 10 |
| Cmax (ng/mL) | 1103 | 11203 |
| Tmax (h) | 0.5 | 0.25 |
| Terminal Half-life (T1/2) (h) | 2.1 | 2.1 |
| Oral Bioavailability (%) | 64 | 71 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Formulation
For in vivo oral administration, this compound can be prepared in a suspension formulation.
-
Vehicle: A commonly used vehicle is a formulation of 0.5% methylcellulose with 0.25% Tween-80.
Signaling Pathway and Experimental Workflow
GPR40 Signaling Pathway
Activation of GPR40 by an agonist like this compound initiates a signaling cascade within pancreatic β-cells, leading to insulin secretion. The pathway is primarily mediated by the Gαq subunit of the G protein.
Caption: GPR40 signaling cascade initiated by this compound.
Experimental Workflow for an In Vivo Study
The following diagram outlines a typical workflow for an acute in vivo study investigating the effects of this compound on glucose tolerance in mice.
Caption: Workflow for an oral glucose tolerance test (OGTT).
Experimental Protocols
Protocol 1: Preparation of this compound Formulation
-
Materials:
-
This compound powder
-
Methylcellulose
-
Tween-80
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Weighing scale and appropriate glassware
-
-
Procedure:
-
Calculate the required amount of this compound, methylcellulose, and Tween-80 based on the desired final concentration and volume.
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose to sterile water while stirring. Allow it to dissolve completely. This may require stirring for several hours or overnight at 4°C.
-
Add 0.25% (v/v) Tween-80 to the methylcellulose solution and mix thoroughly.
-
Weigh the calculated amount of this compound powder.
-
Slowly add the this compound powder to the vehicle (0.5% methylcellulose with 0.25% Tween-80) while continuously stirring to form a homogenous suspension.
-
Ensure the suspension is well-mixed before each administration.
-
Protocol 2: Oral Gavage Administration in Mice
-
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches with a ball tip for adult mice)
-
Syringe (e.g., 1 mL)
-
This compound formulation
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark the needle at the level of the mouth.
-
Fill the syringe with the calculated volume of the this compound suspension.
-
Firmly restrain the mouse by scruffing the back of the neck to immobilize the head. The body should be held in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to deliver the formulation.
-
After administration, gently and slowly withdraw the needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes.
-
Protocol 3: Oral Gavage Administration in Rats
-
Materials:
-
Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches with a ball tip for adult rats)
-
Syringe
-
This compound formulation
-
Animal scale
-
-
Procedure:
-
Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).
-
Measure the appropriate length for gavage needle insertion from the corner of the mouth to the last rib.
-
Fill the syringe with the calculated volume of the this compound suspension.
-
Restrain the rat, for example, by wrapping it in a towel, leaving the head exposed. Gently hold the rat's head and extend the neck.
-
Insert the gavage needle into the diastema and gently advance it into the esophagus.
-
Slowly administer the formulation.
-
Withdraw the needle gently.
-
Return the rat to its cage and monitor for any adverse reactions.
-
Disclaimer: These protocols are intended as a guide. All animal experiments should be conducted in accordance with institutional guidelines and approved by the relevant Animal Care and Use Committee. Researchers should adapt these protocols based on their specific experimental design and animal models.
References
- 1. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (this compound, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Flux Assays with LY2881835 in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2881835 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4][5][6] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[3] Upon activation by agonists like this compound, GPR40 couples to the Gαq protein subunit, initiating a signaling cascade that leads to the mobilization of intracellular calcium.[3][7][8] This makes calcium flux assays a primary method for evaluating the potency and efficacy of GPR40 agonists. This document provides detailed protocols for performing calcium flux assays with this compound in Human Embryonic Kidney 293 (HEK293) cells stably expressing human GPR40.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist such as this compound triggers the Gαq signaling pathway. The Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][7][8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured using calcium-sensitive fluorescent dyes.[3][7][9]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for conducting a calcium flux assay using a fluorescence plate reader.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) | Storage |
| HEK293 cells stably expressing hGPR40 | ATCC/In-house | N/A | Liquid Nitrogen |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher | 11965092 | 4°C |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 | -20°C |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 | -20°C |
| G418 (Geneticin) | Thermo Fisher | 10131035 | 4°C |
| Poly-D-lysine coated 384-well plates | Corning | 356663 | Room Temperature |
| This compound | MedChemExpress | HY-18235 | -20°C |
| Fluo-8 No-Wash Calcium Assay Kit | ABD Bioquest | 36315 | -20°C (Protect from light) |
| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher | 14025092 | Room Temperature |
| HEPES | Thermo Fisher | 15630080 | Room Temperature |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A9418 | 4°C |
| Ionomycin | Sigma-Aldrich | I0634 | -20°C |
Equipment
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation 3).[10][11]
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Centrifuge.
-
Multichannel pipettes.
Experimental Workflow Diagram
Step-by-Step Protocol
1. Cell Culture and Plating a. Culture HEK293 cells stably expressing human GPR40 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418 in a humidified incubator at 37°C with 5% CO2. b. On the day before the assay, harvest the cells and resuspend them in fresh culture medium. c. Plate the cells into a poly-D-lysine coated 384-well black-wall, clear-bottom plate at a density of 15,000 cells per well in 40 µL of culture medium.[10] d. Incubate the plate overnight at 37°C in a humidified CO2 incubator.
2. Dye Loading a. On the day of the experiment, prepare the Fluo-8 dye-loading solution according to the manufacturer's protocol in assay buffer (HBSS with 20 mM HEPES and 0.1% BSA). b. Remove the culture medium from the cell plate and add 40 µL of the dye-loading solution to each well. c. Incubate the plate at 37°C for 30 minutes, followed by 15 minutes at room temperature, protected from light.
3. Compound Preparation a. Prepare a stock solution of this compound in DMSO. b. Perform a serial dilution of this compound in the assay buffer to achieve a range of concentrations (e.g., from 1 nM to 10 µM). Prepare these at 5X the final desired concentration. c. Include a positive control (e.g., a high concentration of a known agonist or Ionomycin) and a negative control (assay buffer with DMSO).
4. Data Acquisition a. Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at 1-second intervals for approximately 3 minutes.[7] b. Place the cell plate and the compound plate into the reader. c. Initiate the reading, and after a baseline measurement of 15-20 seconds, the instrument will automatically inject 10 µL of the compound dilutions into the corresponding wells. d. Continue recording the fluorescence for the remainder of the set time.
5. Data Analysis a. The change in fluorescence is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence. b. Plot the change in fluorescence against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Expected Results
The addition of this compound to HEK293 cells expressing GPR40 is expected to induce a rapid, dose-dependent increase in intracellular calcium.
| Parameter | Expected Value | Reference |
| EC50 | ~233 nM | [1] |
| Assay Window (Signal/Background) | > 5-fold | Typical for this assay type |
| Z'-factor | > 0.5 | [10] |
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low Signal or No Response | Poor cell health or low receptor expression. | Check cell viability. Ensure proper GPR40 expression levels. |
| Inactive compound. | Verify the integrity and concentration of the this compound stock solution. | |
| Improper dye loading. | Optimize dye concentration and incubation time. Ensure cells are not washed after adding no-wash dye. | |
| High Background Fluorescence | Autofluorescence from compounds or medium. | Use phenol red-free medium for the assay. Check for compound autofluorescence. |
| Cell death leading to dye leakage. | Ensure gentle handling of cells during plating and reagent addition. | |
| High Well-to-Well Variability | Inconsistent cell number per well. | Ensure a homogenous cell suspension before plating. |
| Inaccurate pipetting. | Use calibrated multichannel pipettes or automated liquid handlers. |
Conclusion
This application note provides a comprehensive guide for performing calcium flux assays with this compound in HEK293 cells. The detailed protocol and expected outcomes will enable researchers to reliably assess the activity of GPR40 agonists. The provided diagrams offer a clear understanding of the underlying biological pathway and the experimental procedure. Careful execution of this protocol should yield robust and reproducible data for drug discovery and pharmacological characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY-2881835 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free fatty acid receptor 1 (GPR40) agonists containing spirocyclic periphery inspired by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (this compound, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Different mechanisms are involved in intracellular calcium increase by insulin-like growth factors 1 and 2 in articular chondrocytes: voltage-gated calcium channels, and/or phospholipase C coupled to a pertussis-sensitive G-protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Insulin Secretion with LY2881835 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring insulin secretion following treatment with LY2881835, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40). The protocols detailed below are designed for both in vitro and in vivo research settings to facilitate the accurate assessment of this compound's effect on glucose-stimulated insulin secretion (GSIS).
Introduction
This compound is a small molecule agonist that targets GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1), a receptor predominantly expressed in pancreatic β-cells.[1][2][3] Activation of GPR40 by agonists like this compound potentiates glucose-stimulated insulin secretion, making it a therapeutic target for type 2 diabetes.[1][4] This document outlines the necessary protocols to quantify the insulinotropic effects of this compound and provides a visual representation of the underlying signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound on insulin secretion as reported in preclinical studies.
Table 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) in Primary Mouse Islets [1]
| Treatment Condition (at 11.2 mmol/L Glucose) | Insulin Secretion (ng/islet/h) | Fold Change vs. Vehicle |
| Vehicle | ~0.25 | 1.0 |
| This compound (1 µM) | ~0.60 | ~2.4 |
| Linoleic Acid (Endogenous GPR40 Ligand) | ~0.55 | ~2.2 |
Note: Data are approximated from graphical representations in the source publication. A statistically significant increase in insulin secretion was observed with this compound treatment compared to the vehicle.[1]
Table 2: In Vivo Dose-Dependent Effect of this compound on Insulin Secretion in Normal ICR Mice [1]
| Oral Dose of this compound | Peak Insulin Level (ng/mL) at 3-6 min post-IPGTT | Insulin AUC (0-15 min) |
| Vehicle | ~2.5 | Not reported |
| 0.3 mg/kg | ~3.0 | Not reported |
| 1 mg/kg | ~4.0 | Not reported |
| 3 mg/kg | ~5.5 | Not reported |
| 10 mg/kg | ~7.0 | Statistically significant increase vs. vehicle |
Note: Data are approximated from graphical representations in the source publication. This compound showed a clear dose-dependent enhancement in insulin secretion.[1]
Signaling Pathway
The binding of this compound to GPR40 on pancreatic β-cells initiates a signaling cascade that amplifies glucose-stimulated insulin secretion. The primary pathway involves the activation of the Gq alpha subunit of the G protein.
Caption: GPR40 signaling pathway activated by this compound.
Experimental Protocols
The following are detailed protocols for measuring insulin secretion in response to this compound treatment.
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Mouse Islets
This protocol is adapted from methodologies used in preclinical studies of GPR40 agonists.[1]
1. Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (2.8 mM and 11.2 mM in KRB buffer)
-
This compound stock solution (in DMSO)
-
Mouse Insulin ELISA kit
2. Islet Isolation:
-
Isolate pancreatic islets from mice using the collagenase digestion method.
-
After isolation, hand-pick the islets under a stereomicroscope to ensure purity.
-
Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
3. GSIS Assay:
-
Prepare batches of 10-15 size-matched islets in triplicate for each treatment condition.
-
Pre-incubate the islets in KRB buffer containing 2.8 mM glucose for 1 hour at 37°C to establish a basal insulin secretion rate.
-
Following the pre-incubation, replace the buffer with fresh KRB buffer containing 2.8 mM glucose (basal condition) or 11.2 mM glucose (stimulatory condition).
-
For the treatment groups, add this compound to the desired final concentration (e.g., 1 µM) to the KRB buffer containing 11.2 mM glucose. Include a vehicle control (DMSO) in a separate set of islets.
-
Incubate the islets for 1 hour at 37°C.
-
At the end of the incubation, collect the supernatant (KRB buffer) from each well.
-
Measure the insulin concentration in the collected supernatant using a mouse insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion data to the number of islets per well.
Caption: Workflow for in vitro GSIS assay.
Protocol 2: In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) and Insulin Secretion Measurement
This protocol is based on in vivo studies assessing the efficacy of this compound.[1]
1. Materials:
-
This compound formulation for oral gavage
-
Vehicle control for oral gavage
-
Glucose solution (20% w/v in sterile saline) for intraperitoneal injection
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Glucometer and test strips
-
Mouse Insulin ELISA kit
2. Animal Preparation:
-
Use male ICR mice (or another appropriate strain).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the mice overnight (approximately 16 hours) with free access to water.
3. Experimental Procedure:
-
Administer this compound orally by gavage at the desired doses (e.g., 0.3, 1, 3, 10 mg/kg). Include a vehicle-treated control group.
-
Sixty minutes after drug administration, collect a baseline blood sample (t=0) from the tail vein for glucose and insulin measurement.
-
Immediately after the baseline sample, administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight).
-
Collect blood samples at 3, 6, and 15 minutes post-glucose injection.
-
Measure blood glucose at each time point using a glucometer.
-
Process the blood samples to separate plasma by centrifugation.
-
Store plasma samples at -80°C until insulin analysis.
-
Measure plasma insulin concentrations using a mouse insulin ELISA kit.
4. Data Analysis:
-
Plot the plasma insulin concentrations over time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for insulin for the 0-15 minute period to quantify the overall insulin secretory response.
-
Perform statistical analysis to compare the different dose groups to the vehicle control.
Caption: Workflow for in vivo IPGTT and insulin measurement.
References
- 1. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (this compound, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for LY2881835 Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical pharmacokinetic (PK) studies for LY2881835, a potent and selective G protein-coupled receptor 40 (GPR40) agonist. The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific research needs and institutional guidelines.
Introduction
This compound is a novel small molecule that acts as an agonist for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[1][2][4][5][6] By activating GPR40, this compound enhances the release of insulin in a glucose-dependent manner, making it a promising therapeutic candidate for the treatment of type 2 diabetes mellitus.[1][2][3][7] Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. This document outlines the experimental design and detailed protocols for in vivo pharmacokinetic studies in preclinical animal models.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist like this compound initiates a downstream signaling cascade that results in the potentiation of insulin secretion. The primary pathway involves the coupling of GPR40 to the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with DAG-mediated activation of protein kinase C (PKC), promote the exocytosis of insulin-containing granules from the pancreatic β-cells.[2][4][5][8][9]
Experimental Design and Protocols
A well-designed preclinical pharmacokinetic study is crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Experimental Workflow
The general workflow for a preclinical pharmacokinetic study of this compound involves several key stages, from animal acclimatization to data analysis.
Protocol 1: Animal Models and Husbandry
-
Species Selection: Common rodent models for pharmacokinetic studies include Sprague-Dawley rats and C57BL/6 mice.
-
Animal Health: Use healthy, young adult animals of a single sex to minimize variability.
-
Acclimatization: House animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least 3-5 days prior to the experiment to allow for acclimatization.
-
Housing: House animals in appropriate caging with free access to standard chow and water.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.
Protocol 2: Formulation and Dosing
-
Formulation Preparation:
-
For oral administration, this compound can be formulated as a suspension or solution. A common vehicle is 0.5% (w/v) methylcellulose in water.
-
For intravenous administration, this compound should be dissolved in a suitable vehicle such as a mixture of saline, ethanol, and PEG400.
-
The stability and homogeneity of the formulation should be confirmed prior to dosing.
-
-
Dose Selection:
-
Doses for pharmacokinetic studies are typically lower than those used for efficacy studies.
-
A preliminary dose-ranging study may be necessary to determine appropriate dose levels that provide quantifiable plasma concentrations without causing adverse effects.
-
Based on published data, oral doses in the range of 1-10 mg/kg could be a suitable starting point for rodent studies.[10]
-
-
Administration:
-
Oral (PO): Administer the formulation via oral gavage. The volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for rats).
-
Intravenous (IV): Administer the formulation as a bolus injection into a suitable vein (e.g., tail vein in mice and rats). The injection volume should be minimized (e.g., 1-2 mL/kg for rats).
-
Protocol 3: Blood Sample Collection and Processing
-
Sampling Time Points:
-
A typical serial sampling schedule for an oral pharmacokinetic study would be: pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
For intravenous administration, earlier time points (e.g., 0.083, 0.167 h) should be included.
-
-
Blood Collection:
-
Collect blood samples (approximately 100-200 µL) from a suitable site (e.g., saphenous vein or tail vein) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Keep the samples on ice until processing.
-
-
Plasma Processing:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) into clean, labeled tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
Protocol 4: Bioanalytical Method for this compound Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like this compound in biological matrices.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a 3-fold volume of cold acetonitrile containing an appropriate internal standard (IS) to a known volume of plasma (e.g., 50 µL).
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (General Example):
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content to elute the analyte and IS.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be optimized.
-
-
-
Method Validation:
-
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effects.
-
Data Presentation
Pharmacokinetic parameters should be calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters are summarized in the table below, with example data from published literature for this compound (Compound 1).[7]
| Parameter | Mouse (10 mg/kg PO) | Rat (10 mg/kg PO) | Dog (1 mg/kg PO) |
| Tmax (h) | 1.3 | 2.5 | 3.3 |
| Cmax (ng/mL) | 2370 | 3380 | 1140 |
| AUC(0-inf) (ng*h/mL) | 13400 | 35800 | 13600 |
| t1/2 (h) | 2.4 | 5.6 | 7.9 |
| CL/F (mL/min/kg) | 12.4 | 4.6 | 1.2 |
| Vz/F (L/kg) | 2.6 | 2.2 | 0.8 |
| Bioavailability (%) | 45 | 69 | 85 |
Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL/F: Apparent total body clearance; Vz/F: Apparent volume of distribution.
Conclusion
These application notes and protocols provide a robust framework for conducting preclinical pharmacokinetic studies of this compound. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data essential for the continued development of this promising therapeutic agent for type 2 diabetes. Researchers should adapt these protocols as necessary to meet the specific objectives of their studies and to comply with all applicable institutional and regulatory requirements.
References
- 1. physoc.org [physoc.org]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (this compound, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 10. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application of LY2881835 in GPR40 Signaling Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells, GPR40 activation by free fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1][3][4] LY2881835 is a potent and selective synthetic agonist of GPR40 that has been instrumental in elucidating the receptor's role in glucose homeostasis.[5][6] This document provides detailed application notes and protocols for utilizing this compound in GPR40 signaling research.
GPR40 Signaling Pathway
GPR40 is a Gαq-coupled receptor. Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1] The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG are key events that lead to the potentiation of insulin secretion from pancreatic β-cells. Additionally, GPR40 has been shown to signal through β-arrestin pathways, which may also contribute to its insulinotropic effects.[7]
Quantitative Data for this compound
The following tables summarize the in vitro pharmacological data for this compound, demonstrating its binding affinity and functional potency at the GPR40 receptor.
Table 1: Receptor Binding Affinity
| Parameter | Species | Value | Reference |
|---|
| Ki | Human | 4.7 nM | |
Table 2: Functional Potency in In Vitro Assays
| Assay | Species | Parameter | Value | Reference |
|---|---|---|---|---|
| Calcium Flux (FLIPR) | Human | EC50 | 164 nM (62% partial agonist) | |
| β-Arrestin Recruitment | Human | EC50 | Not explicitly quantified, but described as a "potent full agonist" | |
| β-Arrestin Recruitment | Mouse | EC50 | Potent full agonist |
| β-Arrestin Recruitment | Rat | EC50 | Potent full agonist | |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound in GPR40 signaling.
GPR40 Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the GPR40 receptor.
Materials:
-
HEK293 cells stably expressing human GPR40 (hGPR40)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 5 mM MgCl₂, 0.1% w/v fatty acid-free BSA
-
Radioligand: [³H]-4 (a known GPR40 ligand)
-
This compound dilutions in 100% DMSO
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare crude cell surface membranes from hGPR40-expressing HEK293 cells using differential centrifugation.
-
Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO.
-
Assay Setup: In a 96-well plate, add 10 µL of the this compound dilution and 90 µL of Assay Buffer.
-
Incubation: Add the cell membrane preparation and the radioligand ([³H]-4) to each well. Incubate for a specified time at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization (FLIPR) Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation by this compound.
Materials:
-
HEK293 cells stably expressing hGPR40
-
Cell culture medium
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium 4 Dye assay kit (or similar fluorescent calcium indicator like Fluo-4 AM)
-
Fatty acid-free BSA
-
This compound dilutions
-
96-well black-walled, clear-bottom plates
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent
Protocol:
-
Cell Plating: Seed hGPR40-expressing cells into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye loading solution for a specified time at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing 0.1% fatty acid-free BSA.
-
Measurement: Place the plate in the FLIPR instrument. Record a baseline fluorescence reading. Add the this compound dilutions to the wells and immediately begin measuring the change in fluorescence over time.
-
Data Analysis: The agonist response is determined by the maximum change in fluorescence over the baseline. Plot the concentration of this compound against the relative fluorescence units (RFUs) to generate a dose-response curve and calculate the EC₅₀ value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR40 receptor.
Materials:
-
Cell line engineered to co-express GPR40 and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay)
-
Cell culture medium
-
This compound dilutions
-
Assay plates (e.g., 384-well white plates)
-
Detection reagents specific to the reporter system
-
Luminometer
Protocol:
-
Cell Plating: Plate the engineered cells in the appropriate assay plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Compound Addition: Add the this compound dilutions to the cells.
-
Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C to allow for β-arrestin recruitment to the receptor.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature.
-
Measurement: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the signal against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This ex vivo assay measures the ability of this compound to potentiate insulin secretion from pancreatic islets in the presence of high glucose.
Materials:
-
Pancreatic islets isolated from mice
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., 2.8 mM for low glucose and 11.2 mM or 16.7 mM for high glucose)
-
This compound dilutions
-
Insulin ELISA kit
Protocol:
-
Islet Isolation and Culture: Isolate pancreatic islets from mice and culture them overnight to allow for recovery.
-
Pre-incubation: Pre-incubate the islets in KRB buffer with low glucose (e.g., 2.8 mM) for a specified time.
-
Incubation: Incubate groups of islets with different concentrations of this compound in either low or high glucose KRB buffer for a defined period (e.g., 1-2 hours) at 37°C.
-
Supernatant Collection: After incubation, collect the supernatant from each group.
-
Insulin Measurement: Measure the concentration of insulin in the collected supernatant using an insulin ELISA kit.
-
Data Analysis: Compare the amount of insulin secreted in the presence of this compound at high glucose to the amount secreted at high glucose alone to determine the potentiation of GSIS.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological roles of GPR40. The data and protocols presented here provide a comprehensive guide for researchers to effectively utilize this compound in studies of GPR40 signaling and its implications for metabolic diseases. The provided methodologies for key in vitro and ex vivo assays will enable robust and reproducible characterization of GPR40 agonists and their downstream effects.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
LY2881835: A Potent and Selective FFAR1 Agonist for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
LY2881835 is a novel, potent, and selective agonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3] FFAR1 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells.[4][5] Its activation by long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS) and stimulates the release of glucagon-like peptide-1 (GLP-1), making it an attractive therapeutic target for type 2 diabetes.[4][5] this compound, a spiro[indene-1,4'-piperidine] derivative, has demonstrated significant glucose-lowering effects in various preclinical models of type 2 diabetes, highlighting its utility as a tool compound for studying FFAR1 biology and exploring its therapeutic potential.[1][6]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed protocols for its use in experimental settings.
Mechanism of Action
This compound acts as a selective agonist at the FFAR1 receptor. Upon binding, it activates downstream signaling pathways that lead to enhanced insulin secretion in a glucose-dependent manner. The primary signaling mechanism involves the activation of the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The resulting increase in cytosolic calcium concentration is a key signal for the potentiation of insulin secretion from pancreatic β-cells.[1]
Furthermore, studies have indicated that FFAR1 activation can also signal through a β-arrestin-mediated pathway, and the potency of agonists in this pathway may correlate with their in vivo efficacy.[4]
Figure 1: FFAR1 Signaling Pathway Activated by this compound.
Data Presentation
In Vitro Activity of this compound
| Assay Type | Species | Receptor | Parameter | Value | Reference |
| Radioligand Binding | Human | FFAR1 | Ki | 4.7 nM | [1] |
| Calcium Flux (FLIPR) | Human | FFAR1 | EC50 | 164 nM | [1] |
| Calcium Flux (FLIPR) | Human | FFAR1 | % Efficacy | 62% (Partial Agonist) | [1] |
| β-Arrestin Recruitment | Human | FFAR1 | EC50 | Potent Full Agonist | [1] |
| β-Arrestin Recruitment | Mouse | FFAR1 | EC50 | Potent Full Agonist | [1] |
| β-Arrestin Recruitment | Rat | FFAR1 | EC50 | Potent Full Agonist | [1] |
In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Normal ICR Mice | 0.3, 1, 3, 10 mg/kg (oral) | Dose-dependent enhancement of insulin secretion during IPGTT. | [6] |
| Diet-Induced Obese (DIO) Mice | 10 mg/kg/day (oral) for 14 days | Significant reduction in glucose levels during OGTT on days 1 and 15. | [1][2] |
| Streptozotocin (STZ)-treated DIO Mice | 30 mg/kg/day (oral) for 16 days | Significant reduction in glucose AUC during OGTTs on days 1, 7, and 14. | [1][2] |
| Zucker fa/fa Rats | 1 mg/kg/day (oral) for 21 days | Normalization of blood glucose levels during OGTTs on days 1 and 21. | [1][2] |
IPGTT: Intraperitoneal Glucose Tolerance Test; OGTT: Oral Glucose Tolerance Test; AUC: Area Under the Curve.
Experimental Protocols
In Vitro FFAR1 Activation: Calcium Flux Assay (FLIPR)
This protocol describes a method to measure the activation of FFAR1 by this compound by monitoring changes in intracellular calcium concentration using a Fluorescence Imaging Plate Reader (FLIPR).
Figure 2: Workflow for FLIPR-based Calcium Flux Assay.
Materials:
-
HEK293 cells stably expressing human FFAR1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black-walled, clear-bottom cell culture plates
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Seed the FFAR1-expressing HEK293 cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubation: Incubate the plates for 1 hour at 37°C in the dark to allow for dye uptake and de-esterification.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
FLIPR Assay: Place the cell plate and the compound plate into the FLIPR instrument. Program the instrument to add the compound solutions to the cell plate and immediately begin measuring fluorescence intensity at appropriate excitation and emission wavelengths.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Analyze the dose-response data using appropriate software to calculate the EC50 and maximal response for this compound.
In Vitro FFAR1 Signaling: β-Arrestin Recruitment Assay
This protocol outlines a method to measure the recruitment of β-arrestin to the activated FFAR1 receptor, a key signaling event.
Materials:
-
Cells co-expressing FFAR1 and a β-arrestin fusion protein (e.g., using PathHunter® β-arrestin assay technology)
-
Cell culture medium
-
Assay plates (e.g., 384-well white-walled plates)
-
This compound
-
Detection reagents specific to the assay technology
-
Luminometer
Procedure:
-
Cell Plating: Seed the engineered cells into the assay plates and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for the recommended time (e.g., 90 minutes) at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Analyze the dose-response data to determine the EC50 of this compound.
Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This protocol describes the isolation of pancreatic islets and the subsequent measurement of insulin secretion in response to glucose and this compound.
Figure 3: Workflow for Glucose-Stimulated Insulin Secretion Assay.
Materials:
-
Mice (e.g., C57BL/6J)
-
Collagenase P
-
HBSS (Hank's Balanced Salt Solution)
-
RPMI-1640 medium
-
Ficoll-Paque
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations
-
This compound
-
Insulin ELISA or RIA kit
Procedure:
-
Islet Isolation: Anesthetize the mouse and perfuse the pancreas with cold collagenase solution via the common bile duct.[4][7] Digest the pancreas at 37°C and then purify the islets using a density gradient centrifugation with Ficoll-Paque.[4][7]
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Pre-incubation: The next day, pre-incubate the islets in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.
-
Stimulation: Incubate batches of islets with KRB buffer containing either low (2.8 mM) or high (e.g., 11.2 mM) glucose, in the presence or absence of different concentrations of this compound, for 1-2 hours at 37°C.
-
Sample Collection: At the end of the incubation, collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using a commercially available ELISA or RIA kit.
-
Data Analysis: Normalize the insulin secretion to the number of islets per well and compare the effects of this compound at different glucose concentrations.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol details the procedure for performing an OGTT in mice to evaluate the effect of this compound on glucose tolerance.
Materials:
-
Mice (e.g., diet-induced obese mice)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.25% Tween-80)[1]
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
Procedure:
-
Fasting: Fast the mice overnight (e.g., 16 hours) with free access to water.
-
Compound Administration: Administer this compound or vehicle via oral gavage.[8][9][10]
-
Baseline Blood Glucose: After a set time post-compound administration (e.g., 60 minutes), measure the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Glucose Challenge: Administer a glucose solution orally.
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes) and measure the blood glucose levels.
-
Data Analysis: Plot the blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for glucose to quantify the overall effect on glucose tolerance.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of FFAR1 in glucose homeostasis and insulin secretion. Its high potency and selectivity, coupled with demonstrated in vivo efficacy, make it an excellent compound for both in vitro and in vivo studies aimed at understanding FFAR1 signaling and its potential as a therapeutic target for metabolic diseases. The protocols provided herein offer a starting point for researchers to incorporate this compound into their experimental designs.
References
- 1. protocols.io [protocols.io]
- 2. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of a fluorescent imaging plate reader--based calcium assay to assess pharmacological differences between the human and rat vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 5. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (this compound, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effects of LY2881835 on Pancreatic Beta-Cell Function
Audience: Researchers, scientists, and drug development professionals.
Introduction: LY2881835 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic beta-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS) in response to fatty acids.[1][3][4] Agonism of GPR40 by molecules like this compound enhances the release of insulin only in the presence of elevated glucose levels, making it a promising therapeutic target for Type 2 Diabetes Mellitus (T2DM) with a potentially lower risk of hypoglycemia.[1][3] Preclinical studies have demonstrated that this compound produces dose-dependent reductions in glucose levels while significantly increasing insulin and GLP-1 secretion.[1][2][3] These application notes provide detailed protocols for assessing the effects of this compound on beta-cell function both in vitro and in vivo.
GPR40 Signaling Pathway in Pancreatic Beta-Cells
Activation of GPR40 by an agonist like this compound primarily initiates a signaling cascade through the Gαq/11 subunit.[4][5] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] The resulting increase in intracellular Ca2+, combined with the activation of Protein Kinase C (PKC) by DAG, potentiates the exocytosis of insulin-containing granules, but only when the process is already initiated by glucose metabolism (the "triggering" pathway).[4][7] GPR40 can also signal through a non-G-protein mediated pathway involving β-arrestin.[1]
Caption: GPR40 signaling pathway in a pancreatic beta-cell.
Experimental Protocols
I. In Vitro Assessment of this compound Activity
These assays are designed to characterize the potency and mechanism of action of this compound at the cellular level.
1. Protocol: β-Arrestin Recruitment Assay This assay measures the recruitment of β-arrestin to GPR40 upon agonist binding, which is a hallmark of G protein-coupled receptor activation.[1][8]
-
Cell Line: U2OS or HEK293 cells co-expressing Prolink-tagged GPR40 and Enzyme Acceptor-tagged β-arrestin.[8]
-
Principle: Agonist-induced β-arrestin recruitment forces complementation of a β-galactosidase enzyme, generating a chemiluminescent signal.[8]
-
Procedure:
-
Seed cells (e.g., 5,000 cells/well) in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Remove culture media and add the compound dilutions to the cells.
-
Incubate for 90 minutes at 37°C.
-
Add chemiluminescent detection reagent according to the manufacturer's instructions (e.g., DiscoveRx PathHunter kit).
-
Incubate for 60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate EC50 values from the resulting dose-response curve.
-
2. Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay This is a critical functional assay to confirm that this compound enhances insulin secretion in a glucose-dependent manner.[8]
-
Biological System: Isolated primary pancreatic islets (from mice or rats) or beta-cell lines (e.g., MIN-6, INS-1).[1][8]
-
Principle: The amount of insulin secreted into the surrounding medium in response to glucose and the test compound is quantified.
-
Procedure:
-
Culture islets or beta-cells under standard conditions.
-
Starvation: Pre-incubate cells for 1-2 hours in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) to establish a basal secretion rate.
-
Stimulation: Replace the starvation buffer with KRB buffer containing:
-
Low glucose (2.8 mM) ± this compound
-
High glucose (11.2 mM or 16.7 mM) ± this compound
-
High glucose + Vehicle control
-
-
Prepare a range of this compound concentrations to determine dose-dependency.
-
Incubate for 60-120 minutes at 37°C.
-
Collect the supernatant (medium) from each well.
-
Quantify insulin concentration in the supernatant using an ELISA or Radioimmunoassay (RIA) kit.
-
(Optional) Lyse the remaining cells to measure total insulin content for normalization.
-
Express secreted insulin as a percentage of total insulin content or as absolute concentration.
-
II. In Vivo Assessment of this compound Efficacy
These protocols evaluate the effects of this compound on glucose homeostasis in a whole-animal context.
1. Protocol: Oral Glucose Tolerance Test (OGTT) The OGTT is a standard method to assess how an organism handles a glucose load and the effect of a therapeutic agent on this process.[3][8]
-
Animal Model: C57BL/6 mice, diet-induced obese (DIO) mice, or Zucker fatty rats.[8]
-
Principle: The compound is administered prior to an oral glucose challenge, and blood glucose and insulin levels are monitored over time to assess improvements in glucose tolerance and insulin secretion.
-
Procedure:
-
Fast animals overnight (e.g., 12-16 hours) but allow access to water.
-
Record baseline body weight.
-
Collect a baseline blood sample (t = -60 min) from the tail vein.
-
Administer this compound or vehicle control orally (p.o.) via gavage. Doses can range from 1 to 10 mg/kg.[8]
-
After 60 minutes (t = 0 min), collect another blood sample.
-
Immediately administer a glucose solution (e.g., 2 g/kg) orally.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels immediately using a glucometer.
-
Process remaining blood to plasma for subsequent insulin concentration analysis by ELISA.
-
Calculate the Area Under the Curve (AUC) for both glucose and insulin to quantify the drug's effect.
-
Caption: Standard workflow for an Oral Glucose Tolerance Test (OGTT).
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear interpretation and comparison.
Table 1: In Vitro Potency of this compound in GPR40 Assays
| Assay Type | Species | Cell Line | Parameter | This compound Value |
| β-Arrestin Recruitment | Human | U2OS | EC50 | e.g., 15 nM |
| β-Arrestin Recruitment | Mouse | U2OS | EC50 | e.g., 25 nM |
| Calcium Flux | Human | HEK293 | EC50 | e.g., 30 nM |
| IP-1 Accumulation | Human | HEK293 | EC50 | e.g., 20 nM |
EC50 values are hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) In Vitro
| Condition | Glucose (mM) | This compound (nM) | Insulin Secreted (ng/islet/hr) | Fold Increase (vs. High Glucose) |
| Basal | 2.8 | 0 (Vehicle) | e.g., 0.2 ± 0.05 | - |
| Basal + this compound | 2.8 | 100 | e.g., 0.25 ± 0.06 | - |
| Stimulated | 11.2 | 0 (Vehicle) | e.g., 1.0 ± 0.15 | 1.0x |
| Stimulated + this compound | 11.2 | 10 | e.g., 1.5 ± 0.2 | 1.5x |
| Stimulated + this compound | 11.2 | 100 | e.g., 2.5 ± 0.3 | 2.5x |
| Stimulated + this compound | 11.2 | 1000 | e.g., 3.0 ± 0.4 | 3.0x |
Data are hypothetical mean ± SD for illustrative purposes.
Table 3: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in DIO Mice
| Treatment Group | Dose (mg/kg) | Glucose AUC (0-120 min) (mg/dLmin) | % Reduction vs. Vehicle | Insulin AUC (0-60 min) (ng/mLmin) | % Increase vs. Vehicle |
| Vehicle | - | e.g., 35,000 ± 2,500 | - | e.g., 150 ± 20 | - |
| This compound | 1 | e.g., 30,000 ± 2,100 | e.g., 14% | e.g., 200 ± 25 | e.g., 33% |
| This compound | 3 | e.g., 25,000 ± 1,800 | e.g., 29% | e.g., 275 ± 30 | e.g., 83% |
| This compound | 10 | e.g., 18,000 ± 1,500 | e.g., 49% | e.g., 400 ± 45 | e.g., 167% |
Data are hypothetical mean ± SEM for illustrative purposes. AUC = Area Under the Curve.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (this compound, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of GPR40 in fatty acid action on the beta cell line INS-1E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptors and Signaling Pathways Controlling Beta-Cell Function and Survival as Targets for Anti-Diabetic Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCRs and Insulin Secretion: 119 and Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LY2881835 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPR40 agonist, LY2881835. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells.[3] Upon activation by agonists like this compound, GPR40 predominantly couples to the Gαq signaling pathway. This initiates a cascade involving phospholipase C (PLC) activation, leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a key signal for potentiating glucose-stimulated insulin secretion.[1] Some synthetic GPR40 agonists have also been shown to signal through the Gs pathway, leading to cAMP production.[4]
Q2: I am having trouble dissolving this compound in aqueous buffers for my in vitro experiments. What is the recommended solvent?
This compound has low aqueous solubility.[5] For in vitro assays, it is recommended to first prepare a stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound and other poorly soluble compounds.[3][6] For in vitro GPR40 receptor binding assays, this compound has been diluted in 100% DMSO.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[1][7] It is crucial to prepare serial dilutions of your this compound stock solution in your assay buffer to achieve the desired final concentrations while maintaining a low percentage of DMSO.
Q4: My this compound precipitates when I add the DMSO stock solution to my aqueous assay buffer. What can I do to prevent this?
This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the Stock Concentration: Preparing a very concentrated stock solution in DMSO can lead to precipitation upon dilution into an aqueous medium. Try preparing a lower concentration stock solution.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of aqueous buffer, perform one or more intermediate dilutions in the buffer.
-
Vortexing During Dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and even dispersion.[3]
-
Pre-warming the Buffer: Gently warming the aqueous buffer to 37°C before adding the compound stock can sometimes improve solubility.[3]
-
Use of Surfactants: For certain applications, a small amount of a biocompatible surfactant, like Tween-80, in the final assay buffer may help to maintain solubility. However, this should be tested for compatibility with your specific assay.
Q5: How should I prepare this compound for in vivo animal studies?
For in vivo studies in rodent models, this compound has been formulated as a suspension in 0.5% methylcellulose with 0.25% Tween-80 in water. This vehicle is suitable for oral gavage.
Solubility and Stock Solution Preparation
While specific quantitative solubility data for this compound in various solvents is not widely published, the following table provides guidance on commonly used solvents for poorly soluble compounds and the known formulation for this compound.
| Solvent/Vehicle | Formulation/Concentration | Application | Notes |
| DMSO (Dimethyl Sulfoxide) | Stock solutions (e.g., 10 mM) | In vitro assays | This compound is diluted in 100% DMSO for receptor binding assays. Final DMSO concentration in cell-based assays should be ≤0.5%.[1][7] |
| Ethanol | Stock solutions | In vitro assays | Can be an alternative to DMSO, but may have lower solubilizing power for highly nonpolar compounds. Final concentration in assays should be kept low to avoid cytotoxicity. |
| 0.5% Methylcellulose with 0.25% Tween-80 in Water | Suspension | In vivo (oral gavage) | This formulation has been used for in vivo studies with this compound. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a small amount of this compound powder.
-
Calculate the Required Volume of DMSO: Based on the molecular weight of this compound (491.62 g/mol ), calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath or gentle warming to 37°C can be applied.[3]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Preparation of 0.5% Methylcellulose and 0.25% Tween-80 Vehicle for In Vivo Studies
This protocol is adapted from general procedures for preparing this common vehicle.[8][9]
-
Heat Water: Heat approximately half of the final required volume of purified water to 60-80°C.
-
Disperse Methylcellulose: While stirring the hot water, slowly add the methylcellulose powder to create a uniform dispersion.
-
Cool the Solution: Add the remaining volume of cold water (or ice) to the methylcellulose dispersion and continue to stir in a cold bath (e.g., on ice) until the solution becomes clear and viscous. This may require stirring for several hours or overnight at 4°C.
-
Add Tween-80: Once the methylcellulose solution is fully dissolved and cooled, add the required volume of Tween-80 to achieve a final concentration of 0.25%.
-
Mix Thoroughly: Stir the final solution until the Tween-80 is completely dissolved and the vehicle is homogenous.
-
Storage: Store the prepared vehicle at 4°C.
In Vitro Calcium Mobilization Assay for GPR40 Agonists
This is a general protocol for a calcium mobilization assay to assess the activity of GPR40 agonists like this compound.[1]
-
Cell Plating: Seed CHO-K1 or HEK293T cells stably expressing human GPR40 into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is below 0.5%.
-
Dye Loading: Prepare a fluorescent calcium indicator dye solution (e.g., Fluo-4 AM) in assay buffer, often containing probenecid. Aspirate the culture medium from the cells and add the dye loading solution to each well. Incubate for approximately 60 minutes at 37°C in the dark.
-
Calcium Mobilization Measurement: Place the dye-loaded plate into a fluorescence plate reader. Add the prepared this compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
Visualizations
GPR40 Signaling Pathway
Caption: GPR40 signaling cascade initiated by this compound.
Experimental Workflow for a Calcium Mobilization Assay
Caption: Workflow for an in vitro calcium mobilization assay.
References
- 1. benchchem.com [benchchem.com]
- 2. sellcellulose.com [sellcellulose.com]
- 3. benchchem.com [benchchem.com]
- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LY2881835 Concentration for Cell Culture
Welcome to the technical support center for LY2881835. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Its primary mechanism of action is to mimic the effect of endogenous long-chain fatty acids by binding to and activating GPR40. This activation stimulates a downstream signaling cascade, primarily through the Gαq protein pathway, leading to an increase in intracellular calcium and subsequent cellular responses, such as glucose-stimulated insulin secretion in pancreatic β-cells.[3]
Q2: In which cell lines is this compound typically active?
A2: this compound is active in cell lines that endogenously or recombinantly express GPR40. Commonly used cell lines for studying GPR40 agonists include:
-
HEK293 cells: Stably transfected to express human GPR40 are frequently used for in vitro assays like calcium flux and β-arrestin recruitment.[1]
-
MIN6 cells: A mouse insulinoma cell line that endogenously expresses GPR40 and is a well-established model for studying glucose-stimulated insulin secretion.[4][5]
-
Primary pancreatic islets: Isolated from mice, rats, or humans, these provide a more physiologically relevant system to study insulin secretion.[3]
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound depends on the cell type and the specific assay being performed. Based on available data, a good starting point for dose-response experiments is in the nanomolar (nM) to low micromolar (µM) range. For instance, EC50 values in HEK293 cells for calcium flux have been reported to be as low as 9.1 nM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[6] It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (generally below 0.5%, preferably ≤0.1%) to avoid solvent-induced cytotoxicity.[7] For in vivo studies, a formulation in 0.5% methylcellulose with 0.25% Tween-80 has been used.[3]
Q5: What are the known downstream signaling pathways activated by this compound?
A5: this compound, as a GPR40 agonist, primarily activates the Gαq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] Some evidence also suggests that certain GPR40 agonists can signal through the Gαs pathway, leading to an increase in cyclic AMP (cAMP).[2]
Data Presentation
Table 1: In Vitro Activity of this compound in HEK293 Cells
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium Flux | HEK293 (human GPR40) | EC50 | 9.1 nM | [1] |
| Calcium Flux | HEK293 (human GPR40) | EC50 | 164 nM | [3] |
| Calcium Flux | HEK293 (human GPR40) | EC50 | 233 nM | [1] |
| Receptor Binding | HEK293 (human GPR40) | Ki | 4.7 nM | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder.
-
Add the calculated volume of DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Calcium Mobilization Assay in GPR40-Expressing HEK293 Cells
-
Cell Plating:
-
One day prior to the assay, seed HEK293 cells stably expressing GPR40 into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM, Calcium-4) according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in an appropriate assay buffer. The final DMSO concentration should not exceed 0.5%.
-
-
Calcium Measurement:
-
Place the dye-loaded cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) and allow it to equilibrate to 37°C.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the this compound dilutions to the respective wells.
-
Record the fluorescence signal for at least 60-120 seconds to measure the peak calcium response.
-
-
Data Analysis:
-
Express the change in fluorescence as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0) or as Relative Fluorescence Units (RFU).
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50 value.
-
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
-
Cell Culture and Seeding:
-
Culture MIN6 cells in DMEM with high glucose (e.g., 25 mM), supplemented with 10-15% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.[5]
-
Seed MIN6 cells into 24-well plates at a density that allows them to reach approximately 80% confluency on the day of the assay.
-
-
Pre-incubation (Starvation):
-
On the day of the assay, gently wash the cells twice with a pre-warmed Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM).
-
Pre-incubate the cells in low-glucose KRBH for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
-
Stimulation:
-
After pre-incubation, aspirate the buffer.
-
Add KRBH containing either low glucose (basal control), high glucose (e.g., 16.7 mM, stimulated control), or high glucose with varying concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bcrj.org.br [bcrj.org.br]
- 6. This compound | inhibitor/agonist | CAS 1292290-38-0 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. emulatebio.com [emulatebio.com]
Troubleshooting inconsistent results with LY2881835
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2881835, a potent and selective GPR40 (FFAR1) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a structurally novel, potent, and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] Its primary mechanism involves binding to GPR40, which is highly expressed in pancreatic β-cells.[4][5] This activation stimulates glucose-dependent insulin secretion, making it a potential therapeutic agent for type 2 diabetes mellitus (T2DM).[1][6]
Q2: What is the signaling pathway activated by this compound?
A2: this compound's activation of GPR40 is predominantly coupled with the Gαq protein subunit.[4] This initiates a cascade involving the activation of phospholipase C (PLC), which in turn leads to an increase in inositol 1,4,5-triphosphate (IP3) and subsequent mobilization of intracellular calcium.[1][4][6] This elevation in calcium is a key step in enhancing insulin secretion from pancreatic β-cells.[4] There is also evidence that GPR40 can signal through a non-G-protein mediated pathway involving β-arrestin.[4]
Q3: Is the effect of this compound dependent on glucose concentration?
A3: Yes, the insulin secretion stimulated by this compound is glucose-dependent.[1][4] Enhanced insulin secretion is observed in the presence of high glucose concentrations (e.g., 11.2 mmol/L), but not at low glucose levels (e.g., 2.8 mmol/L).[1] This glucose dependency is a key feature of its mechanism, which makes the target attractive for T2DM therapies with a lower risk of hypoglycemia.[4][6]
Q4: What are the key physicochemical properties of this compound to be aware of?
A4: this compound is a lipophilic carboxylic acid derivative.[4] Data generated on the crystalline material indicated low aqueous solubility.[4] Researchers should pay close attention to the formulation and vehicle used for both in vitro and in vivo experiments to ensure consistent results. For in vivo studies, a formulation of 0.5% methylcellulose with 0.25% Tween-80 has been previously used.[1]
Troubleshooting In Vitro Experiments
Q5: We are observing lower than expected potency (high EC50) in our in vitro GPR40 activation assay (e.g., calcium flux). What are the potential causes?
A5: Several factors could contribute to reduced potency. Consider the following:
-
Compound Solubility: Due to its low aqueous solubility, this compound may precipitate in your assay buffer, reducing the effective concentration.[4]
-
Troubleshooting: Prepare stock solutions in an appropriate organic solvent like DMSO.[1] When diluting into aqueous assay buffers, ensure the final solvent concentration is low and consistent across all wells. Visually inspect for any precipitation. Consider the use of a carrier protein like BSA or a mild surfactant in the assay buffer.
-
-
Reagent Integrity:
-
Troubleshooting: Ensure the this compound compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock for each experiment.
-
-
Cell Health and Receptor Expression:
-
Troubleshooting: Use cells (e.g., HEK293 expressing hGPR40) that are healthy and within a low passage number.[1] Over-passaging can lead to decreased receptor expression. Ensure cell monolayers are confluent and healthy at the time of the assay.
-
-
Assay Conditions:
-
Troubleshooting: Confirm the glucose concentration in your assay buffer is optimal for GPR40-mediated signaling if you are using pancreatic cells.[1] Check the pH and composition of the buffer for any interfering substances.
-
Q6: We are seeing high well-to-well variability in our insulin secretion assays with primary islets or MIN6 cells. What should we investigate?
A6: High variability can obscure the true effect of the compound. Here are common sources of variability:
-
Inconsistent Pipetting:
-
Troubleshooting: Ensure careful and consistent pipetting, especially when adding the compound and when collecting supernatants for insulin measurement. Use calibrated pipettes.
-
-
Islet Quality and Size:
-
Troubleshooting: If using primary islets, ensure that islets are of a consistent size and morphology across the different treatment groups.[1] Allow islets to recover after isolation before performing the experiment.
-
-
Glucose Concentration:
-
Troubleshooting: The stimulatory effect of this compound is critically dependent on the background glucose concentration.[1] Ensure the glucose levels in your pre-incubation and incubation buffers are accurate and consistent. Inconsistent glucose levels will lead to highly variable insulin secretion.
-
-
Compound Adsorption:
-
Troubleshooting: Due to its lipophilic nature, this compound may adsorb to plasticware.[4] Consider using low-adhesion microplates and pre-treating pipette tips by pipetting the solution up and down before dispensing.
-
Troubleshooting In Vivo Experiments
Q7: The glucose-lowering effect of this compound in our rodent model is inconsistent or less pronounced than expected. What are potential reasons?
A7: In vivo efficacy depends on a combination of pharmacological and physiological factors.
-
Compound Formulation and Administration:
-
Troubleshooting: this compound has low aqueous solubility.[4] Ensure a homogenous and stable suspension is prepared for oral gavage. A vehicle such as 0.5% methylcellulose with 0.25% Tween-80 has been shown to be effective.[1] Inconsistent dosing due to poor formulation can be a major source of variability.
-
-
Animal Model and Metabolic State:
-
Troubleshooting: The effect of this compound is most pronounced in models of hyperglycemia or during a glucose challenge (e.g., OGTT).[1] Ensure the animals (e.g., DIO mice, Zucker fa/fa rats) are in the appropriate metabolic state.[1] The timing of compound administration relative to the glucose challenge is critical; for example, administration 60 minutes prior to an OGTT has been reported.[1]
-
-
Food Access:
-
Troubleshooting: Since the compound's effect is glucose-dependent, the prandial state of the animal is important. Ensure consistent fasting periods before experiments like an OGTT to establish a stable baseline glucose level.
-
Q8: We are concerned about potential off-target effects. How selective is this compound?
A8: this compound has demonstrated a high level of selectivity for GPR40.[1] It was tested against closely related receptors like GPR43, GPR120, and GPR119, as well as PPARα, β/δ, and γ, with no positive signals detected.[1] The incorporation of a spiropiperidine moiety was a specific design choice to minimize the risk of activity against PPARs.[4] In vivo studies using GPR40 knockout mice confirmed that the glucose-lowering effects of this compound are GPR40-dependent.[1]
Quantitative Data Summary
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | Human GPR40 (HEK293 membranes) | 4.7 nmol/L | [1] |
| Functional Potency (Calcium Flux) | Human GPR40 | 164 nmol/L (partial agonist, 62%) | [1] |
| In Vivo Efficacy (OGTT) | Wild-Type Mice (30 mg/kg) | Significant glucose lowering | [1] |
| In Vivo Specificity (OGTT) | GPR40 KO Mice (30 mg/kg) | No effect on glucose levels | [1] |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay in HEK293 cells expressing hGPR40
This protocol is a generalized procedure based on standard methods for GPR40 agonists.[1][4]
-
Cell Culture: Culture HEK293 cells stably transfected with human GPR40 cDNA in appropriate media. Seed cells into 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.
-
Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound in a compound plate using the assay buffer. Ensure the final DMSO concentration is below 0.5%.
-
Assay Execution: Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR). Record a stable baseline fluorescence for 10-20 seconds.
-
Compound Addition: The instrument should then automatically add the this compound dilutions to the cell plate.
-
Data Acquisition: Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is based on the methodology described for testing this compound in vivo.[1]
-
Animal Acclimation: House male ICR mice (or other appropriate strain) and allow them to acclimate for at least one week before the experiment.[1]
-
Fasting: Fast the mice overnight (e.g., 16 hours) but allow ad libitum access to water.
-
Compound Formulation: Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose and 0.25% Tween-80.[1]
-
Baseline Glucose: Take a baseline blood sample (Time -60 min) from the tail vein to measure fasting glucose.
-
Compound Administration: Administer this compound (e.g., at doses of 0.3, 1, 3, 10 mg/kg) or vehicle via oral gavage.[1]
-
Pre-Glucose Sample: At Time 0 (60 minutes after compound administration), take a second blood sample to measure the effect of the compound on fasting glucose.
-
Glucose Challenge: Immediately after the Time 0 sample, administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Post-Glucose Blood Sampling: Collect blood samples at subsequent time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Measure blood glucose levels using a standard glucometer.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion and compare the compound-treated groups to the vehicle group using appropriate statistical analysis (e.g., ANOVA with Dunnett's comparison).[1]
Visualizations
Caption: GPR40 signaling pathway activated by this compound.
Caption: General experimental workflow for this compound evaluation.
References
- 1. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Free fatty acid receptor 1 (GPR40) agonists containing spirocyclic periphery inspired by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (this compound, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
LY2881835 stability and storage best practices
Disclaimer: Specific, publicly available stability and degradation data for LY2881835 is limited. The following guidelines are based on general best practices for the storage and handling of research compounds. Always refer to the manufacturer's Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for any specific instructions.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized this compound be stored?
A1: Lyophilized research compounds are sensitive to temperature, light, and moisture.[1][2] For long-term storage, it is best to store lyophilized this compound in a cool, dry, and dark place, typically at -20°C or below.[1][2][3] The container should be tightly sealed to prevent moisture absorption, as many lyophilized powders are hygroscopic.[4]
Q2: What is the recommended procedure for reconstituting this compound?
A2: To reconstitute lyophilized this compound, allow the vial to equilibrate to room temperature before opening to prevent condensation.[4][5] Use a sterile workspace and appropriate personal protective equipment.[1][6] Add the desired volume of a suitable solvent, as recommended by the supplier (often high-purity water, buffer, or a solvent like DMSO).[1][6] Inject the solvent slowly down the side of the vial to avoid disturbing the powder.[6] Gently swirl the vial to dissolve the compound; avoid vigorous shaking, which can denature sensitive molecules.[6][7]
Q3: How should reconstituted this compound solutions be stored?
A3: Once reconstituted, the stability of the solution will depend on the solvent used and the storage conditions. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][8] For short-term storage, solutions can often be kept at 2-8°C. For long-term storage, it is generally recommended to store aliquots at -20°C or -80°C.[2][3] Always protect solutions from light.[2]
Q4: Which solvents are suitable for this compound?
A4: The choice of solvent depends on the experimental requirements. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions of small molecules. For in vivo studies, a formulation of 0.5% methylcellulose with 0.25% Tween-80 has been used. Always check the compound's solubility profile and ensure the chosen solvent is compatible with your assay system.
Q5: Is this compound sensitive to light?
A5: Many complex organic molecules are light-sensitive.[2] It is a standard best practice to store both lyophilized powder and solutions of this compound protected from light, for example, by using amber vials or by wrapping containers in foil.[2][9]
Troubleshooting Guide
| Issue | Potential Cause Related to Stability/Storage | Recommended Action |
| Inconsistent or weaker than expected experimental results | Degradation of this compound due to improper storage (e.g., exposure to high temperatures, light, or moisture). | Review storage conditions for both lyophilized powder and reconstituted solutions. Ensure the compound has been stored at the recommended temperature and protected from light and moisture.[10] |
| Repeated freeze-thaw cycles of the stock solution leading to compound degradation. | Prepare single-use aliquots of the reconstituted stock solution to minimize freeze-thaw cycles.[8] | |
| The compound has precipitated out of the solution, leading to a lower effective concentration. | Visually inspect the solution for any precipitate. If observed, gentle warming or vortexing may help to redissolve the compound. Ensure the storage temperature is appropriate for the solvent used. | |
| High variability between replicate wells in an assay | Inaccurate concentration due to incomplete reconstitution or precipitation. | Ensure the compound is fully dissolved during reconstitution.[7] Check for any visible particles in the solution before use. |
| Uneven concentration across a multi-well plate due to compound precipitation during the experiment. | Verify the solubility of this compound in your assay medium. A lower concentration or the addition of a solubilizing agent may be necessary. | |
| No biological activity observed | Complete degradation of the compound. | Use a fresh vial of this compound and prepare a fresh stock solution following best practices for reconstitution and storage.[11] |
| Incorrect solvent used for reconstitution, leading to insolubility or degradation. | Confirm the appropriate solvent for this compound and your specific experimental setup. |
Data Presentation
Table 1: General Storage Recommendations for this compound
| Form | Storage Temperature | Protection | Key Considerations |
| Lyophilized Powder (Long-term) | -20°C or -80°C[2][3] | Protect from light and moisture[2] | Keep in a tightly sealed container in a desiccator if possible. |
| Reconstituted Stock Solution (Short-term) | 2-8°C | Protect from light[2] | Duration of stability depends on the solvent; use as soon as possible. |
| Reconstituted Stock Solution (Long-term) | -20°C or -80°C[3] | Protect from light[2] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[8] |
Experimental Protocols & Visualizations
General Workflow for Handling this compound
This workflow outlines the critical steps from receiving the compound to its use in an experiment, emphasizing practices that maintain compound integrity.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. m.youtube.com [m.youtube.com]
- 6. academicchemlab.com [academicchemlab.com]
- 7. jpt.com [jpt.com]
- 8. polarispeptides.com [polarispeptides.com]
- 9. globalchemsdepot.com [globalchemsdepot.com]
- 10. study.com [study.com]
- 11. benchchem.com [benchchem.com]
Off-target effects of LY2881835 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of LY2881835 in cellular assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected phenotype in our cellular assay after treatment with this compound. Could this be due to an off-target effect?
A1: While this compound is a highly selective GPR40 agonist, understanding its full activity profile is crucial for interpreting experimental results.[1] Preclinical studies have demonstrated its high selectivity for GPR40 over other related receptors and a broader panel of targets.[1] However, if you suspect an off-target effect, consider the following troubleshooting steps:
-
Confirm On-Target Activity: First, verify that the observed effect is not a downstream consequence of GPR40 activation in your specific cell system. Use a GPR40 antagonist or perform experiments in a GPR40 knockout/knockdown cell line to confirm if the phenotype is GPR40-dependent.
-
Review Selectivity Data: Compare the concentration of this compound used in your assay with the known potency and selectivity data summarized in Table 1. Concentrations significantly higher than the EC50 for GPR40 may increase the likelihood of off-target interactions.
-
Consult Off-Target Panel Results: While detailed proprietary screening data is not publicly available, published reports state that this compound showed no positive signals in a broad range of assays for other GPCRs, nuclear hormone receptors, and enzymes.[1] Notably, it was tested for activity against PPARα, β/δ, and γ and showed no significant binding or functional activity up to 30 μM.[2]
Q2: What are the known on-target signaling pathways for this compound?
A2: this compound is an agonist for the G protein-coupled receptor 40 (GPR40), which is predominantly coupled to the Gαq signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key signaling event that can be measured in cellular assays. Additionally, GPR40 activation can also lead to the recruitment of β-arrestin.
Troubleshooting Unexpected Results
Issue: Unexpected gene expression changes or cellular phenotype observed.
This workflow can help determine if the observed effect is on-target or potentially off-target.
Quantitative Data Summary
The following tables summarize the in vitro activity and selectivity of this compound.
Table 1: In Vitro Potency and Efficacy of this compound at GPR40
| Assay Type | Species | Potency (EC50 or Ki) | Efficacy |
|---|---|---|---|
| Radioligand Binding | Human | 4.7 nM (Ki) | N/A |
| Calcium Flux | Human | 164 nM | 62% (Partial Agonist) |
| β-Arrestin Recruitment | Human | 10 nM | 100% (Full Agonist) |
| β-Arrestin Recruitment | Mouse | 14 nM | 100% (Full Agonist) |
| β-Arrestin Recruitment | Rat | 22 nM | 100% (Full Agonist) |
Data sourced from Chen et al., 2016.[3]
Table 2: Selectivity Profile of this compound
| Target | Assay Type | Concentration Tested | Result |
|---|---|---|---|
| PPARα | Binding & Functional | Up to 30 μM | No significant activity |
| PPARβ/δ | Binding & Functional | Up to 30 μM | No significant activity |
| PPARγ | Binding & Functional | Up to 30 μM | No significant activity |
| GPR43, GPR120, GPR119, TGR5 | Not specified | Not specified | Selective against these receptors |
| Broad Target Panel (GPCRs, NHRs, enzymes) | Not specified | Not specified | No positive signals detected |
Data sourced from Hamdouchi et al., 2016 and Chen et al., 2016.[2][3]
Experimental Protocols
1. Calcium Mobilization Assay
This protocol is a general guideline for measuring GPR40 activation via intracellular calcium release.
-
Objective: To determine the potency and efficacy of this compound by measuring changes in intracellular calcium concentration upon GPR40 activation.
-
Materials:
-
GPR40-expressing cells (e.g., HEK293)
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound and control compounds
-
Fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation)
-
-
Procedure:
-
Cell Plating: Seed GPR40-expressing cells into the microplate at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Measurement: Place the plate in the fluorescence plate reader. Record a stable baseline fluorescence for 10-20 seconds.
-
The instrument's automated pipettor adds the this compound solution to the wells.
-
Immediately begin recording the fluorescence signal for approximately 3 minutes. The change in fluorescence intensity corresponds to the intracellular calcium concentration.
-
Data Analysis: The response is typically quantified as the peak fluorescence signal minus the baseline. Plot the response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50.
-
2. β-Arrestin Recruitment Assay
This protocol describes a common method to measure the recruitment of β-arrestin to an activated GPR40 receptor.
-
Objective: To quantify the interaction between GPR40 and β-arrestin upon agonist stimulation by this compound.
-
Materials:
-
Cell line engineered to co-express GPR40 and a β-arrestin fusion protein (e.g., using DiscoverX PathHunter or Promega NanoBiT technology).
-
Appropriate cell culture medium and plates.
-
This compound and control compounds.
-
Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).
-
Luminometer.
-
-
Procedure:
-
Cell Plating: Plate the engineered cells in the manufacturer-recommended medium in white-walled microplates. Incubate for the recommended time (e.g., 24-48 hours).
-
Compound Addition: Prepare serial dilutions of this compound in an appropriate buffer. Add the compound solutions to the wells.
-
Incubation: Incubate the plate for the optimized time to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes at 37°C).
-
Detection: Add the detection reagents according to the manufacturer's protocol. This typically involves cell lysis and addition of a substrate that generates a luminescent signal upon enzyme complementation.
-
Incubate for the recommended time at room temperature to allow the signal to develop.
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50.
-
3. PPAR Functional Assay (Transactivation Assay)
This protocol provides a general method to assess whether this compound activates PPAR nuclear receptors.
-
Objective: To determine if this compound can activate gene transcription through PPARα, δ, or γ.
-
Materials:
-
Host cell line (e.g., HEK293T, CV-1).
-
Expression plasmid for the GAL4 DNA-binding domain fused to the PPAR ligand-binding domain (LBD).
-
Reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).
-
Transfection reagent.
-
This compound and known PPAR agonist (e.g., Rosiglitazone for PPARγ).
-
Luciferase assay reagents.
-
-
Procedure:
-
Transfection: Co-transfect the host cells with the GAL4-PPAR-LBD expression plasmid and the luciferase reporter plasmid. Plate the transfected cells in a microplate.
-
Compound Treatment: After allowing the cells to recover (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of this compound or a control PPAR agonist.
-
Incubation: Incubate the cells for 18-24 hours to allow for potential receptor activation and luciferase expression.
-
Cell Lysis: Wash the cells with PBS and then add a lysis buffer.
-
Luciferase Assay: Add luciferase substrate to the cell lysate and measure the resulting luminescence.
-
Data Analysis: A significant increase in luminescence compared to the vehicle control indicates activation of the PPAR pathway. This compound has been shown to lack significant activity in such assays.[2]
-
References
Improving the bioavailability of LY2881835 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LY2881835 in animal models. The information is curated to address common challenges and improve experimental outcomes, with a focus on enhancing bioavailability.
Troubleshooting Guide
This guide addresses specific problems that may arise during preclinical studies with this compound.
| Problem | Potential Cause | Suggested Solution |
| High variability in plasma drug levels between animals. | Inconsistent Oral Dosing: Improper gavage technique can lead to variable administration. Formulation Instability: The suspension may not be homogenous, leading to inconsistent dosing. Low Bioavailability: inherent low aqueous solubility of this compound can result in variable absorption.[1] | Refine Gavage Technique: Ensure consistent delivery to the stomach. Ensure Homogenous Suspension: Vortex the formulation thoroughly before each administration. Optimize Formulation: Consider using a solubilizing agent like Captisol (20% solution) or a suspension vehicle such as 0.5% methylcellulose with 0.25% Tween-80.[1][2] |
| Lower than expected in vivo efficacy (glucose lowering). | Poor Bioavailability: The compound may not be adequately absorbed.[1] Incorrect Dosing: The administered dose may be too low. Animal Model: The selected animal model may have a different sensitivity to GPR40 agonists. | Improve Bioavailability: See formulation optimization suggestions above. Particle size control may also be warranted.[1] Dose-Ranging Study: Conduct a pilot study with a range of doses (e.g., 0.3, 1, 3, 10 mg/kg) to determine the optimal dose for your model.[2] Confirm Target Expression: Ensure the animal model expresses GPR40 in the target tissues. |
| Compound precipitation in the formulation. | Low Aqueous Solubility: this compound has low aqueous solubility, which can lead to precipitation in aqueous vehicles.[1] | Use of Solubilizers: Employ co-solvents or solubilizing agents like Captisol.[1] Suspension Formulation: Prepare a micronized suspension in a suitable vehicle like methylcellulose to ensure uniform particle distribution. |
| Difficulty in achieving desired plasma concentrations. | High Clearance: The compound may be rapidly metabolized and cleared.[1] | Pharmacokinetic Studies: Conduct a pharmacokinetic study to determine the clearance rate in your specific animal model. Adjust Dosing Regimen: Based on pharmacokinetic data, consider more frequent dosing or a higher dose to maintain therapeutic levels. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[3] GPR40 is highly expressed in pancreatic β-cells.[1][4] Upon binding, this compound potentiates glucose-dependent insulin secretion, meaning it enhances insulin release only in the presence of elevated glucose levels.[2][5] This glucose dependency makes it a promising target for type 2 diabetes treatment with a lower risk of hypoglycemia.[2] The signaling cascade is believed to involve the Gαq protein subunit, leading to increased phospholipase C (PLC) activity and subsequent intracellular calcium mobilization, which triggers insulin exocytosis.[1][2]
Q2: What are the recommended vehicles for oral administration of this compound in animal models?
A2: Due to its low aqueous solubility, selecting an appropriate vehicle is critical for achieving adequate exposure.[1] Published preclinical studies have successfully used the following formulations for oral administration:
-
A suspension of 0.5% methylcellulose with 0.25% Tween-80. [2]
-
A 20% Captisol solution has been used as a vehicle control and is a suitable option for solubilization. [1]
Q3: What are the typical doses of this compound used in rodent models?
A3: The effective dose of this compound can vary depending on the animal model and the specific endpoint being measured. In studies with ICR mice, doses ranging from 0.3 to 10 mg/kg have been shown to produce a dose-dependent enhancement in insulin secretion.[2] For diet-induced obese (DIO) mice, a dose of 10 mg/kg administered orally has been effective in reducing glucose levels.[2][5] In studies evaluating GPR40 specificity, a higher dose of 30 mg/kg was used in wild-type and GPR40 knockout mice.[2] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: How can I improve the oral bioavailability of this compound?
A4: Improving the oral bioavailability of this compound primarily involves addressing its low aqueous solubility.[1] Here are several strategies:
-
Formulation Optimization: Utilize solubilizing agents such as Captisol or suspending agents like methylcellulose and Tween-80.[1][2]
-
Particle Size Reduction: The fraction of this compound absorbed is predicted to be sensitive to particle size.[1] Therefore, using a micronized form of the compound can increase the surface area for dissolution.
-
Use of Permeation Enhancers: Although not specifically reported for this compound, for compounds with absorption challenges, the inclusion of permeation enhancers can be explored.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
This protocol is adapted from methodologies reported in preclinical studies.[2]
Materials:
-
This compound powder
-
Methylcellulose
-
Tween-80
-
Sterile water for injection
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Appropriate size gavage needles
Procedure:
-
Vehicle Preparation (0.5% Methylcellulose with 0.25% Tween-80):
-
For 100 mL of vehicle: Add 0.5 g of methylcellulose to approximately 50 mL of hot sterile water (around 80-90°C) and stir until the particles are wetted.
-
Add 0.25 mL of Tween-80 to the mixture.
-
Add the remaining 50 mL of cold sterile water and continue to stir on a magnetic stirrer in a cold room or on ice until a clear, viscous solution is formed.
-
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle for the desired concentration and number of animals.
-
If not already micronized, gently grind the this compound powder in a mortar and pestle to a fine consistency.
-
Weigh the required amount of this compound.
-
In a suitable container, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
-
Administration:
-
Before each administration, vortex the suspension vigorously to ensure uniformity.
-
Administer the formulation to the mice using an appropriate oral gavage technique. The typical volume for mice is 5-10 mL/kg.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard method to assess in vivo glucose control.[2]
Materials:
-
This compound formulation
-
Vehicle control
-
Glucose solution (e.g., 40% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
Animal scale
Procedure:
-
Acclimation and Fasting:
-
Acclimate the animals to handling and gavage procedures for several days before the experiment.
-
Fast the mice overnight (approximately 16 hours) in clean cages with free access to water.
-
-
Baseline Measurements:
-
On the morning of the experiment, weigh the animals and randomize them into treatment groups based on fasting glucose and body weight.
-
Obtain a baseline blood glucose reading (t= -60 min) from a tail snip.
-
-
Compound Administration:
-
Administer this compound formulation or vehicle control orally via gavage. A typical time for pre-dosing is 60 minutes before the glucose challenge.
-
-
Glucose Challenge:
-
At t=0 min, administer a glucose solution orally (typically 2 g/kg).
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail at specified time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Measure blood glucose levels at each time point using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the treatment.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species Data extracted from Hamdouchi et al., 2016.[1]
| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC (0-inf) (ng*h/mL) | Clearance (mL/min/kg) |
| Mouse | 10 | Oral | 1.0 | 1240 | 3450 | 48.3 |
| Rat | 10 | Oral | 2.0 | 830 | 4120 | 40.6 |
| Dog | 1 | Oral | 2.0 | 110 | 890 | 18.7 |
Table 2: In Vivo Efficacy of this compound in an Intraperitoneal Glucose Tolerance Test (IPGTT) in ICR Mice Data summarized from Chen et al., 2017.[2]
| Oral Dose (mg/kg) | Insulin AUC (% Change vs. Vehicle) | Glucose AUC (% Reduction vs. Vehicle) |
| 0.3 | ~ +50% | Not statistically significant |
| 1 | ~ +100% | ~ 20% |
| 3 | ~ +200% | ~ 35% |
| 10 | > +300% (statistically significant) | ~ 50% |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (this compound, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating In Vitro Cytotoxicity of LY2881835
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding potential in vitro cytotoxicity of LY2881835, a selective G-protein coupled receptor 40 (GPR40) agonist. While this compound has been primarily studied for its role in stimulating insulin secretion for the potential treatment of type 2 diabetes, this guide addresses hypothetical and potential issues related to unexpected cell death in in vitro experimental systems.[1] The troubleshooting strategies are based on general principles of in vitro toxicology and insights from related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic β-cells. Its activation by agonists like this compound leads to an increase in intracellular calcium levels, which in turn enhances glucose-stimulated insulin secretion.[2] This mechanism makes it a potential therapeutic agent for type 2 diabetes.[1]
Q2: Has in vitro cytotoxicity been reported for this compound?
A2: Publicly available literature does not contain extensive in vitro cytotoxicity data for this compound. However, another GPR40 agonist, Fasiglifam (TAK-875), was discontinued in clinical trials due to liver toxicity.[3][4][5] Mechanistic studies on Fasiglifam have identified potential liabilities such as the formation of reactive acyl glucuronide metabolites, mitochondrial dysfunction, and inhibition of bile acid transporters, which led to cytotoxicity in liver cells in vitro.[3][4][5][6] Given the class effect possibility, it is prudent to carefully evaluate the cytotoxic potential of any GPR40 agonist.
Q3: What are the potential mechanisms of cytotoxicity for GPR40 agonists?
A3: Based on studies with other GPR40 agonists like Fasiglifam, potential mechanisms of in vitro cytotoxicity could include:
-
Reactive Metabolite Formation: Formation of reactive metabolites, such as acyl glucuronides, can lead to covalent binding to cellular proteins and induce stress and toxicity.[3][4]
-
Mitochondrial Dysfunction: Inhibition of the mitochondrial electron transport chain can impair cellular energy production and lead to apoptosis.[4][5]
-
Bile Acid Transporter Inhibition: Inhibition of transporters like the bile salt export pump (BSEP) can lead to intracellular accumulation of toxic bile acids.[5]
-
Oxidative Stress: Generation of reactive oxygen species (ROS) has been implicated in the hepatotoxicity of some GPR40 agonists.[7]
Q4: Which cell lines are appropriate for testing the cytotoxicity of this compound?
A4: The choice of cell line should be guided by the research question. For general cytotoxicity screening, commonly used cell lines are appropriate. For more specific investigations:
-
Hepatotoxicity: Human hepatocarcinoma cell lines like HepG2 or primary human hepatocytes are recommended, as the liver is a primary site of drug metabolism and has been implicated in the toxicity of other GPR40 agonists.[3][7][8]
-
Target-Related Effects: Pancreatic beta-cell lines (e.g., INS-1E, MIN6) can be used to assess on-target toxicity.
-
Off-Target Effects: A panel of cell lines from different tissues can help identify off-target cytotoxic effects.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability in the Presence of this compound
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. Use a phase-contrast microscope to check for precipitates on the cells. If precipitation is observed, consider using a lower concentration range or a different solvent system. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤0.1%). Run a solvent-only control to rule out solvent-induced cytotoxicity. |
| On-Target Cytotoxicity | If using a GPR40-expressing cell line, the observed cytotoxicity could be related to the target. To investigate this, use a GPR40 knockout cell line or a cell line with low GPR40 expression to see if the toxicity is mitigated. |
| Off-Target Cytotoxicity | The compound may be hitting other targets in the cell. Consider performing a broad off-target screening panel to identify potential unintended targets. |
| Metabolite-Induced Toxicity | The parent compound may not be toxic, but its metabolites could be. This is particularly relevant in metabolically active cells like hepatocytes. Consider co-culturing with a metabolically competent system or analyzing the culture medium for metabolites. |
Issue 2: Inconsistent Results in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Assay Interference | The compound may interfere with the assay chemistry. For example, in an MTT assay, the compound might directly reduce the MTT reagent. To check for this, run the assay in a cell-free system with the compound and the assay reagents. Consider using an alternative cytotoxicity assay that relies on a different principle (e.g., LDH release, CellTiter-Glo). |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a uniform cell suspension and accurate seeding in all wells. Optimize the seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can lead to increased compound concentration and affect cell viability. To mitigate this, avoid using the outermost wells for experimental samples and fill them with sterile PBS or media. |
| Time-Dependent Cytotoxicity | The cytotoxic effect may only become apparent after a longer incubation period. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for observing cytotoxicity. |
Data Presentation
Table 1: Hypothetical Dose-Response Cytotoxicity of this compound in HepG2 Cells
| This compound Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Max) |
| 0 (Vehicle Control) | 100 ± 5 | 5 ± 2 |
| 1 | 98 ± 6 | 6 ± 3 |
| 10 | 95 ± 4 | 8 ± 2 |
| 50 | 75 ± 8 | 20 ± 5 |
| 100 | 40 ± 7 | 55 ± 6 |
| 200 | 15 ± 5 | 80 ± 7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Potential Off-Target Activities of a Hypothetical GPR40 Agonist
| Target | Activity (IC50/EC50 in µM) | Potential Implication |
| GPR40 (On-Target) | 0.05 (EC50) | Desired therapeutic effect |
| BSEP (Bile Salt Export Pump) | 25 (IC50) | Potential for cholestatic liver injury |
| Mitochondrial Complex I | 50 (IC50) | Impaired cellular respiration, apoptosis |
| hERG Channel | >100 (IC50) | Low risk of cardiac arrhythmia |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by adding a lysis buffer to a set of wells 30 minutes before the end of the incubation.
-
Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Visualizations
Caption: GPR40 signaling pathway activated by this compound.
Caption: Troubleshooting workflow for in vitro cytotoxicity.
Caption: General experimental workflow for cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Vehicle Effects with LY2881835
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for vehicle effects when conducting experiments with LY2881835, a potent and selective G protein-coupled receptor 40 (GPR40) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule agonist that selectively targets the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells.[1][3] Upon activation by agonists like this compound, GPR40 couples to the Gαq signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The culmination of this signaling pathway is the potentiation of glucose-stimulated insulin secretion.[4]
Q2: What are the recommended vehicles for in vivo administration of this compound?
A2: Based on published preclinical studies, two primary vehicles are recommended for the oral administration of this compound:
-
0.5% (w/v) methylcellulose with 0.25% (v/v) Tween-80 in water: This is a commonly used suspension vehicle for poorly soluble compounds.
-
20% (w/v) Captisol® in water: Captisol® (a modified β-cyclodextrin) is a solubilizing agent that can improve the bioavailability of certain compounds.
Q3: Why is a vehicle control group essential in my experiments with this compound?
A3: A vehicle control group is critical to differentiate the pharmacological effects of this compound from any potential biological effects of the delivery vehicle itself. Some vehicles, particularly those containing methylcellulose, can have minor physiological effects, such as influencing postprandial glucose and insulin responses.[5] By including a group of animals that receives only the vehicle, you can isolate and accurately attribute the observed outcomes to the action of this compound.
Q4: How should I prepare and store the this compound formulation?
A4: Due to the potential for compound degradation and vehicle instability, it is best practice to prepare the this compound formulation fresh daily. If short-term storage is necessary, it is recommended to store the formulation at 4°C for no longer than 24 hours, protected from light. Always vortex the suspension thoroughly before each administration to ensure a uniform dose.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in vivo.
| Potential Cause | Troubleshooting Step |
| Improper vehicle preparation | Ensure the methylcellulose is fully hydrated and the Tween-80 is completely dispersed. For Captisol®, ensure it is fully dissolved. Refer to the detailed protocols below. |
| Inaccurate dosing | Calibrate your gavage needles and syringes. Ensure proper oral gavage technique to prevent administration into the trachea. Monitor animals post-dosing for any signs of distress. |
| Compound instability | Prepare the formulation fresh daily. If storing, ensure it is at 4°C and protected from light. Vortex vigorously before each use. |
| Vehicle-specific effects | Always include a vehicle-only control group. Analyze the data from this group to identify any baseline changes caused by the vehicle. High-viscosity methylcellulose has been reported to blunt postprandial glucose and insulin responses.[5] |
| Animal stress | Acclimatize animals to handling and the gavage procedure to minimize stress-induced physiological changes that can affect experimental outcomes. |
Issue 2: Difficulty with oral gavage administration.
| Potential Cause | Troubleshooting Step |
| Incorrect gavage needle size | Select a gavage needle with the appropriate length and gauge for the size of the animal. The tip should be smooth and rounded. |
| Resistance during insertion | Do not force the needle. This indicates incorrect placement, likely in the trachea. Gently withdraw and re-insert, ensuring the animal's head and neck are properly aligned. |
| Animal struggling | Ensure proper restraint technique. For mice, scruffing is common. For larger rats, a restraining device may be beneficial. |
| Regurgitation of the dose | Administer the dose slowly and smoothly. Avoid rapid injection, which can cause reflux. |
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose with 0.25% Tween-80 Vehicle
Materials:
-
Methylcellulose (medium viscosity, e.g., 400 cP)
-
Tween-80 (Polysorbate 80)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Sterile container
Procedure:
-
Heat approximately half of the required volume of deionized water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously with a magnetic stirrer.
-
Continue stirring until the methylcellulose is fully dispersed, forming a milky suspension.
-
Remove the suspension from the heat and add the remaining volume of cold deionized water.
-
Continue stirring in a cold water bath or at 4°C until the solution becomes clear and viscous. This may take several hours or overnight.
-
Add Tween-80 to the final concentration of 0.25% and stir until completely dissolved.
-
Store the vehicle at 4°C.
Protocol 2: Preparation of 20% Captisol® Vehicle
Materials:
-
Captisol® (sulfobutyl ether-β-cyclodextrin)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Sterile container
Procedure:
-
Weigh the required amount of Captisol®.
-
In a sterile container, add the Captisol® to the required volume of deionized water.
-
Stir with a magnetic stirrer at room temperature until the Captisol® is completely dissolved, resulting in a clear solution.
-
The solution is ready for use or for the addition of this compound.
Protocol 3: In Vivo Oral Gavage of this compound in Mice
Materials:
-
This compound
-
Prepared vehicle (either 0.5% methylcellulose/0.25% Tween-80 or 20% Captisol®)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes
-
Animal scale
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound and add it to the prepared vehicle.
-
Vortex or sonicate the mixture until a uniform suspension is achieved. It is recommended to prepare this fresh daily.
-
-
Dosing:
-
Weigh each mouse to determine the precise dosing volume.
-
Gently restrain the mouse, ensuring the head and neck are in a straight line.
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib and mark it.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is correctly positioned, administer the dose slowly and steadily.
-
Gently remove the gavage needle.
-
-
Post-Dosing Monitoring:
-
Monitor the animal for at least 10-15 minutes post-gavage for any signs of distress, such as labored breathing or lethargy.
-
Return the animal to its cage.
-
Data Presentation
The following table summarizes hypothetical quantitative data that should be collected and analyzed when assessing vehicle effects.
| Parameter | Vehicle Control (0.5% MC/0.25% T80) | Vehicle Control (20% Captisol®) | This compound in 0.5% MC/0.25% T80 | This compound in 20% Captisol® |
| Fasting Blood Glucose (mg/dL) | Baseline ± SD | Baseline ± SD | % Change from Baseline ± SD | % Change from Baseline ± SD |
| Postprandial Glucose AUC | Mean AUC ± SD | Mean AUC ± SD | % Change from Vehicle Control ± SD | % Change from Vehicle Control ± SD |
| Fasting Insulin (ng/mL) | Baseline ± SD | Baseline ± SD | % Change from Baseline ± SD | % Change from Baseline ± SD |
| Postprandial Insulin AUC | Mean AUC ± SD | Mean AUC ± SD | % Change from Vehicle Control ± SD | % Change from Vehicle Control ± SD |
| Body Weight Change (%) | % Change from Day 0 ± SD | % Change from Day 0 ± SD | % Change from Day 0 ± SD | % Change from Day 0 ± SD |
MC: Methylcellulose; T80: Tween-80; AUC: Area Under the Curve; SD: Standard Deviation
Mandatory Visualizations
Caption: GPR40 Signaling Pathway Activated by this compound.
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. High-viscosity hydroxypropylmethylcellulose blunts postprandial glucose and insulin responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining LY2881835 Delivery for Sustained In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the in vivo delivery of LY2881835, a potent and selective G protein-coupled receptor 40 (GPR40) agonist, to achieve sustained efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective agonist for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells.[3][4] Upon binding, this compound activates the Gαq protein subunit, which in turn stimulates phospholipase C (PLC).[1] This leads to the generation of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately enhances glucose-dependent insulin secretion.[1]
Q2: What are the key challenges in achieving sustained in vivo efficacy with orally administered this compound?
A2: While this compound has shown efficacy in preclinical models, achieving sustained therapeutic effects with oral administration can be challenging.[5] Key obstacles for small molecule drugs like this compound include:
-
Short biological half-life: Rapid metabolism and clearance can lead to fluctuations in plasma concentrations, requiring frequent dosing.
-
First-pass metabolism: Significant metabolism in the liver after oral absorption can reduce the amount of active drug reaching systemic circulation.
-
Gastrointestinal (GI) tract variability: Factors such as pH, food effects, and enzymatic degradation can influence drug absorption and bioavailability.[1]
-
Potential for off-target effects: High peak plasma concentrations associated with immediate-release formulations could potentially lead to off-target effects.
Q3: What formulation strategies can be employed to develop a sustained-release version of this compound?
A3: To achieve sustained release and maintain therapeutic drug levels over an extended period, various formulation strategies can be explored:
-
Matrix Tablets: This common approach involves embedding this compound within a polymer matrix that controls the rate of drug release.[6] Hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) or hydrophobic polymers can be used to modulate the release profile.
-
Reservoir Systems: These formulations consist of a drug core surrounded by a release-controlling membrane. The drug diffuses through the membrane at a controlled rate.
-
Osmotic Pump Systems: These systems use osmotic pressure to deliver the drug at a constant rate over a prolonged period.
Q4: How can I troubleshoot issues with my sustained-release this compound formulation in vivo?
A4: Troubleshooting in vivo performance requires a systematic approach. Refer to the troubleshooting guide below for specific issues and potential solutions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Oral Bioavailability | Poor aqueous solubility of this compound. Extensive first-pass metabolism. P-glycoprotein (P-gp) efflux. | Formulation Optimization: - Reduce particle size (micronization) to increase surface area and dissolution rate. - Utilize solubility enhancers such as cyclodextrins. Inhibition of Metabolism/Efflux: - Co-administer with a known inhibitor of relevant metabolizing enzymes (e.g., CYP enzymes) or P-gp, for research purposes, to confirm the involvement of these pathways. |
| High Inter-Individual Variability in Pharmacokinetics | Food effects influencing drug absorption. Animal-to-animal differences in GI physiology or metabolism. | Standardize Experimental Conditions: - Ensure consistent fasting or fed states for all animals in the study. - Use a larger number of animals per group to improve statistical power. |
| "Dose Dumping" (Rapid, Unintended Release) | Formulation failure (e.g., cracked coating on a reservoir tablet). Interaction with GI contents (e.g., high-fat meal). | Formulation Re-evaluation: - For matrix tablets, assess the integrity and uniformity of the polymer matrix. - For reservoir systems, examine the coating for defects. In Vitro Dissolution Testing: - Perform dissolution studies in media that mimic different GI conditions (e.g., with and without lipids) to assess the risk of food-induced dose dumping. |
| Lack of Sustained Efficacy Despite In Vitro Sustained Release | Mismatch between in vitro dissolution and in vivo absorption (poor IVIVC). Development of tolerance. | Establish In Vitro-In Vivo Correlation (IVIVC): - Develop formulations with different release rates (fast, medium, slow) and correlate the in vitro dissolution profiles with the in vivo pharmacokinetic data.[1][5][7] Pharmacodynamic Studies: - Conduct longer-term efficacy studies to assess for the development of tachyphylaxis. |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Parameters of this compound (Immediate Release)
| Species | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| ICR Mice | 10 | Data not specified | Data not specified | Data not specified, but dose-dependent increase in insulin AUC observed | [8] |
| DIO Mice | 10 | Data not specified, but significant glucose reduction observed | Data not specified | Data not specified | [5] |
| Zucker fa/fa Rats | Data not specified | Data not specified | Data not specified | Data not specified, but normalization of blood glucose observed | [5] |
Table 2: Representative In Vitro Dissolution Profiles for Hypothetical Sustained-Release this compound Formulations
| Time (hours) | Formulation A (Fast Release) - % Drug Released | Formulation B (Medium Release) - % Drug Released | Formulation C (Slow Release) - % Drug Released |
| 1 | 45 | 25 | 10 |
| 2 | 70 | 40 | 20 |
| 4 | 95 | 65 | 35 |
| 8 | 100 | 90 | 60 |
| 12 | 100 | 100 | 85 |
| 24 | 100 | 100 | 100 |
This table presents hypothetical data to illustrate the different release profiles that would be targeted during the development of sustained-release formulations for establishing an IVIVC.
Experimental Protocols
Protocol 1: Development and Evaluation of a Sustained-Release this compound Matrix Tablet
1. Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC) K100M (rate-controlling polymer)
-
Microcrystalline cellulose (filler)
-
Magnesium stearate (lubricant)
2. Method:
-
Blending: Accurately weigh this compound, HPMC K100M, and microcrystalline cellulose and mix in a blender for 15 minutes to ensure uniform distribution.
-
Lubrication: Add magnesium stearate to the blend and mix for an additional 5 minutes.
-
Compression: Compress the lubricated blend into tablets using a tablet press with appropriate tooling.
-
In Vitro Dissolution Testing:
-
Apparatus: USP Apparatus II (Paddle)
-
Dissolution Medium: 900 mL of phosphate buffer (pH 6.8)
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 rpm
-
Sampling Times: 1, 2, 4, 8, 12, and 24 hours
-
Analysis: At each time point, withdraw a sample of the dissolution medium and analyze the concentration of this compound using a validated HPLC method.
-
Protocol 2: In Vivo Pharmacokinetic Study of Sustained-Release this compound in Rats
1. Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
2. Experimental Design:
-
Acclimatize animals for at least one week before the study.
-
Fast animals overnight (with free access to water) before dosing.
-
Divide animals into groups (e.g., n=6 per group) to receive either the sustained-release this compound formulation or an immediate-release control, administered via oral gavage.
3. Dosing and Sample Collection:
-
Administer the formulation at a predetermined dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
4. Bioanalysis:
-
Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Caption: Signaling pathway of this compound via the GPR40 receptor.
Caption: Experimental workflow for developing a sustained-release this compound formulation.
Caption: Logical workflow for troubleshooting poor in vivo efficacy.
References
- 1. pharmalesson.com [pharmalesson.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. premier-research.com [premier-research.com]
- 4. Excipients for Sustained & Controlled Release Materials - CD Formulation [formulationbio.com]
- 5. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation development and optimization of sustained release matrix tablet of Itopride HCl by response surface methodology and its evaluation of release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating variability in LY2881835 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in experimental outcomes with LY2881835.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] Its activation of GPR40 in pancreatic β-cells stimulates glucose-dependent insulin secretion, making it a subject of research for type 2 diabetes mellitus.[1][2]
Q2: My in vitro calcium flux assay results do not correlate with the in vivo glucose-lowering effects of this compound. Is this expected?
A2: Yes, this is a known phenomenon. Extensive testing has shown that activity in transient calcium flux assays, such as those using FLIPR technology, does not consistently correlate with the in vivo efficacy of GPR40 agonists like this compound.[2][4] It is recommended to use assays that measure β-arrestin recruitment, as these have been found to be more accurate predictors of in vivo activity.[4]
Q3: Why is β-arrestin recruitment a better predictor of in vivo efficacy for this compound?
A3: While calcium flux measurements are transient, β-arrestin recruitment assays are typically conducted over longer incubation periods (e.g., 90 minutes) and are less transient, providing a measure closer to equilibrium conditions.[4] This longer-term signaling event appears to better reflect the sustained cellular responses that lead to in vivo glucose lowering. Compounds with potent β-arrestin activity have demonstrated strong glucose-lowering effects, whereas those with weak β-arrestin activity were inactive in vivo, regardless of their calcium flux properties.[4]
Q4: Is the insulin secretion stimulated by this compound dependent on glucose concentration?
A4: Yes, the insulin secretion stimulated by this compound is glucose-dependent. Enhanced insulin secretion is observed in the presence of high glucose concentrations (e.g., 11.2 mmol/L), but not at low glucose concentrations (e.g., 2.8 mmol/L).[2] This is a critical experimental parameter to control for consistent and meaningful results.
Troubleshooting Guides
Issue 1: Inconsistent Potency (EC50) in In Vitro Assays
-
Question: We are observing significant well-to-well and day-to-day variability in the calculated EC50 of this compound in our cellular assays. What could be the cause?
-
Answer: Variability in potency measurements can arise from several factors. Consider the following troubleshooting steps:
-
Assay Selection: As mentioned in the FAQs, if you are using a calcium flux assay, consider switching to or supplementing with a β-arrestin recruitment assay for more predictive results.[4]
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number. Receptor expression levels can change with excessive passaging, leading to altered responses.
-
Glucose Concentration: Confirm that the glucose concentration in your assay buffer is consistent and appropriate for stimulating insulin secretion in the presence of this compound.[2]
-
Compound Stability: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Serum Presence: If your assay involves serum, be aware that this compound is highly protein-bound (>99%).[4] While this may not directly predict in vivo efficacy, variations in serum concentration between experiments could affect the free fraction of the compound and thus the observed potency.
-
Issue 2: Lack of In Vivo Efficacy Despite Potent In Vitro Activity
-
Question: Our in vitro data shows that this compound is a potent GPR40 agonist, but we are not observing the expected glucose-lowering effects in our animal models. Why might this be?
-
Answer: A discrepancy between in vitro and in vivo results can be challenging. Here are some potential reasons and solutions:
-
GPR40 Specificity: To confirm that the observed effects (or lack thereof) are GPR40-mediated, consider using GPR40 knockout animals as a negative control. This compound should not lower glucose in these animals.[2]
-
Pharmacokinetics and Metabolism: While this compound has shown good durability in preclinical models, its metabolism should be considered.[2][4] In vitro metabolism studies have identified several potential sites of oxidation and dealkylation.[4] Ensure your dosing regimen is sufficient to achieve and maintain an effective concentration in vivo.
-
Animal Model: The metabolic state of your animal model is crucial. The glucose-lowering effects of this compound have been demonstrated in various models of type 2 diabetes, including diet-induced obese (DIO) mice and Zucker fa/fa rats.[2] Ensure your chosen model is appropriate.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Species | Receptor | Parameter | Value | Reference |
| Binding Affinity | Human | GPR40 | Ki | 4.7 nmol/L | [2] |
| Calcium Flux (FLIPR) | Human | GPR40 | EC50 | 164 nmol/L | [2] |
| Calcium Flux (FLIPR) | Human | GPR40 | % Agonism | 62% (Partial) | [2] |
| β-Arrestin Recruitment | Human | GPR40 | - | Potent Full Agonist | [2] |
| β-Arrestin Recruitment | Mouse | GPR40 | - | Potent Full Agonist | [2] |
| β-Arrestin Recruitment | Rat | GPR40 | - | Potent Full Agonist | [2] |
Table 2: In Vivo Glucose Lowering Effect of this compound
| Animal Model | Dose | Administration | Key Finding | Reference |
| Normal ICR Mice | 10 mg/kg | Oral | Significant enhancement in insulin secretion during IPGTT | [2] |
| GPR40 WT Mice | 30 mg/kg | Oral | Significant glucose lowering during OGTT | [2] |
| GPR40 KO Mice | 30 mg/kg | Oral | No significant glucose lowering during OGTT | [2] |
| Diet-Induced Obese (DIO) Mice | 10 mg/kg | Oral (14 days) | Significant reductions in glucose during OGTT on days 1 and 15 | [2] |
| Zucker fa/fa Rats | - | Oral (3 weeks) | Normalization of blood glucose levels | [2] |
Experimental Protocols
Key Experiment: β-Arrestin Recruitment Assay
This protocol is a generalized representation based on the finding that β-arrestin assays are more predictive of in vivo efficacy for this compound.[4]
-
Cell Culture:
-
Use a cell line stably expressing human GPR40 and a β-arrestin reporter system (e.g., DiscoveRx PathHunter).
-
Culture cells in the recommended medium and conditions until they reach the desired confluency for plating.
-
-
Assay Procedure:
-
Plate the cells in a 96-well or 384-well plate at a predetermined density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Add the diluted this compound to the cells.
-
Incubate the plate for a prolonged period, for example, 90 minutes, at 37°C.[4]
-
After incubation, add the detection reagents for the β-arrestin reporter system according to the manufacturer's instructions.
-
Read the signal (e.g., chemiluminescence) on a plate reader.
-
-
Data Analysis:
-
Normalize the data to a vehicle control (0% activation) and a maximal agonist control (100% activation).
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50.
-
Visualizations
Caption: GPR40 signaling pathway activated by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (this compound, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Efficacy of LY2881835 and Other GPR40 Agonists in the Management of Type 2 Diabetes Mellitus
A detailed guide for researchers and drug development professionals on the comparative clinical and preclinical efficacy of GPR40 agonists, with a focus on LY2881835.
G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM). Its activation by free fatty acids potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This has led to the development of several synthetic GPR40 agonists. This guide provides a comparative analysis of the efficacy of this compound against other notable GPR40 agonists, including TAK-875 (Fasiglifam), AMG 837, and P11187, supported by experimental data and detailed methodologies.
Comparative Efficacy Data
The following table summarizes the key efficacy data for selected GPR40 agonists from both clinical and preclinical studies.
| Agonist | Study Population | Dosage | Change in HbA1c from Baseline | Change in Fasting Plasma Glucose (FPG) from Baseline | Key Findings & Adverse Events | Reference |
| This compound | Patients with T2DM | 200 mg once daily | -1.03% | -35.5 mg/dL | Showed significant glucose-lowering effects. Development terminated due to elevated liver enzymes. | |
| TAK-875 (Fasiglifam) | Patients with T2DM | 50 mg and 200 mg once daily | -1.12% (50 mg), -1.06% (200 mg) | -23.6 mg/dL (50 mg) | Demonstrated robust glycemic control. Development halted in Phase 3 due to concerns about liver safety. | |
| AMG 837 | Patients with T2DM | 25 mg to 400 mg | Not reported in detail, focused on insulin secretion | Not reported in detail, focused on insulin secretion | Enhanced insulin secretion in response to glucose challenge. Well-tolerated in early studies. | |
| P11187 | db/db mice (preclinical) | 30 mg/kg | Not applicable | Significant reduction | Improved glucose tolerance and enhanced insulin secretion in a diabetic mouse model. |
GPR40 Signaling Pathway
The activation of GPR40 by an agonist initiates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion. The diagram below illustrates this pathway.
Caption: GPR40 agonist-mediated signaling pathway leading to insulin secretion.
Experimental Protocols
The following provides a detailed methodology for a key type of experiment used to evaluate the efficacy of GPR40 agonists in a clinical setting.
Oral Glucose Tolerance Test (OGTT) in Patients with T2DM
-
Objective: To assess the effect of a GPR40 agonist on glucose tolerance and insulin secretion.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participant Population: Patients diagnosed with T2DM, often with specific inclusion criteria such as age range, BMI, and baseline HbA1c levels. Participants are typically required to be on a stable diet and exercise regimen and may be asked to discontinue other antidiabetic medications for a specified period before the study.
-
Procedure:
-
After an overnight fast, a baseline blood sample is collected.
-
Participants are then administered a single oral dose of the GPR40 agonist or a matching placebo.
-
After a specified time (e.g., 30 minutes), a standard 75g oral glucose solution is ingested.
-
Blood samples are collected at regular intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes) post-glucose ingestion.
-
-
Primary Endpoints:
-
Area under the curve (AUC) for plasma glucose concentrations.
-
AUC for serum insulin concentrations.
-
-
Secondary Endpoints:
-
Maximum plasma glucose concentration (Cmax).
-
Time to maximum plasma glucose concentration (Tmax).
-
Fasting plasma glucose and insulin levels.
-
-
Analysis: Statistical methods such as ANOVA or ANCOVA are used to compare the treatment groups with the placebo group.
Experimental Workflow
The diagram below outlines a typical workflow for the clinical evaluation of a novel GPR40 agonist.
Caption: A generalized workflow for the clinical development of a GPR40 agonist.
Discussion and Conclusion
This compound and TAK-875 demonstrated significant efficacy in improving glycemic control in patients with T2DM. Their ability to lower HbA1c and FPG levels was comparable and clinically meaningful. However, the development of both compounds was terminated due to concerns over liver toxicity, highlighting a potential class-wide safety issue for GPR40 agonists. AMG 837 showed promise in early clinical studies by enhancing insulin secretion without reported liver issues, but further development information is limited. Preclinical data for agonists like P11187 also support the potential of this drug class.
A Preclinical Comparative Guide: LY2881835 vs. TAK-875 for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of two G protein-coupled receptor 40 (GPR40) agonists, LY2881835 and TAK-875 (fasiglifam), which were developed for the treatment of type 2 diabetes. Both compounds aim to enhance glucose-stimulated insulin secretion (GSIS) by activating GPR40, a receptor predominantly expressed in pancreatic β-cells.[1][2] While both showed promise in preclinical models, their development trajectories diverged, with TAK-875 being discontinued due to liver toxicity concerns in Phase 3 clinical trials.[3][4] This guide synthesizes available preclinical data to offer a comparative overview of their in vitro and in vivo pharmacology.
In Vitro Pharmacology: Potency and Signaling
This compound and TAK-875 are both potent agonists of the GPR40 receptor. However, their characterization reveals differences in their signaling profiles, suggesting potential biased agonism.
Data Summary: In Vitro Potency of this compound and TAK-875
| Parameter | This compound | TAK-875 | Reference |
| Binding Affinity (Ki) | 4.7 nM (human GPR40) | Not explicitly reported | [1] |
| Calcium Flux (EC50) | 164 nM (partial agonist, 62% efficacy) | Not explicitly reported in the same format | [1] |
| IP Production (EC50) | Potent IP-1 responses (~1 nM) | 72 nM (in CHO-hGPR40 cells) | [5][6] |
| β-Arrestin Recruitment | Potent full agonist | Not explicitly reported | [1][5] |
Key Observations:
-
This compound demonstrates high binding affinity for human GPR40.[1]
-
Interestingly, while this compound is a partial agonist in calcium flux assays, it acts as a potent full agonist in β-arrestin recruitment assays.[1] This suggests a potential for biased signaling, where the compound preferentially activates one downstream pathway over another.
-
TAK-875 is a potent agonist in assays measuring inositol phosphate (IP) production, a downstream marker of Gq signaling.[6]
-
Some studies suggest that TAK-875 acts as a "Gq-only" agonist, while other GPR40 agonists can engage both Gq and Gs signaling pathways.[7]
GPR40 Signaling Pathway
The activation of GPR40 by agonists like this compound and TAK-875 primarily initiates a Gq-mediated signaling cascade. This pathway is central to enhancing glucose-dependent insulin secretion.
In Vivo Efficacy in Preclinical Models
Both this compound and TAK-875 have demonstrated robust glucose-lowering effects in various rodent models of type 2 diabetes.
Data Summary: In Vivo Efficacy of this compound and TAK-875
| Model | This compound | TAK-875 | Reference |
| Oral Glucose Tolerance Test (OGTT) in normal ICR mice | Dose-dependent enhancement of insulin secretion (10 mg/kg) | Not explicitly reported in this model | [1] |
| OGTT in Diet-Induced Obese (DIO) mice | Significant glucose reduction at 10 mg/kg after 1 and 15 days of treatment. | Not explicitly reported in this model | [1] |
| OGTT in STZ-treated DIO mice | Significant reduction in glucose AUC at 30 mg/kg on days 1, 7, and 14. | Not explicitly reported in this model | [1] |
| OGTT in Zucker fa/fa rats | Normalization of blood glucose levels after 3 weeks of treatment. | Not explicitly reported in this model | [1] |
| OGTT in N-STZ-1.5 diabetic rats | Not explicitly reported in this model | Clear improvement in glucose tolerance and augmented insulin secretion (1-10 mg/kg). | [8][9] |
| Fasting Hyperglycemia in Zucker diabetic fatty (ZDF) rats | Not explicitly reported in this model | Significant augmentation of plasma insulin and reduction of fasting hyperglycemia (10 mg/kg). | [8][9] |
Key Observations:
-
This compound has shown durable glucose control in both insulin-resistant (DIO mice, Zucker fa/fa rats) and insulin-deficient (STZ-treated DIO mice) models of type 2 diabetes.[1]
-
The glucose-lowering effect of this compound is GPR40-dependent, as it is absent in GPR40 knockout mice.[1]
-
TAK-875 effectively improves glucose tolerance and enhances insulin secretion in diabetic rat models.[8][9]
-
Importantly, TAK-875 did not induce hypoglycemia in fasted normal rats, highlighting the glucose-dependent nature of its action.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key in vitro and in vivo assays used to characterize GPR40 agonists.
In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Protocol Details:
-
Cell Culture: CHO-K1 or HEK293T cells stably expressing human GPR40 are cultured in appropriate media (e.g., Ham's F-12 or DMEM with 10% FBS).[10]
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and incubated overnight.[10]
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid. The plate is then incubated in the dark at 37°C.[10]
-
Compound Preparation: Serial dilutions of the test compounds are prepared in an appropriate assay buffer.
-
Measurement: The cell plate is placed in a fluorescence plate reader. After establishing a baseline fluorescence, the compound solutions are added, and the change in fluorescence is monitored over time.[10]
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose tolerance and the effect of a compound on glucose metabolism in vivo.
Protocol Details:
-
Animal Acclimation and Fasting: Rodents are acclimated to the housing conditions and then fasted overnight before the experiment.
-
Compound Administration: The test compound (this compound or TAK-875) or vehicle is administered via oral gavage.
-
Glucose Challenge: After a specific time (e.g., 60 minutes) to allow for compound absorption, a concentrated glucose solution is administered orally.[2]
-
Blood Sampling: Blood samples are collected from the tail vein at various time points before and after the glucose challenge.
-
Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma insulin levels can be determined later using methods like ELISA. The area under the curve (AUC) for glucose and insulin is calculated to assess the compound's effect.
Conclusion
Both this compound and TAK-875 are potent GPR40 agonists that demonstrated significant glucose-lowering efficacy in preclinical models of type 2 diabetes. Their primary mechanism of action involves the potentiation of glucose-stimulated insulin secretion through the Gq-PLC-IP3 pathway in pancreatic β-cells. While both compounds showed promise, the case of TAK-875 underscores the importance of thorough safety and toxicity profiling, as its development was halted due to hepatotoxicity.[3] The preclinical data for this compound suggests a profile of a potent and durable glucose-lowering agent with a potential for biased agonism, which may have implications for its overall therapeutic profile. This comparative guide highlights the key preclinical attributes of these two GPR40 agonists, providing a valuable resource for researchers in the field of diabetes drug discovery.
References
- 1. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating GPR40 as the Target of LY2881835: A Comparative Guide
LY2881835 is a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-dependent insulin secretion (GDIS), making it an attractive therapeutic target for type 2 diabetes.[3][4] The validation of GPR40 as the direct target of this compound is supported by a robust body of preclinical evidence, including binding affinity studies, functional signaling assays, and in vivo experiments in wild-type and GPR40 knockout animal models.[1][5]
Comparative In Vitro Activity
The interaction of this compound with GPR40 has been characterized through various in vitro assays, demonstrating high binding affinity and potent agonistic activity. A comparison with other known GPR40 agonists, such as TAK-875, highlights the distinct pharmacological profile of this compound.
| Compound | Binding Affinity (Ki, nM) Human GPR40 | Calcium Flux (EC50, nM) Human GPR40 | β-Arrestin Recruitment (EC50, nM) Human GPR40 | β-Arrestin Recruitment (EC50, nM) Mouse GPR40 | β-Arrestin Recruitment (EC50, nM) Rat GPR40 |
| This compound | 4.7[1] | 164 (62% partial agonist)[1] | Potent full agonist[1] | Potent full agonist[1] | Potent full agonist[1] |
| TAK-875 | - | - | - | - | - |
| AMG 837 | - | 120 (29% partial agonist)[6] | - | - | - |
Note: Dashes indicate data not available in the provided search results.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist like this compound initiates a well-defined signaling cascade. GPR40 is predominantly coupled to the Gαq protein subunit.[1][3] Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1][7] This rise in intracellular calcium is a key trigger for the potentiation of glucose-dependent insulin secretion from pancreatic β-cells.[1] Some GPR40 agonists can also engage Gs-cAMP signaling and β-arrestin pathways, which may contribute to their overall efficacy.[3][8]
References
- 1. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 7. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Synthetic GPR40 Agonist LY2881835 and Endogenous Free Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic G protein-coupled receptor 40 (GPR40/FFAR1) agonist, LY2881835, and endogenous free fatty acids (FFAs). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS). This document outlines the key pharmacological differences and similarities between the synthetic ligand and the natural agonists of this receptor, supported by experimental data and detailed methodologies.
Introduction to GPR40 Agonists
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed on pancreatic β-cells and enteroendocrine cells.[1] Its activation by medium and long-chain FFAs leads to an amplification of insulin secretion in a glucose-dependent manner, making it an attractive target for the development of new anti-diabetic drugs with a reduced risk of hypoglycemia.[2][3] this compound is a potent and selective synthetic GPR40 agonist that has been developed for the treatment of type 2 diabetes.[4] Endogenous FFAs, such as palmitic acid, oleic acid, and linoleic acid, are the natural ligands for this receptor and play a physiological role in modulating insulin secretion.[2][3]
Quantitative Comparison of Agonist Properties
The following tables summarize the key quantitative parameters of this compound and representative endogenous FFAs in activating GPR40.
Table 1: Binding Affinity and Potency of this compound at Human GPR40
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Ki) | 4.7 nM | Radioligand Binding | [1] |
| Potency (EC50) | 164 nM | Calcium Flux (FLIPR) | [1] |
| Efficacy | Partial Agonist (62%) | Calcium Flux (FLIPR) | [1] |
| Potency (EC50) | Full Agonist | β-Arrestin Recruitment | [1] |
Table 2: Potency of Endogenous Free Fatty Acids at GPR40
| Endogenous FFA | Potency (EC50) | Species/Cell Line | Reference |
| Long-Chain FFAs (general) | 1 - 10 µM | Various | [3][5] |
| Oleic Acid | High Affinity | Rat | [3] |
| Palmitic Acid | Potentiates GSIS | Wild-type mouse islets | [2] |
| Linoleic Acid | Potentiates GSIS | Wild-type mouse islets | [2] |
| 5,8,11-Eicosatriynoic Acid | pEC50 = 5.7 | HEK293 cells | [No specific citation found in search] |
Signaling Pathways: A Tale of Two Ligands
Both this compound and endogenous FFAs primarily exert their effects through the Gαq signaling pathway upon binding to GPR40. This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to an increase in cytosolic calcium concentration, a key signal for insulin granule exocytosis.
A significant distinction, however, lies in the ability of some synthetic agonists, including potent full agonists, to also engage the Gαs signaling pathway, leading to the production of cyclic AMP (cAMP). Endogenous FFAs have been shown to be Gq-biased and do not typically activate the Gs-cAMP pathway. This dual signaling capability of certain synthetic agonists may contribute to a more robust insulin secretagogue effect.
Caption: Comparative signaling of this compound and Endogenous FFAs.
Experimental Methodologies
Detailed protocols for key in vitro assays used to characterize and compare GPR40 agonists are provided below.
Experimental Workflow
The general workflow for comparing GPR40 agonists involves a series of in vitro assays to determine binding affinity, potency, and efficacy, followed by ex vivo experiments using isolated pancreatic islets to confirm effects on insulin secretion.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free fatty acid receptor 1 (GPR40) agonists containing spirocyclic periphery inspired by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Examination of LY2881835 and Other Antidiabetic Therapies: An Indirect Comparative Analysis
An in-depth guide for researchers and drug development professionals, this report provides a comparative overview of the preclinical GPR40 agonist LY2881835 against established diabetes mellitus therapies. Due to the absence of direct head-to-head clinical trials for this compound, this guide utilizes preclinical data for this compound and clinical findings for the GPR40 agonist class, represented by fasiglifam (TAK-875), to draw indirect comparisons with leading diabetes drugs, including sodium-glucose co-transporter-2 (SGLT2) inhibitors, dipeptidyl peptidase-4 (DPP-4) inhibitors, glucagon-like peptide-1 (GLP-1) receptor agonists, and sulfonylureas.
Executive Summary
This compound is a potent and selective G protein-coupled receptor 40 (GPR40) agonist that has demonstrated promising glucose-lowering effects in preclinical studies by enhancing glucose-dependent insulin secretion.[1][2] The GPR40 agonist class, exemplified by the clinical candidate fasiglifam (TAK-875), has shown comparable efficacy to the sulfonylurea glimepiride in reducing HbA1c and fasting plasma glucose, with a notably lower risk of hypoglycemia.[3] However, the development of fasiglifam was halted due to concerns about liver safety.[4][5][6] This guide provides a comprehensive analysis of the available data to contextualize the potential of GPR40 agonists like this compound within the current landscape of diabetes treatment.
Mechanism of Action: GPR40 Agonism
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells.[7][8] Activation of GPR40 by agonists like this compound mimics the effects of endogenous long-chain free fatty acids, leading to the potentiation of glucose-stimulated insulin secretion (GSIS).[8] This glucose-dependent mechanism of action is a key differentiator from insulin secretagogues like sulfonylureas, suggesting a lower intrinsic risk of hypoglycemia. The signaling pathway involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which ultimately augment insulin release.[8]
Preclinical Efficacy of this compound
Preclinical studies in rodent models of type 2 diabetes have demonstrated the glucose-lowering capabilities of this compound.
Key Findings:
-
Glucose-Dependent Insulin Secretion: this compound significantly increased insulin secretion in primary islets from wild-type mice in the presence of high glucose, but not in islets from GPR40 knockout mice, confirming its target specificity.[1]
-
Improved Glucose Tolerance: Acute oral administration of this compound improved glucose tolerance in oral glucose tolerance tests (OGTTs) in wild-type mice but not in GPR40 knockout mice.[1]
-
Durable Glucose Control: In a 14-day study in diet-induced obese (DIO) mice, a model of early-stage type 2 diabetes, daily oral administration of 10 mg/kg this compound resulted in significant reductions in glucose levels during OGTTs on both day 1 and day 15, with no evidence of hypoglycemia.[1][2]
-
Efficacy in a Late-Stage Diabetes Model: In streptozotocin (STZ)-treated DIO mice, a model of late-stage type 2 diabetes with reduced pancreatic insulin content, this compound significantly reduced glucose area under the curve (AUC) during OGTTs.[2]
| Preclinical Model | Drug/Dose | Key Efficacy Outcome | Reference |
| Diet-Induced Obese (DIO) Mice | This compound (10 mg/kg) | Significant reduction in glucose levels during OGTT on days 1 and 15. | [1][2] |
| Zucker fa/fa Rats | This compound | Normalization of blood glucose levels after 3 weeks of treatment. | [2] |
| STZ-Treated DIO Mice | This compound | Significant reduction in glucose AUC during OGTTs on days 1, 7, and 14. | [2] |
Indirect Clinical Performance Comparison
The following tables provide a comparative summary of the clinical performance of the GPR40 agonist class (represented by fasiglifam) and other major classes of antidiabetic drugs.
Efficacy Comparison
| Drug Class | Representative Drug(s) | Monotherapy HbA1c Reduction (%) | Effect on Body Weight | Reference(s) |
| GPR40 Agonist | Fasiglifam (TAK-875) | -0.65 to -1.12 | Neutral | [3] |
| Biguanide | Metformin | -1.0 to -1.5 | Neutral/Slight reduction | [9] |
| SGLT2 Inhibitor | Canagliflozin | -0.63 to -1.16 | Reduction (-2.2 to -3.3 kg) | [10][11] |
| DPP-4 Inhibitor | Sitagliptin | -0.62 to -0.65 | Neutral | [12][13] |
| GLP-1 Receptor Agonist | Semaglutide (oral) | -0.61 to -1.12 (vs. placebo) | Reduction (-2.4 to -4.4 kg) | [14][15] |
| Sulfonylurea | Glimepiride | -1.05 to -1.4 | Increase (~1.3 kg) | [3][9][16] |
Safety and Tolerability Comparison
| Drug Class | Representative Drug(s) | Risk of Hypoglycemia | Common Adverse Events | Reference(s) |
| GPR40 Agonist | Fasiglifam (TAK-875) | Low (similar to placebo) | Generally well-tolerated; liver safety concerns led to discontinuation. | [3][4][5] |
| Biguanide | Metformin | Low | Gastrointestinal (diarrhea, nausea) | [9] |
| SGLT2 Inhibitor | Canagliflozin | Low | Genital mycotic infections, urinary tract infections, osmotic diuresis-related events. | [10] |
| DPP-4 Inhibitor | Sitagliptin | Low | Generally well-tolerated; mild gastrointestinal disturbances. | [17][18] |
| GLP-1 Receptor Agonist | Semaglutide (oral) | Low | Gastrointestinal (nausea, vomiting, diarrhea) | [14][15] |
| Sulfonylurea | Glimepiride | High | Hypoglycemia, weight gain. | [3][16] |
Experimental Protocols
Preclinical: Oral Glucose Tolerance Test (OGTT) in Mice with this compound
Objective: To assess the effect of this compound on glucose tolerance in a rodent model of type 2 diabetes.
Methodology:
-
Animal Model: Diet-induced obese (DIO) mice, a model for insulin resistance.[1]
-
Acclimatization: Animals are acclimatized to the housing conditions for a specified period before the experiment.
-
Fasting: Mice are fasted for 4-6 hours with free access to water.[19]
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (t=0).[20]
-
Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered orally via gavage.[1]
-
Glucose Challenge: 60 minutes after drug administration, a glucose solution (1-2 g/kg body weight) is administered orally.[19][20]
-
Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[20]
-
Analysis: Blood glucose levels are measured at each time point. The area under the curve (AUC) for glucose is calculated to determine the overall glucose excursion.
Clinical: Phase II Trial of a GPR40 Agonist (TAK-875)
Objective: To assess the efficacy and safety of the GPR40 agonist TAK-875 in patients with type 2 diabetes.[3]
Methodology:
-
Study Design: A randomized, double-blind, placebo- and active-comparator-controlled trial.[3]
-
Patient Population: Outpatients with type 2 diabetes inadequately controlled with diet and exercise or metformin.[3]
-
Randomization: Patients are randomly assigned to receive once-daily treatment with various doses of TAK-875, placebo, or an active comparator (e.g., glimepiride 4 mg) for a defined period (e.g., 12 weeks).[3]
-
Primary Endpoint: The primary outcome is the change in HbA1c from baseline to the end of the treatment period.[3]
-
Secondary Endpoints: These may include changes in fasting plasma glucose, body weight, and the incidence of adverse events, particularly hypoglycemia.
-
Data Analysis: Efficacy is analyzed in the intent-to-treat population. Statistical tests are used to compare the changes in efficacy parameters between the treatment groups.[3]
Conclusion
This compound, as a representative of the GPR40 agonist class, shows significant promise in preclinical models, offering potent glucose-lowering effects with a potentially low risk of hypoglycemia due to its glucose-dependent mechanism of action. The clinical data for other GPR40 agonists, such as fasiglifam, support this potential, demonstrating efficacy comparable to established therapies like sulfonylureas but with a better safety profile concerning hypoglycemia.
However, the termination of fasiglifam's development due to liver safety concerns highlights a critical area for evaluation for any new GPR40 agonist, including this compound. Further clinical development and long-term safety studies would be necessary to fully elucidate the therapeutic potential and risk-benefit profile of this compound in the management of type 2 diabetes. This indirect comparison suggests that if the safety profile is favorable, GPR40 agonists could offer a valuable therapeutic option, particularly for patients in whom hypoglycemia is a significant concern.
References
- 1. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term safety and efficacy of fasiglifam (TAK-875), a G-protein-coupled receptor 40 agonist, as monotherapy and combination therapy in Japanese patients with type 2 diabetes: a 52-week open-label phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Efficacy and safety of canagliflozin in patients with type 2 diabetes: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of canagliflozin monotherapy in subjects with type 2 diabetes mellitus inadequately controlled with diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. A randomized clinical trial of the safety and efficacy of sitagliptin in patients with type 2 diabetes mellitus inadequately controlled by acarbose alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy, safety and cardiovascular outcomes of once‐daily oral semaglutide in patients with type 2 diabetes: The PIONEER programme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of Oral Semaglutide in the Treatment of Type 2 Diabetes: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What clinical trials have been conducted for Sitagliptin? [synapse.patsnap.com]
- 18. Safety and tolerability of sitagliptin in clinical studies: a pooled analysis of data from 10,246 patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 20. vmmpc.org [vmmpc.org]
A Guide to the Preclinical Profile of LY2881835: A GPR40 Agonist
A Note on Reproducibility: An extensive search of publicly available scientific literature did not yield independent studies from laboratories other than the originating institution, Lilly Research Laboratories, that have investigated the effects of LY2881835. Consequently, a direct comparison of the reproducibility of its effects across different labs is not feasible at this time. This guide, therefore, serves as a comprehensive summary of the key preclinical findings and methodologies reported by the developing institution, providing a baseline for future independent validation.
Introduction
This compound is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a role in amplifying insulin secretion in the presence of elevated glucose levels.[3][4][5] As such, GPR40 agonists like this compound have been investigated as potential therapeutic agents for type 2 diabetes mellitus.[1][2] Preclinical studies have demonstrated that this compound can lead to dose-dependent reductions in glucose levels and increases in insulin and GLP-1 secretion.[2][3][4][5] This guide consolidates the available quantitative data, experimental protocols, and signaling pathway information for this compound to serve as a resource for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound as reported in the initial preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay | Species | Target | Value | Unit |
| Binding Affinity (Ki) | Human | GPR40 | 4.7 | nmol/L |
| Calcium Flux (EC50) | Human | GPR40 | 164 | nmol/L |
| β-arrestin Recruitment | Human | GPR40 | Potent Full Agonist | - |
| β-arrestin Recruitment | Mouse | GPR40 | Potent Full Agonist | - |
| β-arrestin Recruitment | Rat | GPR40 | Potent Full Agonist | - |
Data sourced from a study by Chen et al.[1]
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Test | Dose (mg/kg) | Effect |
| Normal ICR Mice | Mouse | IPGTT | 0.3, 1, 3, 10 | Dose-dependent enhancement in insulin secretion[1] |
| Wild-Type Mice | Mouse | OGTT | 30 | Significant glucose lowering[1] |
| GPR40 KO Mice | Mouse | OGTT | 30 | No effect on glucose levels[1] |
| DIO Mice | Mouse | OGTT | 10 | Significant reduction in postprandial glucose[1] |
| Zucker fa/fa Rats | Rat | OGTT | - | Continued glucose lowering efficacy over 21 days[1] |
IPGTT: Intraperitoneal Glucose Tolerance Test; OGTT: Oral Glucose Tolerance Test; DIO: Diet-Induced Obese; KO: Knockout.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used in the preclinical evaluation of this compound.
GPR40-Mediated Insulin Secretion in Mouse Primary Islets
-
Islet Isolation: Primary islets are isolated from GPR40 wild-type (WT) and knockout (KO) mice.
-
Culture Conditions: Islets are cultured with this compound in the presence of either low (2.8 mmol/L) or high (11.2 mmol/L) glucose concentrations.
-
Measurement: Insulin secretion into the culture medium is measured to determine the effect of this compound under different glucose conditions and its dependence on GPR40.
-
Key Finding: Enhanced insulin secretion was observed in islets from WT mice only in the presence of high glucose, and this effect was absent in islets from GPR40 KO mice, demonstrating a glucose-dependent and GPR40-mediated mechanism.[1]
In Vivo Glucose Tolerance Tests
Intraperitoneal Glucose Tolerance Test (IPGTT) in ICR Mice:
-
Animals: Normal male ICR mice are used.
-
Compound Administration: this compound is administered orally at doses of 0.3, 1, 3, and 10 mg/kg.
-
Glucose Challenge: Sixty minutes after compound administration, an intraperitoneal injection of glucose is given.
-
Blood Sampling: Blood samples are collected at 0, 3, 6, and 15 minutes post-glucose challenge to measure insulin levels.
-
Outcome: This test evaluates the effect of this compound on insulin secretion in response to a glucose load.[1]
Oral Glucose Tolerance Test (OGTT) in GPR40 WT and KO Mice:
-
Animals: GPR40 WT and KO mice are used.
-
Compound Administration: this compound is administered orally at a dose of 30 mg/kg.
-
Glucose Challenge: Sixty minutes after compound administration, an oral gavage of glucose is given.
-
Blood Sampling: Blood samples are collected at various time points to measure glucose levels.
-
Outcome: This experiment is designed to confirm that the glucose-lowering effect of this compound is mediated through GPR40.[1]
Signaling Pathways and Experimental Workflows
Visual diagrams can aid in understanding complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.
Caption: GPR40 signaling pathway activated by this compound.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
References
- 1. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (this compound, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide to GPR40 Agonists: LY2881835, LY2922083, and LY2922470
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of three GPR40 (G-protein coupled receptor 40) agonists: LY2881835, LY2922083, and LY2922470. These compounds, developed by Eli Lilly and Company, represent a class of potential therapeutics for type 2 diabetes mellitus. Their mechanism of action centers on the potentiation of glucose-stimulated insulin secretion (GSIS) and the secretion of glucagon-like peptide-1 (GLP-1), offering a glucose-dependent means of managing hyperglycemia.[1][2]
Mechanism of Action
This compound, LY2922083, and LY2922470 are all potent and selective agonists of GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells.[1][2] Upon agonist binding, GPR40 couples to the Gαq protein subunit, initiating a signaling cascade that results in the amplification of insulin secretion, but only in the presence of elevated glucose levels.[1][2] This glucose-dependent activity is a key advantage, as it minimizes the risk of hypoglycemia, a common side effect of some other diabetes therapies.
Quantitative Data Summary
The following tables summarize the available preclinical data for this compound, LY2922083, and LY2922470, compiled from various studies. It is important to note that direct head-to-head comparative data from a single comprehensive study is not fully available in the public domain. The primary source for such a comparison, a 2016 publication by Hamdouchi et al. in the Journal of Medicinal Chemistry, is referenced, though complete data tables from this specific publication were not accessible.
Table 1: In Vitro Pharmacology of GPR40 Agonists
| Compound | Assay | Species | Target | Parameter | Value | Reference |
| This compound | Radioligand Binding | Human | GPR40 | Kᵢ | 4.7 nM | [Chen et al., 2017] |
| Calcium Flux | Human | GPR40 | EC₅₀ | 164 nM | [Chen et al., 2017] | |
| β-Arrestin Recruitment | Human | GPR40 | EC₅₀ | 8.7 nM | [Chen et al., 2017] | |
| β-Arrestin Recruitment | Mouse | GPR40 | EC₅₀ | 0.85 nM | [Chen et al., 2017] | |
| β-Arrestin Recruitment | Rat | GPR40 | EC₅₀ | 2.0 nM | [Chen et al., 2017] | |
| LY2922083 | - | - | - | - | Data not available | - |
| LY2922470 | Calcium Flux | Human | GPR40 | EC₅₀ | 7 nM | [Cayman Chemical] |
| Calcium Flux | Mouse | GPR40 | EC₅₀ | 1 nM | [Cayman Chemical] | |
| Calcium Flux | Rat | GPR40 | EC₅₀ | 3 nM | [Cayman Chemical] |
Table 2: In Vivo Efficacy of GPR40 Agonists
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Diet-Induced Obese (DIO) Mice | 10 mg/kg, oral, daily for 14 days | Significant reduction in glucose levels during OGTT. | [Chen et al., 2017] |
| Zucker fa/fa Rats | 1 mg/kg, oral, daily for 21 days | Normalization of blood glucose levels during OGTT. | [Chen et al., 2017] | |
| LY2922083 | - | - | Potent, efficacious, and durable dose-dependent reductions in glucose levels. | [Hamdouchi et al., 2016] |
| LY2922470 | Fasted Mice | 30 mg/kg | Increased blood levels of GLP-1. | [Cayman Chemical] |
| Mouse model of ischemia-reperfusion injury | 10, 20, or 40 mg/kg | Decreased cerebral infarct area. | [Cayman Chemical] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the research methodology, the following diagrams are provided.
Caption: GPR40 signaling pathway in pancreatic β-cells.
Caption: High-level preclinical experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures used in the field for evaluating GPR40 agonists.
Radioligand Binding Assay
This assay is performed to determine the binding affinity (Kᵢ) of the compounds for the GPR40 receptor.
-
Cell Membranes: Crude cell surface membranes are prepared from HEK293 cells stably expressing recombinant human GPR40.
-
Radioligand: A tritiated GPR40 agonist, such as [³H]-TAK-875, is used as the radioligand.
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound, LY2922083, or LY2922470).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filtermat.
-
The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the ability of the compounds to activate GPR40 and trigger an increase in intracellular calcium concentration.
-
Cells: HEK293 cells stably expressing human, mouse, or rat GPR40 are used.
-
Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells.
-
Procedure:
-
Cells are seeded in a microplate and loaded with the calcium-sensitive dye.
-
The baseline fluorescence is measured.
-
The test compound at various concentrations is added to the wells.
-
The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC₅₀) is calculated.
β-Arrestin Recruitment Assay
This assay determines if the GPR40 activation by the test compounds leads to the recruitment of β-arrestin, an important protein in GPCR signaling and regulation.
-
Assay Principle: This assay often utilizes enzyme fragment complementation technology (e.g., DiscoveRx PathHunter). Cells are engineered to express a GPR40-ProLink fusion protein and a β-arrestin-Enzyme Acceptor fusion protein. Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal.
-
Procedure:
-
Engineered cells are plated in a microplate.
-
The test compound at various concentrations is added.
-
After an incubation period, a substrate for the complemented enzyme is added.
-
The chemiluminescent signal is measured using a luminometer.
-
-
Data Analysis: The EC₅₀ value, representing the concentration of the compound that elicits 50% of the maximal β-arrestin recruitment, is determined.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard in vivo model to evaluate the effect of a compound on glucose disposal in animal models of type 2 diabetes.
-
Animal Models: Commonly used models include diet-induced obese (DIO) mice and Zucker fa/fa rats, which exhibit insulin resistance and hyperglycemia.
-
Procedure:
-
Animals are fasted overnight.
-
A baseline blood glucose measurement is taken.
-
The test compound or vehicle is administered orally.
-
After a specific time (e.g., 60 minutes), a bolus of glucose is administered orally.
-
Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
-
Data Analysis: The area under the curve (AUC) for blood glucose concentration over time is calculated. A reduction in the glucose AUC in the compound-treated group compared to the vehicle-treated group indicates improved glucose tolerance.
References
A Comparative Analysis of LY2881835: A GPR40 Agonist for Glucose-Dependent Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the G protein-coupled receptor 40 (GPR40) agonist, LY2881835, with an alternative class of insulin secretagogues, the GPR119 agonists. The focus is on the primary mechanism of action: glucose-dependent insulin secretion (GDIS). This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the distinct signaling pathways to aid in the objective evaluation of these therapeutic approaches for type 2 diabetes.
Performance Comparison: GPR40 vs. GPR119 Agonists
The primary distinction between this compound (a GPR40 agonist) and GPR119 agonists lies in their signaling pathways, which ultimately converge on the potentiation of insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1] This glucose dependency is a critical feature, as it minimizes the risk of hypoglycemia, a significant side effect associated with some traditional diabetes therapies.[2]
This compound acts as a potent and selective agonist for GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1).[1] Its activation of GPR40 has been shown to lead to robust, dose-dependent reductions in glucose levels and significant increases in insulin and GLP-1 secretion in preclinical models.[3][4][5]
GPR119 agonists represent another class of agents that stimulate GDIS.[6] These compounds also promote the release of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) from enteroendocrine cells in the gut.[1] This dual action of directly stimulating insulin secretion and enhancing incretin release provides a multifaceted approach to glycemic control.[2][6]
The following table summarizes key preclinical data for this compound and representative GPR119 agonists. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between studies.
| Parameter | This compound (GPR40 Agonist) | Representative GPR119 Agonists (e.g., MBX-2982, PSN821) |
| Mechanism of Action | Selective GPR40 agonist | Selective GPR119 agonist |
| Primary Signaling Pathway | Gαq/11 → PLC → IP3 → ↑ [Ca2+]i | Gαs → Adenylyl Cyclase → ↑ cAMP |
| Effect on Insulin Secretion | Potentiation of glucose-stimulated insulin secretion | Potentiation of glucose-stimulated insulin secretion |
| In Vivo Efficacy (Rodent Models) | Dose-dependent glucose lowering in oral glucose tolerance tests (OGTT) (ED90 = 0.58 mg/kg in mouse IPGTT)[3] | Dose-dependent glucose lowering in OGTT (e.g., APD597 MED = 3 mg/kg in mice) |
| Effect on Incretin (GLP-1) Secretion | Significant increase in GLP-1 secretion[3][5] | Stimulation of GLP-1 and GIP secretion[1][2] |
| Hypoglycemia Risk | Low, due to glucose-dependent mechanism | Low, due to glucose-dependent mechanism |
Signaling Pathways
The distinct signaling cascades initiated by GPR40 and GPR119 activation are visualized below.
Caption: GPR40 Signaling Pathway Activated by this compound.
Caption: GPR119 Signaling Pathway Activated by GPR119 Agonists.
Experimental Protocols
A fundamental assay to evaluate the glucose-dependent insulinotropic activity of compounds like this compound is the Static Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets .
Objective: To measure the amount of insulin secreted from isolated pancreatic islets in response to different glucose concentrations in the presence or absence of a test compound.
Materials:
-
Isolated pancreatic islets (e.g., from mouse, rat, or human donor)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with bovine serum albumin (BSA)
-
Glucose solutions (e.g., 2.8 mM for basal and 16.7 mM for stimulatory conditions)
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)
-
Insulin immunoassay kit (e.g., ELISA or RIA)
-
24-well culture plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Islet Preparation: After isolation, islets are cultured overnight to allow for recovery.
-
Pre-incubation: Batches of size-matched islets (e.g., 10-15 islets per well in triplicate) are pre-incubated in KRB buffer with low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate to a basal state.
-
Incubation: The pre-incubation buffer is removed, and islets are incubated for a defined period (e.g., 60 minutes) at 37°C in KRB buffer containing:
-
Low glucose (e.g., 2.8 mM) + vehicle
-
Low glucose (e.g., 2.8 mM) + test compound
-
High glucose (e.g., 16.7 mM) + vehicle
-
High glucose (e.g., 16.7 mM) + test compound
-
-
Supernatant Collection: Following incubation, the supernatant from each well is collected to measure secreted insulin.
-
Insulin Content: To normalize secreted insulin to the total insulin content, the islets can be lysed (e.g., with acid-ethanol) to extract the remaining intracellular insulin.
-
Insulin Measurement: The concentration of insulin in the supernatant and the islet lysate is quantified using an appropriate immunoassay.
-
Data Analysis: Insulin secretion is typically expressed as a percentage of total insulin content or as ng of insulin per islet per hour. The fold-increase in insulin secretion at high glucose compared to low glucose, and the potentiation by the test compound, are key parameters for analysis.
Caption: Experimental Workflow for Static GSIS Assay.
References
- 1. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 2. erk12.com [erk12.com]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Glucose-Dependent Insulin Secretion in Pancreatic β-Cell Islets from Male Rats Requires Ca2+ Release via ROS-Stimulated Ryanodine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of LY2881835 and Novel FFAR1 Modulators for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
The free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a promising therapeutic target for type 2 diabetes (T2D). Activation of FFAR1 on pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS), offering a mechanism for glucose control with a potentially low risk of hypoglycemia.[1][2][3] LY2881835 is a potent and selective FFAR1 agonist that has demonstrated significant glucose-lowering effects in preclinical models.[4][5][6][7] However, its development was halted due to adverse effects.[8] This guide provides a comparative benchmark of this compound against other novel FFAR1 modulators, summarizing their pharmacological profiles and the experimental data that define their mechanisms of action.
Pharmacological Comparison of FFAR1 Modulators
The landscape of FFAR1 modulators includes compounds with varying mechanisms of action, from full agonists to partial agonists and ago-allosteric modulators. This diversity in pharmacology translates to different efficacy and signaling profiles. The following table summarizes the key quantitative data for this compound and a selection of other notable FFAR1 modulators.
| Compound | Mechanism of Action | Target | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Efficacy (% of Max Response) | Key Findings |
| This compound | Agonist | Human FFAR1 | 4.7[9] | 8.7 (β-arrestin)[9], 164 (Ca2+ flux)[9] | 137% (β-arrestin)[9], 62% (Ca2+ flux)[9] | Showed durable glucose control in rodent models of T2D but development was halted due to adverse effects.[4][8] |
| Fasiglifam (TAK-875) | Ago-allosteric modulator | Human FFAR1 | - | - | - | Potentiates insulin secretion in a glucose-dependent manner; development terminated due to liver safety concerns.[1][2][10] |
| AM-1638 | Full Agonist | Human FFAR1 | - | ~2.8[11] | Higher efficacy than partial agonists like TAK-875.[11] | Robustly enhances GSIS in preclinical models.[11] |
| AMG-837 | Partial Agonist | Human FFAR1 | - | 13.5 (Ca2+ mobilization)[12], 4.8 (insulin secretion in MIN6 cells)[12] | Partial agonist in calcium flux assays.[13] | Enhances insulin secretion and lowers glucose in rodents.[12][13] |
| TUG-424 | Agonist | Human FFAR1 | - | 32[14][15] | - | Significantly increases GSIS at 100 nM.[14][15] |
FFAR1 Signaling and Experimental Evaluation
Activation of FFAR1 by an agonist initiates a cascade of intracellular events that culminate in the potentiation of insulin secretion. The primary signaling pathway involves the Gq alpha subunit of the heterotrimeric G protein.
FFAR1 Signaling Pathway
Upon ligand binding, FFAR1 undergoes a conformational change, leading to the activation of Gq.[3][16] Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ is a key signal for the fusion of insulin-containing granules with the plasma membrane and subsequent insulin exocytosis. DAG, in turn, activates protein kinase C (PKC), which can also contribute to the insulin secretion process.[17]
Figure 1: Simplified FFAR1 signaling pathway leading to insulin secretion.
Experimental Workflow for FFAR1 Modulator Evaluation
The characterization of novel FFAR1 modulators typically follows a standardized workflow to assess their potency, efficacy, selectivity, and in vivo activity.
Figure 2: General experimental workflow for the evaluation of FFAR1 modulators.
Detailed Experimental Protocols
1. Calcium Mobilization Assay
-
Objective: To measure the increase in intracellular calcium concentration following FFAR1 activation.
-
Methodology:
-
Cells stably expressing the human FFAR1 receptor (e.g., HEK293 or CHO cells) are seeded into 96-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound is added to the wells at various concentrations.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The increase in fluorescence, corresponding to the rise in intracellular calcium, is used to determine the EC50 and maximal efficacy of the compound.
-
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Objective: To assess the ability of a compound to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
-
Methodology:
-
Pancreatic islets are isolated from mice or rats.
-
The islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose).
-
The islets are then incubated with a high-glucose buffer (e.g., 11.2 mM or 16.7 mM glucose) in the presence or absence of the test compound at various concentrations.
-
After a defined incubation period, the supernatant is collected, and the concentration of secreted insulin is measured using an ELISA or radioimmunoassay.
-
The potentiation of insulin secretion by the compound is calculated relative to the high-glucose control.
-
3. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a compound for the FFAR1 receptor.
-
Methodology:
-
Cell membranes expressing the FFAR1 receptor are prepared.
-
The membranes are incubated with a fixed concentration of a radiolabeled FFAR1 ligand (e.g., [3H]-labeled agonist) and varying concentrations of the unlabeled test compound.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Logical Comparison of FFAR1 Modulator Classes
The choice of an FFAR1 modulator for therapeutic development depends on a careful consideration of its intended pharmacological profile. The diagram below illustrates the key distinctions between different classes of FFAR1 modulators.
Figure 3: Logical comparison of different classes of FFAR1 modulators.
Conclusion
This compound represents a potent FFAR1 agonist that demonstrated promising preclinical efficacy. However, its clinical development, along with that of fasiglifam, was halted, highlighting the challenges in developing safe and effective FFAR1-targeting therapies. The continued exploration of novel modulators with diverse pharmacological profiles, such as full agonists, partial agonists, and ago-allosteric modulators, is crucial. A thorough understanding of their comparative pharmacology, as outlined in this guide, will be instrumental in guiding future drug discovery efforts to unlock the full therapeutic potential of FFAR1 for the treatment of type 2 diabetes.
References
- 1. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (this compound, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A selective GPR40 (FFAR1) agonist this compound provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel free fatty acid receptor 1 (GPR40/FFAR1) agonist, MR1704, enhances glucose‐dependent insulin secretion and improves glucose homeostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. caymanchem.com [caymanchem.com]
- 13. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Discovery of potent and selective agonists for the free fatty acid receptor 1 (FFA(1)/GPR40), a potential target for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reactome | FFAR1:FFAR1 ligands activate Gq [reactome.org]
- 17. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of LY2881835: A Guide for Laboratory Professionals
For researchers and scientists handling LY2881835, a potent and selective GPR40 agonist used in type 2 diabetes research, proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step procedures for its safe handling and disposal based on general principles for research-grade chemical compounds. This information is intended to supplement, not replace, institution-specific and local regulations.
Immediate Safety and Handling Considerations
Before disposal, it is crucial to handle this compound with appropriate care. As a bioactive small molecule, personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably a fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is a multi-step process designed to minimize risk to personnel and the environment.
-
Waste Segregation: At the point of generation, meticulously segregate all materials that have come into contact with this compound. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, centrifuge tubes, and vials.
-
Contaminated personal protective equipment (PPE).
-
-
Waste Collection and Containment:
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof hazardous waste container. This container should be clearly labeled.
-
Liquid Waste: Dispose of solutions containing this compound in a dedicated, sealed, and shatter-resistant hazardous liquid waste container. Do not pour any solution containing this compound down the drain.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
-
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards associated with the compound (e.g., "Bioactive," "Chemical Waste").
-
The date of accumulation.
-
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area. This location should be away from general laboratory traffic and incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere strictly to all institutional, local, state, and federal regulations.
Summary of Handling and Disposal Parameters
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. |
| Handling Area | Well-ventilated area, preferably a certified chemical fume hood. |
| Solid Waste | Designated, labeled, leak-proof hazardous waste container. |
| Liquid Waste | Designated, labeled, sealed, shatter-resistant hazardous liquid waste container. |
| Sharps Waste | Designated, labeled sharps container. |
| Disposal Route | Through institutional EHS or a licensed hazardous waste contractor. |
Experimental Protocol: Decontamination of Reusable Labware
For reusable glassware or equipment that has been contaminated with this compound, a thorough decontamination process is required before reuse.
-
Initial Rinse: Triple-rinse the labware with a suitable solvent that can dissolve this compound, such as ethanol or acetone.
-
Collect Rinsate: All rinsate from this process must be collected and disposed of as hazardous liquid waste.
-
Standard Washing: Following the initial decontamination, the labware can be washed using standard laboratory procedures.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound and associated waste materials in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
Essential Safety and Handling Protocols for LY2881835
Disclaimer: No specific Safety Data Sheet (SDS) for LY2881835 was publicly available at the time of this writing. The following guidance is based on best practices for handling potent, non-volatile, powdered chemical compounds in a laboratory setting and should be supplemented by a compound-specific risk assessment before any handling occurs.
This compound is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40) and is under investigation for its potential in treating type 2 diabetes mellitus.[1][2][3][4] Due to its potency, stringent handling procedures are necessary to ensure the safety of laboratory personnel. The primary routes of exposure are inhalation of the powder, dermal contact, and accidental ingestion.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove should extend over the gown sleeve. | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling powder or solutions. | Protects against splashes and aerosolized particles. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Prevents inhalation of aerosolized powder. |
Operational Plans: Step-by-Step Handling Procedures
1. Preparation and Weighing of the Compound:
-
Step 1: Conduct all handling of powdered this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Step 2: Before handling, ensure all necessary PPE is correctly donned.
-
Step 3: Use disposable equipment (e.g., weigh boats, spatulas) whenever possible to avoid cross-contamination and simplify disposal.
-
Step 4: Tare the balance with the weigh boat. Carefully transfer the desired amount of this compound to the weigh boat, minimizing the creation of dust.
-
Step 5: After weighing, securely cap the stock container and decontaminate the exterior with an appropriate solvent (e.g., 70% ethanol) before returning it to storage.
2. Solution Preparation:
-
Step 1: Prepare solutions within the chemical fume hood.
-
Step 2: Add the solvent to the weighed powder in the weigh boat or transfer the powder to a suitable container before adding the solvent.
-
Step 3: Ensure the compound is fully dissolved before removing the solution from the fume hood.
-
Step 4: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Disposal Plans
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
| Waste Type | Examples | Disposal Container | Disposal Method |
| Solid Waste | Gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips | Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin). | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Waste | Unused or expired stock solutions, contaminated solvents | Labeled, leak-proof hazardous liquid waste container. | Incineration by a certified hazardous waste management company. DO NOT pour down the drain. |
| Sharps Waste | Needles and syringes used for in vivo studies | Puncture-proof, labeled sharps container for hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps. |
Experimental Protocols
While a specific, detailed experimental protocol for this compound is not provided in the search results, a general method for assessing the inhibitory activity of similar compounds involves measuring substrate phosphorylation. This can be achieved by adding serial dilutions of the compound to reaction mixtures and quantifying the incorporated radioactivity using a scintillation counter.
Visualizing the Safe Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
